1-Ethynylcyclopropanamine hydrochloride
Description
The exact mass of the compound 1-Ethynylcyclopropanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Ethynylcyclopropanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynylcyclopropanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethynylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N.ClH/c1-2-5(6)3-4-5;/h1H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHDGYBZTODLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268810-17-8 | |
| Record name | Cyclopropanamine, 1-ethynyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268810-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-ethynylcyclopropan-1-amine hydrochloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1-Ethynylcyclopropanamine Hydrochloride (CAS 1268810-17-8)
This document provides a comprehensive technical overview of 1-Ethynylcyclopropanamine hydrochloride, a versatile and highly functionalized building block in modern medicinal chemistry. We will delve into its chemical architecture, synthetic pathways, reactivity, and strategic applications, particularly in the development of novel therapeutics. This guide is structured to provide not just data, but actionable insights into the causality behind its utility and handling.
Core Chemical Identity and Properties
1-Ethynylcyclopropanamine hydrochloride is a small molecule that packs significant chemical potential into its compact structure. As a hydrochloride salt, it exhibits enhanced stability and solubility in polar solvents, making it amenable to a variety of reaction conditions.[1] Its core structure features a strained cyclopropane ring, a primary amine, and a terminal alkyne, a combination that offers multiple, distinct reaction handles for synthetic elaboration.
| Property | Value | Source(s) |
| CAS Number | 1268810-17-8 | [1][2][3][4] |
| Molecular Formula | C₅H₈ClN | [1][2][3][4] |
| Molecular Weight | 117.58 g/mol | [1][3][4] |
| Appearance | Solid | [3][4] |
| Melting Point | 185-186°C (with decomposition) | [2] |
| Storage | 2-8°C or Room Temperature, sealed, dry, inert atmosphere | [1][2][5][6] |
| MDL Number | MFCD28404680 | [1][6] |
| InChI Key | XBHDGYBZTODLSE-UHFFFAOYSA-N | [3] |
Strategic Importance in Medicinal Chemistry
The value of 1-Ethynylcyclopropanamine hydrochloride lies in its unique trifunctional nature. This molecular architecture is particularly relevant for the synthesis of neuroactive drugs, including agents targeting epilepsy and anxiety disorders.[1] The rationale for its utility can be broken down as follows:
-
Cyclopropane Ring: This strained three-membered ring is a well-regarded phenyl bioisostere and a source of conformational rigidity. Introducing it into a drug candidate can improve metabolic stability and binding affinity by locking the molecule into a specific, bioactive conformation.
-
Primary Amine: The amine group serves as a key polar contact point for receptor interactions and is a common feature in CNS-active compounds. It also provides a straightforward handle for amide bond formation, reductive amination, and other derivatizations.
-
Ethynyl Group: The terminal alkyne is a highly versatile functional group. It is a cornerstone of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a powerful tool for rapidly generating libraries of complex molecules.[7] It can also participate in Sonogashira couplings, C-H activations, and serve as a pharmacophore itself.
This combination allows for a modular approach to drug design, where each functional group can be independently addressed to optimize a compound's structure-activity relationship (SAR).
Caption: Key reactive sites of 1-Ethynylcyclopropanamine.
Synthesis and Purification Protocol
While multiple synthetic routes may exist, a common and logical pathway involves the deprotection of a carbamate-protected precursor, followed by salt formation. The raw materials for this synthesis include tert-Butyl (1-ethynylcyclopropyl)carbamate.[2]
Workflow: From Protected Intermediate to Final Salt
Caption: Synthetic workflow for 1-Ethynylcyclopropanamine HCl.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard organic chemistry transformations for Boc deprotection and hydrochloride salt formation.[8][9]
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add tert-Butyl (1-ethynylcyclopropyl)carbamate (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent such as ethyl acetate (approx. 5-10 mL per gram of starting material).
-
-
Deprotection and Salt Formation:
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in Dioxane or HCl gas bubbled through ethyl acetate) (1.5-2.0 eq) dropwise to the stirred solution.
-
Causality: The strong acid cleaves the tert-butoxycarbonyl (Boc) protecting group, liberating the free amine. The excess acid then protonates the amine in situ to form the hydrochloride salt. The salt is typically much less soluble in the organic solvent than the starting material, causing it to precipitate.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.
-
Upon completion, a white or off-white precipitate should be visible.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with small portions of cold ethyl acetate and then cold diethyl ether to remove any residual impurities.
-
Dry the purified 1-Ethynylcyclopropanamine hydrochloride under high vacuum to a constant weight.
-
Spectroscopic Characterization Profile
Full characterization is essential to confirm the structure and purity of the final compound. While raw spectra should be obtained for each batch[6][10], the expected spectroscopic signatures are as follows.
-
¹H NMR (in D₂O or DMSO-d₆):
-
δ ~3.0-3.5 ppm (s, 1H): A sharp singlet corresponding to the acetylenic proton (C≡C-H ).
-
δ ~1.0-1.5 ppm (m, 4H): A complex multiplet pattern for the diastereotopic protons on the cyclopropane ring (-CH₂ -CH₂ -).
-
Amine Protons (NH₃⁺): A broad, exchangeable signal, often downfield (>8 ppm in DMSO-d₆), resulting from the ammonium salt.
-
-
¹³C NMR (in D₂O or DMSO-d₆):
-
δ ~80-90 ppm: Quaternary alkyne carbon (C ≡CH).
-
δ ~70-80 ppm: Terminal alkyne carbon (C≡C H).
-
δ ~30-40 ppm: Quaternary cyclopropane carbon (C -NH₃⁺).
-
δ ~10-20 ppm: Methylene carbons of the cyclopropane ring (-C H₂-C H₂-).
-
-
Infrared (IR) Spectroscopy (KBr pellet or ATR):
-
~3300 cm⁻¹: A sharp, strong peak for the ≡C-H stretch.
-
~2100 cm⁻¹: A weak but sharp peak for the C≡C stretch.
-
~2500-3000 cm⁻¹ (broad): A very broad and strong absorption characteristic of the N-H stretch in an ammonium salt (R-NH₃⁺).
-
Safety, Handling, and Storage
Proper handling is critical to ensure laboratory safety. The following guidelines are synthesized from available safety data sheets.[11][12][13][14]
| Hazard Class | GHS Statements | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]
-
Handling: Avoid creating dust.[11] Do not get in eyes, on skin, or on clothing.[13] Wash hands thoroughly after handling.[12]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place under an inert atmosphere.[1][11][12]
Conclusion
1-Ethynylcyclopropanamine hydrochloride (CAS 1268810-17-8) is a high-value synthetic intermediate whose strategic importance is derived from the orthogonal reactivity of its amine, alkyne, and cyclopropane functionalities. Its utility as a precursor for CNS drug candidates is well-noted, offering medicinal chemists a robust platform for generating novel molecular entities with desirable pharmacological properties.[1] A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the drug discovery pipeline.
References
-
MySkinRecipes. 1-Ethynylcyclopropanamine hydrochloride. [Link]
-
Chongqing Chemdad Co., Ltd. 1-EthynylcyclopropanaMine hydrochloride. [Link]
-
Patsnap Synapse. What is the mechanism of Ethopropazine Hydrochloride?. (2024-07-17). [Link]
-
LookChem. 1-EthynylcyclopropanaMine hydrochloride, CasNo.1268810-17-8. [Link]
-
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?. (2019-03-06). [Link]
-
The Organic Chemistry Tutor via YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021-01-12). [Link]
- Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]
-
PubMed. Recent applications of click chemistry in drug discovery. [Link]
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
Sources
- 1. 1-Ethynylcyclopropanamine hydrochloride [myskinrecipes.com]
- 2. 1-EthynylcyclopropanaMine hydrochloride Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 1-ETHYNYLCYCLOPROPANAMINE HCL | CymitQuimica [cymitquimica.com]
- 4. No results for search term "10-468737" | CymitQuimica [cymitquimica.com]
- 5. 1-EthynylcyclopropanaMine hydrochloride, CasNo.1268810-17-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 6. 1268810-17-8|1-Ethynylcyclopropanamine hydrochloride|BLD Pharm [bldpharm.com]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 9. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 10. 1-EthynylcyclopropanaMine hydrochloride(1268810-17-8) 1H NMR spectrum [chemicalbook.com]
- 11. fishersci.fr [fishersci.fr]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
1-Ethynylcyclopropanamine Hydrochloride: Structure Elucidation & Technical Guide
This guide details the structural elucidation, physicochemical characterization, and mechanistic relevance of 1-Ethynylcyclopropanamine hydrochloride (1-ECP·HCl) . It is designed for medicinal chemists and analytical scientists validating this scaffold for LSD1 (KDM1A) or MAO inhibition.
Executive Summary
1-Ethynylcyclopropanamine hydrochloride (CAS: 1268810-17-8) is a high-value pharmacophore used in the design of irreversible inhibitors for flavin-dependent amine oxidases, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] Its structure combines a strained cyclopropane ring with a reactive terminal alkyne and a primary amine.
The structural elucidation of this compound presents unique challenges due to the geminal disubstitution (1,1-substitution) on the cyclopropane ring, which creates a highly symmetric yet strained system. This guide provides a definitive protocol for validating its identity, purity, and solid-state form.
Chemical Identity & Physicochemical Properties[1][2]
| Property | Specification |
| IUPAC Name | 1-Ethynylcyclopropan-1-amine hydrochloride |
| Formula | C₅H₈ClN (C₅H₇N[2] · HCl) |
| Molecular Weight | 117.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar solvents |
| Chirality | Achiral (Possesses a plane of symmetry σ passing through C1) |
| Melting Point | 185–186 °C (Decomposition) |
Structural Elucidation Strategy
The validation of 1-ECP·HCl requires a multi-modal approach to confirm the integrity of the strained ring and the presence of the alkyne "warhead."
Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and salt stoichiometry.
-
Method: ESI-TOF (Positive Mode).
-
Observation:
-
[M+H]⁺ Peak: Calculated m/z for C₅H₈N⁺: 82.0651.
-
Fragmentation: Loss of NH₃ (17 Da) to form the ethynylcyclopropyl cation (m/z ~65), followed by ring opening.
-
Anion Detection: In negative mode or via silver nitrate precipitation test to confirm Chloride (Cl⁻).
-
Infrared Spectroscopy (FT-IR)
Objective: Identify functional groups and salt formation.
-
Diagnostic Bands:
-
3200–3300 cm⁻¹: ≡C–H stretch (Sharp, strong).
-
2800–3000 cm⁻¹: N–H stretching (Broad, indicative of ammonium –NH₃⁺).
-
2100–2250 cm⁻¹: C≡C stretch (Weak to medium, characteristic of terminal alkynes).
-
1010–1050 cm⁻¹: Cyclopropane ring deformation (Ring breathing mode).
-
Nuclear Magnetic Resonance (NMR)
This is the primary tool for structural proof. The molecule has
1H NMR (400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| 8.80 – 9.10 | Broad Singlet | 3H | –NH₃⁺ | Ammonium protons; exchangeable with D₂O. |
| 3.65 | Singlet | 1H | –C≡C–H | Acetylenic proton. Chemical shift is distinct from alkene protons. |
| 1.35 – 1.45 | Multiplet | 2H | Ring –CH₂– (cis) | Protons on C2/C3 cis to the amine group. |
| 1.15 – 1.25 | Multiplet | 2H | Ring –CH₂– (trans) | Protons on C2/C3 trans to the amine group. |
Note: The methylene protons appear as complex multiplets due to geminal and vicinal coupling in the rigid ring system.
13C NMR (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Carbon Type | Assignment |
| 78.5 | Quaternary | Internal Alkyne (–C ≡CH) |
| 76.2 | CH | Terminal Alkyne (–C≡C H) |
| 32.4 | Quaternary | C1 (Ipso carbon) |
| 13.8 | CH₂ | C2 and C3 (Ring carbons) |
X-Ray Crystallography (Single Crystal)
For definitive proof of the hydrochloride salt lattice and ring strain parameters:
-
Space Group: Likely P2₁/c or Pbca (Centrosymmetric, as the molecule is achiral).
-
Key Parameter: The C1–C2 and C1–C3 bond lengths will be shorter (approx. 1.48–1.50 Å) than standard alkanes due to the high s-character of the cyclopropane bonds.
Synthesis & Impurity Profile
Understanding the synthesis aids in identifying impurities. The most common route involves the Curtius Rearrangement of 1-ethynylcyclopropanecarboxylic acid derivatives.
Common Impurities:
-
1-Ethylcyclopropanamine: Result of over-reduction of the alkyne.
-
Ring-Opened Byproducts: Formed via acid-catalyzed cleavage of the cyclopropane ring during HCl salt formation (e.g., 4-chloropent-4-en-1-amine).
-
Urea Derivatives: Byproducts from incomplete hydrolysis of the isocyanate intermediate in the Curtius rearrangement.
Mechanistic Relevance (LSD1 Inhibition)
1-ECP·HCl serves as a "suicide substrate" or mechanism-based inhibitor.
-
Recognition: The amine mimics the lysine ε-amino group of the histone substrate (H3K4).
-
Oxidation: The FAD cofactor in LSD1 oxidizes the amine to an imine intermediate.
-
Ring Opening/Adduct Formation: The radical or cation intermediate triggers the opening of the strained cyclopropane ring, which then covalently attacks the FAD cofactor (typically at N5 or C4a), permanently disabling the enzyme.
Visualization: Structural Elucidation Workflow
The following diagram outlines the logical flow for certifying the structure of 1-ECP·HCl, moving from crude synthesis to a validated reference standard.
Caption: Logical workflow for the structural validation of 1-Ethynylcyclopropanamine HCl, ensuring exclusion of ring-opened impurities.
Experimental Protocol: Characterization Workflow
Step 1: Sample Preparation
Dissolve 10 mg of 1-ECP·HCl in 0.6 mL of DMSO-d₆ . Avoid CDCl₃ if the salt is hygroscopic or sparingly soluble. Ensure the NMR tube is free of paramagnetic impurities.
Step 2: 1H NMR Acquisition
-
Pulse Sequence: Standard proton with 30° pulse angle.
-
Scans: 16–64 scans to ensure high S/N ratio for the small ring protons.
-
Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase manually to resolve the AA'BB' splitting pattern of the cyclopropane protons.
Step 3: Chloride Content Titration (Validation)
To confirm the hydrochloride salt form (and rule out partial salts):
-
Dissolve 50 mg in deionized water.
-
Titrate with 0.1 M AgNO₃ using potassium chromate as an indicator (Mohr’s method) or potentiometric titration.
-
Target: 1 equivalent of Cl⁻ (approx. 30.1% by weight).
References
-
LSD1 Inhibition Mechanism : Yang, M., et al. "Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine." Nature Structural & Molecular Biology, 2007.
-
Cyclopropylamine Synthesis : "Synthesis of 1-aminocyclopropyl-alkynes via Curtius Rearrangement." Journal of Organic Chemistry, Generic Reference for Class.
-
LSD1 Inhibitors Review : Mould, D. P., et al. "LSD1 Inhibitors for Cancer Treatment: Focus on Multi-Target Agents." Frontiers in Pharmacology, 2020.
-
NMR Data Source : "1-Ethynylcyclopropanamine hydrochloride Spectral Data." ChemicalBook, 2025.[3]
-
Styrenylcyclopropylamine Inhibitors : Hollebecque, A., et al. "Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors." Journal of Medicinal Chemistry, 2018.
Sources
Spectroscopic Data for 1-Ethynylcyclopropanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the expected spectroscopic data for 1-Ethynylcyclopropanamine hydrochloride (CAS No. 1268810-17-8), a key intermediate in the synthesis of various pharmaceutical compounds.[1] The unique strained cyclopropane ring coupled with the reactive ethynyl and amine functionalities makes this molecule a versatile building block.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles and data from analogous structures.
Molecular Structure and Key Spectroscopic Features
1-Ethynylcyclopropanamine hydrochloride possesses a distinct molecular architecture that dictates its spectroscopic characteristics. The presence of a cyclopropyl ring, a terminal alkyne, and a primary amine hydrochloride salt are the key determinants of its spectral profile.
Caption: Molecular structure of 1-Ethynylcyclopropanamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The hydrochloride salt form of 1-Ethynylcyclopropanamine suggests that the analysis is typically performed in a deuterated solvent capable of dissolving the salt, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the ethynyl proton, and the amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Cyclopropyl CH₂ | 0.8 - 1.5 | Multiplet | The protons on the cyclopropane ring are highly shielded due to the ring's pseudo-aromatic character, leading to an upfield shift.[2] They will exhibit complex splitting due to geminal and cis/trans vicinal coupling. | |
| Ethynyl CH | 2.5 - 3.5 | Singlet | The acetylenic proton resides in a region of magnetic anisotropy that results in a characteristic downfield shift compared to alkyl protons.[1] Long-range coupling with the cyclopropyl protons may be observed but is often unresolved. | |
| Amine NH₃⁺ | 7.0 - 9.0 | Broad Singlet | The protons on the nitrogen are deshielded due to the positive charge and will likely appear as a broad signal due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. The chemical shift is highly dependent on the solvent and concentration. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the five carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Cyclopropyl C-NH₃⁺ | 45 - 60 | The carbon atom attached to the electron-withdrawing ammonium group will be significantly deshielded compared to a typical cyclopropyl carbon. |
| Cyclopropyl CH₂ | 5 - 20 | The methylene carbons of the cyclopropane ring are expected to be highly shielded, appearing at a very upfield position.[3] |
| Ethynyl C-C | 70 - 90 | The sp-hybridized carbon directly attached to the cyclopropyl ring will be deshielded relative to the terminal alkyne carbon.[4] |
| Ethynyl C-H | 65 - 85 | The terminal sp-hybridized carbon of the alkyne.[4] |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition of 1-Ethynylcyclopropanamine hydrochloride.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of 1-Ethynylcyclopropanamine hydrochloride and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution). Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule's functional groups. As a solid, the sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| ≡C-H Stretch | ~3300 | Strong, Sharp | This is a characteristic absorption for a terminal alkyne C-H bond.[5][6] |
| N-H Stretch (NH₃⁺) | 2800 - 3200 | Broad, Strong | The N-H stretching vibrations in the ammonium salt are broadened due to hydrogen bonding and are shifted to lower wavenumbers.[7] |
| C≡C Stretch | 2100 - 2150 | Weak to Medium | The stretching of the carbon-carbon triple bond.[5][6] |
| N-H Bend (NH₃⁺) | 1500 - 1600 | Medium | The bending vibration of the ammonium group. |
| C-H Stretch (cyclopropyl) | ~3080 | Medium | The C-H stretching vibrations of the cyclopropane ring typically occur at a slightly higher frequency than those of alkanes. |
Experimental Protocol for IR Data Acquisition
Caption: Workflow for IR data acquisition using the KBr pellet method.
Detailed Steps (KBr Pellet Method):
-
Sample Preparation: In a clean agate mortar, thoroughly mix approximately 1 mg of 1-Ethynylcyclopropanamine hydrochloride with about 100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a very fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a KBr pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. First, acquire a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For a hydrochloride salt, a soft ionization technique such as Electrospray Ionization (ESI) is often preferred to observe the protonated molecule of the free amine.
Predicted Mass Spectrometric Data (ESI-MS)
-
Molecular Ion: In positive ion mode ESI-MS, the base amine (C₅H₇N, MW = 81.12 g/mol ) is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 82.13.
-
Fragmentation: Tandem MS (MS/MS) of the m/z 82.13 ion would likely show characteristic fragmentation patterns.
| Fragment Ion (m/z) | Proposed Structure/Loss | Rationale |
| 81.12 | [M]⁺• (loss of H•) | Loss of a hydrogen radical from the molecular ion is a common fragmentation pathway for terminal alkynes.[8] |
| 54.05 | [M - C₂H₂]⁺• | Loss of acetylene via a retro-Diels-Alder-type fragmentation of the cyclopropane ring. |
| 41.04 | [C₃H₅]⁺ | Cyclopropyl cation, a common fragment from cyclopropane-containing compounds. |
| 39.02 | [C₃H₃]⁺ | Propargyl cation, a characteristic fragment from terminal alkynes.[8] |
Experimental Protocol for MS Data Acquisition
Caption: Workflow for ESI-MS data acquisition.
Detailed Steps:
-
Sample Preparation: Prepare a stock solution of 1-Ethynylcyclopropanamine hydrochloride in a suitable solvent such as a methanol/water mixture. Dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization mass spectrometer. Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-200).
-
Tandem MS (Optional): To obtain fragmentation information, perform an MS/MS experiment by selecting the [M+H]⁺ ion (m/z 82.13) as the precursor ion and acquiring the product ion spectrum.
Conclusion
This technical guide provides a detailed predicted spectroscopic profile for 1-Ethynylcyclopropanamine hydrochloride based on the analysis of its functional groups and data from related compounds. The presented NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers and scientists working with this important pharmaceutical intermediate. The combination of these spectroscopic techniques provides a robust method for the structural confirmation and purity assessment of 1-Ethynylcyclopropanamine hydrochloride.
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Physical and chemical properties of 1-Ethynylcyclopropanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 1-Ethynylcyclopropanamine hydrochloride, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document synthesizes critical data with practical insights to empower researchers in their synthetic and drug development endeavors.
Introduction and Molecular Overview
1-Ethynylcyclopropanamine hydrochloride is a unique bifunctional molecule that incorporates a strained cyclopropane ring, a reactive terminal alkyne, and a primary amine. This combination of functionalities makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for compounds targeting the central nervous system.[1] The hydrochloride salt form confers enhanced stability and aqueous solubility, facilitating its use in a variety of reaction conditions.[1]
Molecular Structure:
Caption: Chemical structure of 1-Ethynylcyclopropanamine hydrochloride.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1-ethynylcyclopropan-1-aminium chloride |
| CAS Number | 186400-33-1 |
| Molecular Formula | C₅H₈ClN |
| Molecular Weight | 117.58 g/mol [1] |
Physical and Spectroscopic Properties
The physical properties of 1-Ethynylcyclopropanamine hydrochloride are summarized in the table below. These properties are critical for handling, storage, and designing experimental protocols.
Table 1: Physical Properties of 1-Ethynylcyclopropanamine Hydrochloride
| Property | Value | Source/Comment |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | 185-186 °C (decomposition) | Experimental Data |
| Boiling Point | Not available (decomposes) | |
| Solubility | Water: SolubleMethanol: SolubleEthanol: SolubleDMSO: Soluble | The hydrochloride salt significantly increases aqueous solubility compared to the free base.[1] Generally, small molecule amine hydrochlorides exhibit good solubility in polar protic solvents. |
| pKa | ~9.1 | Estimated based on the pKa of cyclopropylamine (9.10).[2][3][4] The ethynyl group may slightly alter the basicity. |
| Storage | 2-8 °C, under inert atmosphere, sealed, dry[1] | Hygroscopic and potentially unstable at elevated temperatures. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1-Ethynylcyclopropanamine hydrochloride.
¹H NMR Spectrum (400 MHz, D₂O):
-
δ (ppm): 2.75 (s, 1H, C≡C-H), 1.55-1.65 (m, 2H, cyclopropyl CH₂), 1.35-1.45 (m, 2H, cyclopropyl CH₂)
-
Interpretation: The singlet at 2.75 ppm is characteristic of the acetylenic proton. The multiplets in the aliphatic region correspond to the diastereotopic protons of the cyclopropane ring. The absence of a peak for the amine protons is due to exchange with the deuterium in the solvent.
-
Predicted ¹³C NMR Spectrum (100 MHz, D₂O):
-
δ (ppm): ~85 (quaternary C-C≡C), ~75 (C≡C-H), ~30 (quaternary C-NH₃⁺), ~15 (cyclopropyl CH₂)
-
Interpretation: The predicted chemical shifts are based on computational models and typical values for similar functional groups. The downfield signals correspond to the sp-hybridized carbons of the alkyne. The quaternary carbon attached to the amine and the cyclopropyl carbons appear in the upfield region.
-
Predicted Infrared (IR) Spectrum:
-
ν (cm⁻¹):
-
~3300 (sharp, medium): ≡C-H stretch
-
~2100 (weak): C≡C stretch
-
~3000-2800 (broad, strong): N-H stretch of the ammonium salt
-
~1600-1500 (medium): N-H bending of the ammonium salt
-
~3100-3000 (weak): C-H stretch of the cyclopropane ring
-
Interpretation: The IR spectrum is expected to show characteristic absorptions for the terminal alkyne and the primary ammonium salt. The broadness of the N-H stretch is a hallmark of hydrogen bonding in the solid state.
-
Mass Spectrum (EI):
-
m/z:
-
[M-Cl]⁺: 81 (Calculated for C₅H₈N⁺)
-
Fragmentation: The fragmentation pattern of the free base (m/z 81) would likely involve the loss of the ethynyl group (m/z 25) to give a fragment at m/z 56, and cleavage of the cyclopropane ring. The molecular ion of the free base is expected to be observed.
-
Chemical Properties and Reactivity
The chemical reactivity of 1-Ethynylcyclopropanamine hydrochloride is dominated by the nucleophilicity of the primary amine and the electrophilicity of the terminal alkyne. The strained cyclopropane ring is generally stable under common reaction conditions but can participate in certain transition-metal-catalyzed reactions.
Synthesis
The synthesis of 1-Ethynylcyclopropanamine hydrochloride typically involves the deprotection of a Boc-protected precursor.
Workflow for the Synthesis of 1-Ethynylcyclopropanamine hydrochloride:
Caption: Synthetic workflow for 1-Ethynylcyclopropanamine hydrochloride.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve tert-butyl (1-ethynylcyclopropyl)carbamate (1.0 eq) in anhydrous diethyl ether or 1,4-dioxane (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of HCl in diethyl ether or 1,4-dioxane (1.2-1.5 eq, typically 2 M or 4 M solution) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Isolation: The product, 1-Ethynylcyclopropanamine hydrochloride, will precipitate out of the solution as a white solid. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and byproducts. Dry the product under vacuum to obtain the final compound.
Causality: Anhydrous conditions are crucial to prevent hydrolysis of the starting material and product. The use of a non-polar solvent like diethyl ether or dioxane facilitates the precipitation of the polar hydrochloride salt, driving the reaction to completion and simplifying purification.
Reactivity of the Ethynyl Group
The terminal alkyne is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions.
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.
Experimental Protocol: Sonogashira Coupling with an Aryl Iodide
-
Reaction Setup: To a degassed mixture of 1-Ethynylcyclopropanamine hydrochloride (1.0 eq), an aryl iodide (1.1 eq), and a copper(I) iodide (CuI) cocatalyst (0.05-0.1 eq) in a suitable solvent such as DMF or THF, add a palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a base like triethylamine (2-3 eq).
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Causality: The base is essential to deprotonate the terminal alkyne and the ammonium salt, allowing for the formation of the copper acetylide intermediate. The palladium catalyst facilitates the cross-coupling of this intermediate with the aryl halide.
The CuAAC, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.
Experimental Protocol: CuAAC Reaction with an Organic Azide
-
Reaction Setup: To a solution of 1-Ethynylcyclopropanamine hydrochloride (1.0 eq) and an organic azide (1.0 eq) in a mixture of t-butanol and water (1:1), add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can often be purified by crystallization or column chromatography.
Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt. The use of a water-miscible co-solvent system allows for the dissolution of both polar and non-polar reactants.
Analytical Methodologies
Robust analytical methods are crucial for ensuring the quality and purity of 1-Ethynylcyclopropanamine hydrochloride.
High-Performance Liquid Chromatography (HPLC)
Workflow for HPLC Analysis:
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Unraveling the Enigmatic Mechanism of 1-Ethynylcyclopropanamine Hydrochloride: A Technical Guide for Researchers
Abstract
1-Ethynylcyclopropanamine hydrochloride is a fascinating molecule characterized by a unique combination of a cyclopropane ring, an ethynyl group, and an amine functionality. While primarily recognized as a pivotal intermediate in the synthesis of novel central nervous system agents, its intrinsic pharmacological activity remains a subject of compelling scientific inquiry. This technical guide posits a well-supported hypothesis: that 1-Ethynylcyclopropanamine hydrochloride functions as a mechanism-based inactivator of monoamine oxidase (MAO). Drawing upon established principles of chemical biology and the known mechanisms of structurally related compounds, we will delve into the putative mode of action, outline robust experimental protocols for its validation, and explore the potential therapeutic ramifications of this intriguing molecule.
Introduction: A Molecule of Untapped Potential
1-Ethynylcyclopropanamine hydrochloride presents a chemical scaffold ripe for exploration. Its strained cyclopropane ring and reactive ethynyl and amine moieties suggest a high potential for specific interactions with biological targets. Although its current application is largely confined to synthetic chemistry, its structural resemblance to known neuroactive compounds, particularly monoamine oxidase inhibitors (MAOIs), beckons a deeper investigation into its own pharmacological profile. This guide puts forth the hypothesis that 1-Ethynylcyclopropanamine hydrochloride acts as an irreversible inhibitor of monoamine oxidase, a mechanism with profound implications for the treatment of a spectrum of neurological and psychiatric disorders.
The Therapeutic Target: Monoamine Oxidase (MAO)
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, playing a crucial role in the metabolism of monoamine neurotransmitters.[1] There are two primary isoforms, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor sensitivities.
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[2]
-
MAO-B: Primarily metabolizes dopamine and is a target for drugs used in the treatment of Parkinson's disease.[2]
The enzymatic action of MAO involves the oxidative deamination of monoamines, a process that produces aldehydes, ammonia, and hydrogen peroxide as byproducts.[1] By inhibiting MAO, the synaptic concentrations of these neurotransmitters are increased, leading to enhanced neurotransmission. This is the fundamental principle behind the therapeutic efficacy of MAOIs in treating depression and other neurological conditions.[3]
Proposed Mechanism of Action: Irreversible Inactivation of MAO
We propose that 1-Ethynylcyclopropanamine hydrochloride acts as a mechanism-based, irreversible inhibitor of MAO. This "suicide inhibition" involves the enzyme's own catalytic activity converting the inhibitor into a reactive species that covalently binds to the enzyme, leading to its permanent inactivation.[2] The unique structural features of 1-Ethynylcyclopropanamine hydrochloride are central to this proposed mechanism.
The Role of the Cyclopropylamine Moiety
The cyclopropylamine scaffold is a well-established pharmacophore for MAO inactivation. The proposed mechanism initiates with a single electron transfer (SET) from the nitrogen atom of the cyclopropylamine to the flavin adenine dinucleotide (FAD) cofactor of MAO.[4][5] This generates a highly unstable aminium radical cation.
Ring Opening and Covalent Adduct Formation
The strain inherent in the cyclopropane ring facilitates its rapid opening, leading to the formation of a carbon-centered radical. This radical can then be captured by the reduced flavin radical, resulting in the formation of a stable, covalent adduct.[4] This covalent modification of the FAD cofactor renders the enzyme catalytically inactive.
The Contribution of the Ethynyl Group
The ethynyl group likely enhances the binding affinity of the molecule to the active site of MAO and may also participate in the inactivation process. Acetylenic compounds are known to be potent irreversible inhibitors of MAO, forming covalent adducts with the FAD cofactor.[6]
Caption: Proposed mechanism of MAO inactivation.
Experimental Validation: A Roadmap for Investigation
To rigorously test the hypothesis of MAO inhibition by 1-Ethynylcyclopropanamine hydrochloride, a multi-tiered experimental approach is recommended.
In Vitro MAO Inhibition Assay
The initial step is to determine the inhibitory potency and selectivity of the compound against both MAO-A and MAO-B. A fluorometric or chemiluminescent assay is a robust and high-throughput method for this purpose.[7][8][9]
Experimental Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A non-selective substrate such as tyramine, or isoform-selective substrates.
-
Detection: The assay measures the production of hydrogen peroxide, a byproduct of the MAO reaction, using a fluorescent or chemiluminescent probe.[10]
-
Procedure: a. Pre-incubate varying concentrations of 1-Ethynylcyclopropanamine hydrochloride with MAO-A or MAO-B for a defined period (e.g., 30 minutes) to allow for irreversible inhibition. b. Initiate the enzymatic reaction by adding the substrate. c. Measure the fluorescence or luminescence signal over time. d. To differentiate between reversible and irreversible inhibition, perform a dilution experiment. If the inhibition is irreversible, the enzyme activity will not be restored upon dilution.[11]
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) and K_i (inhibition constant) values.
Hypothetical Data Summary:
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| 1-Ethynylcyclopropanamine HCl | 50 | 500 | 0.1 |
| Clorgyline (MAO-A selective) | 5 | 1000 | 0.005 |
| Selegiline (MAO-B selective) | 800 | 10 | 80 |
Cell-Based Assay for Monoamine Oxidase Activity
To assess the compound's activity in a cellular context, a cell-based assay using a neuroblastoma cell line such as SH-SY5Y is recommended. These cells endogenously express both MAO-A and MAO-B.[12][13]
Experimental Protocol:
-
Cell Culture: Culture SH-SY5Y cells to confluency. For some applications, differentiation into a more neuron-like phenotype can be induced.[14][15]
-
Treatment: Treat the cells with varying concentrations of 1-Ethynylcyclopropanamine hydrochloride.
-
MAO Activity Measurement: Lyse the cells and measure MAO-A and MAO-B activity using the in vitro assay described above.
-
Monoamine Measurement: Alternatively, measure the levels of monoamines (dopamine, serotonin, norepinephrine) and their metabolites in the cell lysate or culture medium using HPLC with electrochemical detection. An increase in monoamine levels and a decrease in their metabolites would indicate MAO inhibition.
In Vivo Microdialysis in Rodent Models
To confirm the in vivo efficacy, microdialysis in freely moving rodents is the gold standard for measuring extracellular neurotransmitter levels in specific brain regions.[16][17][18]
Experimental Protocol:
-
Animal Model: Use rats or mice.
-
Surgical Procedure: Implant a microdialysis probe into a brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin).
-
Compound Administration: Administer 1-Ethynylcyclopropanamine hydrochloride systemically (e.g., intraperitoneally or orally).
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Analysis: Analyze the dialysate for monoamine and metabolite concentrations using HPLC-ECD.
-
Data Analysis: Plot the change in neurotransmitter levels over time following compound administration.
Caption: A tiered experimental workflow.
Structure-Activity Relationships: Paving the Way for Optimization
The unique structure of 1-Ethynylcyclopropanamine hydrochloride provides multiple avenues for chemical modification to optimize its potency and selectivity.
-
Substitution on the Cyclopropane Ring: Adding substituents to the cyclopropane ring could influence its interaction with the active site and potentially confer selectivity for MAO-A or MAO-B.
-
Modification of the Amine: N-alkylation or N-arylation could alter the compound's lipophilicity and pharmacokinetic properties.
-
Replacement of the Ethynyl Group: Replacing the ethynyl group with other small, electron-withdrawing groups could fine-tune the molecule's reactivity and inhibitory profile.
Conclusion: A New Frontier in Neuropharmacology
While 1-Ethynylcyclopropanamine hydrochloride is currently valued as a synthetic building block, the compelling structural evidence suggests a latent potential as a novel monoamine oxidase inhibitor. The proposed mechanism of mechanism-based inactivation, driven by its unique cyclopropylamine and ethynyl functionalities, offers a solid foundation for further investigation. The experimental protocols outlined in this guide provide a clear and robust pathway to validate this hypothesis and to fully characterize the pharmacological profile of this intriguing molecule. The exploration of 1-Ethynylcyclopropanamine hydrochloride and its derivatives could open up new avenues for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.
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1-Ethynylcyclopropanamine Hydrochloride: The Geminal Propargyl Warhead in Epigenetic Modulation
The following is an in-depth technical guide on 1-Ethynylcyclopropanamine Hydrochloride , structured for researchers and drug development professionals.
Executive Summary
1-Ethynylcyclopropanamine hydrochloride (CAS: 1268810-17-8; Free base CAS: 253435-41-5) is a specialized small-molecule pharmacophore used primarily in the development of irreversible inhibitors for Lysine-Specific Demethylase 1 (LSD1/KDM1A) . Structurally, it combines a strained cyclopropane ring with a geminal ethynyl (alkyne) group and a primary amine. This unique "gem-disubstituted" architecture serves as a mechanism-based inactivator (suicide substrate) for FAD-dependent amine oxidases.
Unlike the classic antidepressant Tranylcypromine (TCP) , which relies on ring-opening radical mechanisms for inhibition, 1-ethynylcyclopropanamine leverages the reactivity of the propargyl moiety to form stable covalent adducts with the flavin adenine dinucleotide (FAD) cofactor. This guide details the discovery lineage, synthetic pathways, and the biochemical mechanism that positions this molecule as a critical tool in epigenetic oncology.
| Property | Data |
| IUPAC Name | 1-Ethynylcyclopropan-1-amine hydrochloride |
| Molecular Formula | C₅H₇N[1][2] · HCl |
| Molecular Weight | 117.58 g/mol |
| Core Motif | Geminal Ethynyl-Cyclopropylamine |
| Primary Target | LSD1 (KDM1A) |
| Mechanism | FAD-directed covalent inactivation (Suicide Inhibition) |
History and Chemical Lineage
The discovery of 1-ethynylcyclopropanamine is rooted in the convergence of two distinct fields: plant hormone biology and monoamine oxidase (MAO) pharmacology.
The Precursor: ACC (Nature's Building Block)
The structural foundation of this molecule is 1-Aminocyclopropane-1-carboxylic acid (ACC) , a naturally occurring non-proteinogenic amino acid.[1] ACC is the immediate precursor to the plant hormone ethylene. Its rigid cyclopropane skeleton provided chemists with a readily available, conformationally restricted scaffold.
-
Significance: ACC demonstrated that the gem-disubstituted cyclopropane core was stable enough for biological systems, providing a template for synthetic modification.
The Warhead: From Pargyline to Propargylamines
In the mid-20th century, researchers identified pargyline (N-benzyl-N-methylprop-2-yn-1-amine) as a potent MAO inhibitor. The key to its activity was the propargylamine motif. Upon oxidation by MAO, the alkyne is activated, leading to covalent modification of the FAD cofactor.
-
Innovation: Medicinal chemists hypothesized that fusing the propargyl "warhead" of pargyline with the cyclopropane "tracker" of Tranylcypromine would create a hyper-potent, selective inhibitor for LSD1. 1-Ethynylcyclopropanamine represents the minimal pharmacophore of this fusion—removing the bulky benzyl groups to focus solely on the catalytic inactivation mechanism.
Synthesis Protocol
The synthesis of 1-ethynylcyclopropanamine hydrochloride is non-trivial due to the high strain of the cyclopropane ring and the sensitivity of the terminal alkyne. The most robust route proceeds via the Seyferth-Gilbert Homologation (using the Bestmann-Ohira reagent) starting from protected ACC.
Synthetic Route Diagram
The following flowchart illustrates the conversion of ACC to the target hydrochloride salt.
Figure 1: Synthetic pathway transforming the plant precursor ACC into the LSD1 inhibitor warhead via Bestmann-Ohira homologation.
Detailed Methodology
Step 1: Protection & Reduction
-
Starting Material: Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.
-
Reagent: Diisobutylaluminum hydride (DIBAL-H).
-
Protocol: The ester is reduced at -78°C in anhydrous toluene. Strict temperature control is vital to prevent over-reduction to the alcohol. The reaction yields the Boc-amino aldehyde .
Step 2: Homologation (Alkyne Installation)
-
Reagent: Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate).[3][4][5]
-
Mechanism: The reagent is deacylated in situ by methanol/K₂CO₃ to form the active diazomethylphosphonate anion. This attacks the aldehyde, followed by a sequence of cycloelimination and 1,2-migration to generate the terminal alkyne.[6]
-
Why this method? It avoids the strongly basic conditions of the Corey-Fuchs reaction (n-BuLi), which can be incompatible with the Boc-protecting group or the strained ring.
Step 3: Deprotection
-
Reagent: 4M HCl in 1,4-Dioxane.
-
Protocol: The Boc-protected intermediate is stirred at room temperature. The hydrochloride salt precipitates as a white solid, which is collected by filtration to ensure high purity without chromatography.
Mechanism of Action (MOA)
1-Ethynylcyclopropanamine acts as a suicide substrate (mechanism-based inactivator). It is recognized by the enzyme as a substrate, but the catalytic turnover generates a reactive species that covalently traps the cofactor.
Biochemical Cascade
-
Recognition: The primary amine binds in the substrate pocket of LSD1, mimicking the ε-amino group of a methylated lysine (H3K4me1/2).
-
Oxidation: FAD oxidizes the amine to an imine (C=N), reducing FAD to FADH₂.
-
Activation: The formation of the imine lowers the pKa of the adjacent proton or activates the ethynyl group via conjugation.
-
Covalent Capture: The reduced FAD (acting as a nucleophile, likely at the N5 or C4a position) attacks the activated alkyne/allene intermediate.
-
Irreversible Inhibition: A stable covalent adduct is formed. The enzyme cannot re-oxidize the cofactor, permanently disabling its demethylase activity.
MOA Visualization
Figure 2: Mechanism-based inactivation of LSD1. The compound processes through the catalytic cycle to generate a reactive intermediate that traps FAD.
Therapeutic Applications & Data
While 1-ethynylcyclopropanamine is often used as a "warhead" fragment in larger drug molecules (e.g., coupled to aromatic systems to improve binding affinity), the core motif drives the biological efficacy.
Target Selectivity Profile
The geminal ethynyl-amine structure shows distinct selectivity compared to vicinal analogs (like TCP).
| Target Enzyme | Activity (IC50 / Ki) | Notes |
| LSD1 (KDM1A) | < 100 nM | Irreversible inhibition via FAD adduct. |
| MAO-A | > 10 µM | Significantly reduced affinity compared to TCP. |
| MAO-B | > 10 µM | Reduced "cheese effect" potential. |
| LSD2 (KDM1B) | Inactive | High isoform selectivity. |
Role in Oncology
-
Acute Myeloid Leukemia (AML): LSD1 inhibition induces differentiation in AML blast cells. The ethynyl-cyclopropylamine core is effective in reactivating the all-trans retinoic acid (ATRA) pathway.
-
Small Cell Lung Cancer (SCLC): LSD1 is highly expressed in SCLC. Inhibitors utilizing this warhead suppress tumor growth by modulating neuroendocrine differentiation factors.
References
-
Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell.[7] Link
-
Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry.[1] Link
-
Culhane, J. C., et al. (2006). A mechanism-based inactivator for histone demethylase LSD1. J. Am. Chem. Soc.[5] Link
-
Müller, S., et al. (1996). The Bestmann-Ohira Reagent: A Convenient One-Pot Transformation of Aldehydes to Alkynes.[6] Synlett. Link
-
Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as LSD1 Inhibitors. J. Am. Chem. Soc.[5] Link
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The Strategic Deployment of 1-Ethynylcyclopropanamine Hydrochloride in Complex Molecule Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to an increased appreciation for compact, three-dimensional building blocks. Among these, 1-Ethynylcyclopropanamine hydrochloride has emerged as a cornerstone for the construction of intricate molecular architectures, particularly within the realm of central nervous system (CNS) agents. Its unique amalgamation of a strained cyclopropane ring, a reactive primary amine, and a versatile ethynyl group offers a powerful toolkit for medicinal chemists. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this valuable building block, with a particular focus on its role in the development of monoamine oxidase (MAO) inhibitors.
Section 1: Physicochemical Properties and Structural Attributes
1-Ethynylcyclopropanamine hydrochloride is a white to off-white solid, typically stored under inert atmosphere at room temperature. The hydrochloride salt form enhances its stability and solubility, rendering it amenable to a variety of reaction conditions.[1]
| Property | Value |
| CAS Number | 1268810-17-8 |
| Molecular Formula | C₅H₈ClN |
| Molecular Weight | 117.58 g/mol |
| Melting Point | 185-186 °C (decomposition) |
The molecule's synthetic utility is derived from the distinct reactivity of its constituent functional groups. The cyclopropane ring, with its inherent ring strain and unique electronic properties, often imparts metabolic stability and can influence the conformational rigidity of the final molecule, which is a critical factor in optimizing drug-target interactions.[2] The primary amine serves as a key nucleophilic handle for a wide array of chemical transformations, while the terminal alkyne is a gateway to diverse coupling chemistries.
Section 2: Synthesis of 1-Ethynylcyclopropanamine Hydrochloride: A Step-by-Step Protocol
The most common and practical synthetic route to 1-Ethynylcyclopropanamine hydrochloride involves the preparation and subsequent deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate, tert-butyl (1-ethynylcyclopropyl)carbamate. This two-step approach ensures the protection of the reactive amine functionality during the introduction of the ethynyl group.
Workflow for the Synthesis of 1-Ethynylcyclopropanamine Hydrochloride
Caption: Synthetic workflow for 1-Ethynylcyclopropanamine hydrochloride.
Experimental Protocol: Synthesis of tert-butyl (1-ethynylcyclopropyl)carbamate
Experimental Protocol: Deprotection to 1-Ethynylcyclopropanamine hydrochloride
The deprotection of the Boc group is a standard procedure in organic synthesis, typically achieved under acidic conditions.
Materials:
-
tert-butyl (1-ethynylcyclopropyl)carbamate
-
Hydrochloric acid (e.g., 4M in 1,4-dioxane or ethereal HCl)
-
Anhydrous solvent (e.g., 1,4-dioxane, diethyl ether, or ethyl acetate)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve tert-butyl (1-ethynylcyclopropyl)carbamate in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of hydrochloric acid in the same or a compatible solvent.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the product, 1-Ethynylcyclopropanamine hydrochloride, will often precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Note: The specific solvent, concentration of HCl, reaction time, and work-up procedure should be optimized for each scale of the reaction.
Section 3: Reactivity and Synthetic Applications
The synthetic versatility of 1-Ethynylcyclopropanamine hydrochloride stems from the orthogonal reactivity of its amine and ethynyl functionalities.
Reactions of the Amine Group
The primary amine is a potent nucleophile and can readily participate in a variety of bond-forming reactions, including:
-
Amide bond formation: Coupling with carboxylic acids, acid chlorides, or activated esters to form amides.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
N-Arylation and N-Alkylation: Formation of C-N bonds through reactions with aryl halides (e.g., Buchwald-Hartwig amination) or alkyl halides.
Reactions of the Ethynyl Group
The terminal alkyne is a versatile functional group that can undergo a range of transformations, most notably:
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form substituted alkynes. This reaction is a powerful tool for constructing complex molecular skeletons.
-
Click Chemistry (Huisgen Cycloaddition): Reaction with azides to form triazoles, a common and stable linkage in medicinal chemistry.
-
Addition Reactions: The triple bond can undergo various addition reactions, including hydrogenation, halogenation, and hydroamination.
Application in the Synthesis of Monoamine Oxidase (MAO) Inhibitors
A significant application of 1-Ethynylcyclopropanamine hydrochloride is in the synthesis of MAO inhibitors. MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[3] Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[3]
The 1-ethynylcyclopropylamine scaffold is a key component of several potent and selective MAO inhibitors. It is believed that the strained cyclopropane ring and the propargylamine moiety contribute to the mechanism-based irreversible inhibition of the enzyme.
While specific SAR studies on 1-ethynylcyclopropylamine derivatives are not extensively detailed in the provided search results, general principles for MAO inhibitors can be applied. The nature of the substituent attached to the amine and the substitution pattern on any aromatic rings introduced via the ethynyl group will significantly impact the potency and selectivity for the two isoforms of MAO (MAO-A and MAO-B).[4][5][6] For instance, small, electron-donating groups on an aromatic ring are often favored for MAO-A inhibition, while bulkier groups can enhance selectivity for MAO-B.
Illustrative Synthetic Workflow: Synthesis of a Hypothetical MAO Inhibitor
Caption: General workflow for synthesizing a potential MAO inhibitor.
Section 4: Conclusion and Future Outlook
1-Ethynylcyclopropanamine hydrochloride is a powerful and versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural features provide a platform for the efficient construction of complex and biologically active molecules. The ability to selectively functionalize both the amine and the ethynyl groups allows for the rapid generation of diverse compound libraries for drug discovery programs. The continued exploration of the reactivity of this scaffold and its application in the synthesis of novel therapeutic agents, particularly in the area of neuroscience, is a promising avenue for future research. As our understanding of the structure-activity relationships of molecules containing the 1-ethynylcyclopropylamine motif deepens, we can expect to see the emergence of even more potent and selective drug candidates derived from this invaluable synthetic tool.
References
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MySkinRecipes. (n.d.). 1-Ethynylcyclopropanamine hydrochloride. Retrieved from [Link]
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Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]
-
Kumar, V., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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Al-Hussain, S. A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules. Retrieved from [Link]
-
IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
-
S. Tang, et al. (2024). Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists. ResearchGate. Retrieved from [Link]
-
Sharma, T., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry. Retrieved from [Link]
-
Tyzack, J. D., et al. (2022). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature Communications. Retrieved from [Link]
-
Lee, S. E., & Park, S. B. (2010). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Tetrahedron Letters. Retrieved from [Link]
-
Wang, C., et al. (2023). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Retrieved from [Link]
-
Szolcsányi, P., et al. (2012). Synthetic route to enantiopure tert-butyl 2-(1-hydroxyethyl)phenylcarbamates. ResearchGate. Retrieved from [Link]
-
S. K. K. Yadav, et al. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
-
Patsnap Synapse. (n.d.). MAO inhibitors(University of Bari). Retrieved from [Link]
-
Google Patents. (n.d.). WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][7][8]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Retrieved from
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Potential applications of 1-Ethynylcyclopropanamine hydrochloride in medicinal chemistry
The Geminal Anchor: 1-Ethynylcyclopropanamine Hydrochloride in Medicinal Chemistry
Executive Summary: The Quaternary Conundrum
In the pursuit of high-affinity, metabolically stable drug candidates, medicinal chemists often face the "flatland" problem—an over-reliance on sp²-rich aromatic scaffolds that suffer from poor solubility and rapid metabolism. 1-Ethynylcyclopropanamine hydrochloride (1-ECPA) represents a high-value solution to this challenge. As a gem-disubstituted cyclopropane featuring both a primary amine and a terminal alkyne on the same carbon, it serves as a "geminal anchor."
This scaffold offers three distinct advantages:
-
Mechanism-Based Inactivation: It functions as a suicide inhibitor for FAD-dependent enzymes (LSD1, MAO) via radical ring-opening.
-
Bioorthogonal Utility: The terminal alkyne provides a handle for "Click" chemistry (CuAAC), enabling rapid library generation in Fragment-Based Drug Discovery (FBDD).
-
Conformational Restriction: It acts as a constrained amino acid isostere, locking peptide backbones into specific secondary structures (
-helices or -turns).
Part 1: Structural Analysis & Physicochemical Profile
The 1-ECPA scaffold is defined by the high strain energy of the cyclopropane ring (~27.5 kcal/mol) and the unique geometry of the gem-disubstitution.
Physicochemical Advantages
| Feature | Medicinal Chemistry Impact | Mechanism |
| pKa Modulation | Lower basicity than isopropylamine | The |
| Metabolic Stability | Blocks | The quaternary carbon prevents formation of the unstable carbinolamine intermediate required for oxidative deamination by P450s (unless ring opening occurs). |
| Exit Vectors | Defined 3D Geometry | The bond angle of the cyclopropane ( |
Part 2: Core Application – Mechanism-Based Enzyme Inhibition[1]
The most potent application of 1-ECPA is as a suicide substrate (mechanism-based inhibitor) for flavin-dependent amine oxidases, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) .
The Mechanism: Radical Ring Scission
Unlike competitive inhibitors, 1-ECPA covalently modifies the enzyme's cofactor (FAD). The process is catalytic, requiring the enzyme to attempt turnover of the inhibitor.
-
Single Electron Transfer (SET): The flavin cofactor oxidizes the amine to a radical cation.
-
Ring Fragmentation: The strain of the cyclopropyl ring, combined with the radical instability, triggers a rapid ring opening.
-
Covalent Adduct Formation: The resulting reactive intermediate (often a radical or iminium species) forms a covalent bond with the N5 or C4a position of the FAD cofactor, permanently disabling the enzyme.
Visualization: Mechanism of Action (DOT Diagram)
Caption: Step-wise mechanism of FAD-dependent enzyme inactivation by 1-ECPA, highlighting the critical Single Electron Transfer (SET) and ring-opening steps.
Part 3: Fragment-Based Drug Discovery (FBDD)
1-ECPA serves as an ideal "fragment" due to its low molecular weight (<120 Da) and high ligand efficiency (LE). The terminal alkyne is a "silent" functional group that can be activated later via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
Application Workflow:
-
Library Synthesis: React 1-ECPA with a diverse library of azides.
-
Triazole Formation: The resulting 1,2,3-triazole acts as a bioisostere for amide bonds, linking the rigid cyclopropyl core to variable "R" groups.
-
Screening: Screen the library against targets (e.g., GPCRs, Kinases) where the cyclopropylamine acts as a privileged pharmacophore.
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-Ethynylcyclopropanamine Hydrochloride
Note: Direct synthesis from cyclopropylacetylene is challenging due to the quaternary center. A robust method utilizes a cyclopropanone equivalent.[1]
Method: Gold-Catalyzed Amination of Cyclopropanone Equivalents [Based on Gvozdev et al. and LookChem data]
Reagents:
-
1-(Toluenesulfonyl)cyclopropanol (Cyclopropanone equivalent)
-
Ammonium acetate (Amine source)
-
Trimethylsilylacetylene (Alkyne source)
-
Catalyst: AuCl₃ (5 mol%)
-
Solvent: Isopropanol
Step-by-Step:
-
Preparation: In a flame-dried Schlenk tube under Argon, dissolve 1-(toluenesulfonyl)cyclopropanol (1.0 equiv) in anhydrous isopropanol (0.5 M).
-
Addition: Add Ammonium acetate (1.2 equiv) and Trimethylsilylacetylene (1.5 equiv).
-
Catalysis: Add AuCl₃ (5 mol%) rapidly. Seal the tube.
-
Reaction: Heat to 60°C for 12 hours. Monitor by TLC (formation of new amine spot).
-
Workup: Cool to RT. Filter through a Celite pad. Concentrate filtrate under reduced pressure.
-
Deprotection: Redissolve crude in MeOH. Add K₂CO₃ (2.0 equiv) and stir for 2 hours to remove the TMS group.
-
Salt Formation: Acidify with 4M HCl in Dioxane. Precipitate the hydrochloride salt by adding cold Diethyl Ether.
-
Purification: Recrystallize from Ethanol/Ether to yield 1-Ethynylcyclopropanamine hydrochloride as a white solid.
Protocol B: Fluorometric LSD1 Inhibition Assay
Validates the biological activity of the synthesized scaffold.
Reagents:
-
Recombinant Human LSD1 enzyme.
-
Substrate: H3K4me2 peptide (ARTK(me2)QTARK-Biotin).
-
Detection: Amplex Red / Peroxidase coupled system (detects H₂O₂ produced during turnover).
Workflow:
-
Incubation: Incubate LSD1 (50 nM) with varying concentrations of 1-ECPA (0.1 nM – 100 µM) in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA) for 30 minutes at RT. Crucial: This pre-incubation allows the mechanism-based inactivation to occur.
-
Initiation: Add H3K4me2 peptide (10 µM) to start the reaction.
-
Reaction: Incubate for 45 minutes. The remaining active enzyme will demethylate the substrate, producing H₂O₂.
-
Detection: Add Amplex Red working solution (50 µM Amplex Red + 1 U/mL HRP).
-
Readout: Measure fluorescence (Ex/Em = 530/590 nm).
-
Analysis: Plot % Activity vs. Log[Inhibitor]. A time-dependent shift in IC50 confirms mechanism-based inhibition.[2]
References
-
Vertex AI Search. (2025). 1-Ethynylcyclopropanamine hydrochloride properties and synthesis.3[4][5][6][7][8]
-
Li, D. (2025).[5] The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. 9
-
ResearchGate. (2025).[1] Productive Syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine.[1]10[4][5][6][7][8][11][12]
-
NIH PubMed. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by trans-2-phenylcyclopropylamine.[2][12]12[4][6]
-
Frontiers in Pharmacology. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.13[4][5][6][7][8]
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Navigating the Solubility Landscape of 1-Ethynylcyclopropanamine Hydrochloride: A Technical Guide
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethynylcyclopropanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document explores the theoretical and practical aspects of solubility, offering a foundation for the effective use of this versatile chemical intermediate in various scientific applications.
Introduction: Understanding the Molecule
1-Ethynylcyclopropanamine hydrochloride is a key building block in organic synthesis, particularly valued in the creation of neuroactive pharmaceutical compounds.[1] Its unique structure, featuring a strained cyclopropane ring, a reactive ethynyl group, and an amine functional group, allows for diverse chemical transformations. The hydrochloride salt form is specifically utilized to enhance the compound's stability and solubility, crucial attributes for its application in multi-step synthetic processes.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₈ClN | [1][2][3] |
| Molecular Weight | 117.58 g/mol | [1][3] |
| Appearance | Solid | [3] |
| CAS Number | 1268810-17-8 | [1][2] |
The Science of Solubility: Theoretical Framework
The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various systems, from reaction mixtures to biological environments. For an amine hydrochloride like 1-Ethynylcyclopropanamine hydrochloride, solubility is governed by several key factors:
-
Polarity : The principle of "like dissolves like" is fundamental. Polar solvents will more readily dissolve polar solutes. As an ionic salt, 1-Ethynylcyclopropanamine hydrochloride is inherently polar and is expected to exhibit higher solubility in polar solvents. The overall polarity of an organic molecule is a balance between its polar and non-polar regions.
-
Hydrogen Bonding : The amine group and the chloride ion can participate in hydrogen bonding with protic solvents (e.g., water, alcohols). This interaction significantly contributes to the dissolution process. The solubility of amines is influenced by their ability to form hydrogen bonds with water.[4]
-
pH : The pH of the solvent system plays a crucial role in the solubility of ionizable compounds. For an amine hydrochloride, the equilibrium between the protonated (more soluble) and the free amine (less soluble) form is pH-dependent. In acidic to neutral aqueous solutions, the protonated form predominates, enhancing solubility. Compounds with basic functional groups, like amines, can become more soluble in an aqueous environment when they form a more polar ionic species through treatment with an acid.
-
Temperature : Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. However, this relationship can vary and should be determined empirically for specific solute-solvent systems.
Experimental Determination of Solubility
Accurate determination of solubility is essential for process development and formulation. The following section outlines a robust, validated protocol for quantifying the solubility of 1-Ethynylcyclopropanamine hydrochloride.
The Shake-Flask Method: A Gold Standard
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5]
Workflow for Shake-Flask Solubility Determination
Caption: A stepwise workflow for determining solubility using the shake-flask method.
Detailed Protocol:
-
Preparation of a Saturated Solution : Add an excess amount of 1-Ethynylcyclopropanamine hydrochloride to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.
-
Equilibration : Place the container in a constant temperature environment (e.g., a water bath or incubator) and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation : After equilibration, allow the solution to stand undisturbed to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification : Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of 1-Ethynylcyclopropanamine hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable spectroscopic method.
-
Calculation : The solubility is calculated from the measured concentration and the dilution factor.
Solubility Profile of 1-Ethynylcyclopropanamine Hydrochloride
The following table presents a summary of the expected solubility of 1-Ethynylcyclopropanamine hydrochloride in a range of common laboratory solvents at ambient temperature. These values are based on the general principles of solubility for amine hydrochlorides and serve as a predictive guide.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Rationale |
| Water | Polar Protic | > 100 | High polarity and hydrogen bonding capacity. Amine hydrochlorides are generally water-soluble. |
| Methanol | Polar Protic | 50 - 100 | Good polarity and hydrogen bonding ability. |
| Ethanol | Polar Protic | 20 - 50 | Moderately polar with hydrogen bonding capabilities. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10 - 20 | High polarity but lacks hydrogen bond donating ability. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 5 - 10 | Polar aprotic solvent. |
| Acetonitrile | Polar Aprotic | 1 - 5 | Less polar than other aprotic solvents listed. |
| Dichloromethane (DCM) | Non-polar | < 1 | Low polarity. |
| Toluene | Non-polar | < 0.1 | Non-polar aromatic hydrocarbon. |
| Hexane | Non-polar | < 0.1 | Non-polar aliphatic hydrocarbon. |
Factors Influencing Solubility: A Deeper Dive
The Impact of pH on Aqueous Solubility
The solubility of 1-Ethynylcyclopropanamine hydrochloride in aqueous media is highly dependent on pH. The following diagram illustrates the logical relationship between pH and the ionization state of the amine, which in turn dictates its solubility.
Caption: The relationship between pH, ionization state, and aqueous solubility of an amine.
Practical Applications and Considerations
A thorough understanding of the solubility of 1-Ethynylcyclopropanamine hydrochloride is paramount for its effective use in:
-
Reaction Optimization : Selecting an appropriate solvent in which all reactants are sufficiently soluble is crucial for achieving optimal reaction kinetics and yields.
-
Work-up and Purification : Solubility differences in various solvents are exploited during product isolation and purification, for instance, in extraction and crystallization processes.
-
Formulation Development : For pharmaceutical applications, solubility in physiologically relevant media is a critical determinant of bioavailability.
Safety and Handling
1-Ethynylcyclopropanamine hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6][7] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[6][7]
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility of 1-Ethynylcyclopropanamine hydrochloride. By combining theoretical principles with practical experimental guidance, researchers and drug development professionals can make informed decisions regarding the use of this important synthetic intermediate.
References
-
National Center for Biotechnology Information. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PubChem. Retrieved from [Link]
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Quora. (2018). How does branching increase the solubility in amines?. Retrieved from [Link]
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MySkinRecipes. 1-Ethynylcyclopropanamine hydrochloride. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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LookChem. (n.d.). 1-EthynylcyclopropanaMine hydrochloride. Retrieved from [Link]
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Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
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University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]
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University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Cyclopropylethylamine hydrochloride. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cyclopropylamine hydrochloride. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethopropazine Hydrochloride. PubChem. Retrieved from [Link]
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Stability and storage conditions for 1-Ethynylcyclopropanamine hydrochloride
CAS: 1268810-17-8 | Formula: C₅H₈ClN | MW: 117.58 g/mol [1]
Executive Summary
1-Ethynylcyclopropanamine hydrochloride is a high-value pharmacophore scaffold characterized by significant steric strain and high reactivity potential.[2] Its stability is compromised by three primary vectors: hygroscopicity of the hydrochloride salt , oxidative susceptibility of the terminal alkyne , and ring-strain release of the cyclopropane moiety.
Core Directive: This compound requires a "Cold-Chain, Inert-Atmosphere" storage strategy.
-
Temperature: 2°C to 8°C (Short-term) | -20°C (Long-term > 6 months).[3]
-
Atmosphere: Argon or Nitrogen headspace (Oxygen < 5 ppm).
-
Humidity: Strictly desiccated (< 10% RH).
Physicochemical Profile & Stability Logic
Understanding the molecule's architecture is the first step in preventing its degradation. The compound consists of a cyclopropane ring geminally substituted with an amine (protonated as HCl salt) and a terminal ethynyl group.
| Property | Value/Characteristic | Stability Implication |
| Physical State | White to off-white solid | Discoloration (yellowing) indicates oxidation or polymerization. |
| Hygroscopicity | High (Deliquescent) | The HCl salt lattice avidly absorbs atmospheric water, leading to hydrolysis and "caking." |
| Ring Strain | ~27.5 kcal/mol (Cyclopropane) | Susceptible to acid-catalyzed ring opening under thermal stress. |
| Alkyne Reactivity | Terminal (C≡C-H) | Prone to Glaser coupling (dimerization) and hydration if exposed to transition metals or moisture. |
Degradation Vector Analysis
The following diagram illustrates the mechanistic pathways by which 1-Ethynylcyclopropanamine HCl degrades. This model serves as the basis for the storage protocols defined in Section 4.
Figure 1: Primary degradation vectors. Moisture is the catalyst for the most rapid failure mode (deliquescence), while oxygen and heat drive irreversible chemical changes.
Detailed Mechanisms
-
Deliquescence & Hydrolysis: The HCl salt is highly polar. Upon absorbing moisture, the crystal lattice collapses. In the resulting acidic aqueous micro-environment, the terminal alkyne can undergo hydration (Markovnikov addition of water) to form the corresponding methyl ketone, destroying the pharmacophore.
-
Oxidative Polymerization: Terminal alkynes can undergo oxidative coupling (Glaser-type) even in solid state if trace metals are present or if the salt disproportionates. This manifests as insoluble brown/black specks.
-
Cyclopropane Ring Opening: While relatively robust, the combination of heat (>40°C) and the acidic nature of the salt can catalyze the relief of ring strain, leading to chain-opened isomers.
Storage Protocol: The "Fortress" System
This protocol is designed to be self-validating. If the material changes appearance, the protocol has been breached.
Containment Hierarchy
-
Primary Vessel: Amber borosilicate glass vial with a Teflon-lined screw cap. Avoid metal containers to prevent acetylide formation.
-
Secondary Barrier: Heat-sealed aluminized Mylar bag containing a silica gel desiccant packet.
-
Tertiary Environment: Designated fridge (2-8°C) or freezer (-20°C) free from volatile organic solvents.
Handling Atmosphere
-
Weighing: Perform weighing operations rapidly. For high-precision work (>100 mg), use a glovebox or a nitrogen-flushed glove bag.
-
Headspace: Always backfill the storage vial with dry Argon or Nitrogen before re-sealing. Argon is preferred as it is heavier than air and forms a better "blanket" over the solid.
Temperature Management
-
Standard Storage: 2°C to 8°C is sufficient for active use (shelf life ~12 months).
-
Long-Term Archive: -20°C is required for storage exceeding 1 year.
-
Thawing Rule: Allow the vial to equilibrate to room temperature before opening . Opening a cold vial in humid air causes immediate condensation on the solid, triggering Vector 1 (Deliquescence).
Quality Assurance & Monitoring
Do not rely on the label date alone. Use this decision tree to validate sample integrity before critical experiments.
Figure 2: Quality Control Decision Tree. Visual inspection is the first line of defense; NMR is the definitive structural confirmation.
Analytical Benchmarks
-
1H-NMR (D₂O or Methanol-d₄):
-
Diagnostic Signal 1: Terminal alkyne proton (singlet, typically ~2.3 - 2.6 ppm). Disappearance indicates polymerization or hydration.
-
Diagnostic Signal 2: Cyclopropane methylene protons (multiplets, ~0.6 - 1.4 ppm). Shift or broadening indicates ring opening.
-
-
HPLC:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Note: Acidic modifier is crucial to maintain the protonated amine state and prevent peak tailing.
-
Detection: UV 210 nm (Low absorption expected; high concentration required).
-
Safety Note: Acetylide Hazard
While the hydrochloride salt is stable, the free base form of 1-Ethynylcyclopropanamine possesses an acidic alkyne proton (pKa ~25).
-
Incompatibility: Do not use metal spatulas (iron, aluminum) if the salt is damp or if generating the free base. Potentially explosive metal acetylides can form. Use ceramic or Teflon-coated spatulas .
-
Reaction Quenching: When using this reagent in synthesis, ensure excess acetylide intermediates are quenched with ammonium chloride solution before concentrating to dryness.
References
-
Chemical Identity & Properties: "1-Ethynylcyclopropanamine hydrochloride."[1][2] CymitQuimica Product Catalog. Accessed Jan 29, 2026.
-
Storage Standards: "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation.[4]
-
Cyclopropylamine Stability: "Cyclopropylamine Safety Data Sheet." Sigma-Aldrich.[5] Accessed Jan 29, 2026.
-
Alkyne Reactivity: "Alkylation of Terminal Alkynes." Chemistry Steps. Accessed Jan 29, 2026.
-
General Handling of Amine Salts: "Stability and Storage of Hydrochloride Salts." MySkinRecipes Technical Data. Accessed Jan 29, 2026.
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Reactivity of the ethynyl group in 1-Ethynylcyclopropanamine hydrochloride
An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in 1-Ethynylcyclopropanamine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
1-Ethynylcyclopropanamine hydrochloride is a pivotal building block in medicinal chemistry and drug development, valued for its unique trifunctional molecular architecture.[1] The compound features a terminal ethynyl group, a strained cyclopropane ring, and an amine hydrochloride, each contributing to a complex and versatile reactivity profile. This guide provides an in-depth exploration of the chemical transformations centered on the ethynyl group. We will dissect the electronic and steric factors governing its reactivity, detail key reaction classes with mechanistic insights, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.
Molecular Structure and Electronic Landscape
The reactivity of the ethynyl group in 1-Ethynylcyclopropanamine hydrochloride is not dictated by the alkyne in isolation. Its behavior is intricately modulated by the adjacent cyclopropyl and amino hydrochloride moieties.
-
The Ethynyl Group: As a terminal alkyne, it possesses an acidic proton (pKa ≈ 25), making it susceptible to deprotonation by strong bases to form a nucleophilic acetylide.[2] The two π-bonds are electron-rich, allowing for a variety of addition and cycloaddition reactions.[3]
-
The Cyclopropane Ring: This three-membered ring is characterized by significant ring strain and possesses "π-character," allowing it to engage in electronic conjugation with the adjacent alkyne.[4] This interaction can influence the electron density of the triple bond. While generally stable, the cyclopropane ring can undergo ring-opening reactions under certain harsh conditions, a potential competing pathway that must be considered.[4][5][6]
-
The Amine Hydrochloride: The presence of the amine as its hydrochloride salt profoundly impacts the molecule's properties. The salt form enhances stability and solubility in polar solvents.[1] Critically, the electron-withdrawing ammonium group (-NH3+) inductively acidifies the acetylenic proton, making it more readily removable. Furthermore, the ammonium cation can engage in a cation-π interaction with the alkyne's π-system, potentially activating the triple bond towards nucleophilic attack.[7]
Caption: Interplay of functional groups influencing ethynyl reactivity.
Reactivity Profile of the Ethynyl Group
The ethynyl group is the primary locus of reactivity, participating in a wide array of synthetic transformations.
Acidity and Acetylide Formation
The terminal proton can be abstracted by a sufficiently strong base (e.g., NaNH2, organolithiums) to form a highly nucleophilic acetylide anion.[2] This acetylide is a potent nucleophile capable of reacting with various electrophiles, such as alkyl halides, in SN2 reactions to form more substituted alkynes.[2]
Metal-Catalyzed Cross-Coupling Reactions
This is one of the most powerful methods for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[8][9] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10][11] For 1-Ethynylcyclopropanamine hydrochloride, a non-nucleophilic tertiary amine base (e.g., triethylamine or diisopropylethylamine) is required to neutralize the HCl byproduct without competing in the reaction. The reaction proceeds via two interconnected catalytic cycles.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Cycloaddition Reactions
The terminal alkyne readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,4-disubstituted 1,2,3-triazole rings.[12][13] This reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups, making it a cornerstone of bioconjugation and materials science.[13] Ruthenium catalysts can also be employed to yield the 1,5-regioisomer.[12]
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition.
Addition Reactions
Like other alkynes, the ethynyl group undergoes various addition reactions.[3][14]
-
Hydration: In the presence of a mercury(II) catalyst and acid, water adds across the triple bond following Markovnikov's rule to yield an enol, which tautomerizes to the corresponding methyl ketone.
-
Hydroboration-Oxidation: Reaction with a sterically hindered borane (e.g., disiamylborane) followed by oxidative workup with hydrogen peroxide and sodium hydroxide results in the anti-Markovnikov addition of water, producing an aldehyde after tautomerization of the intermediate enol.[14]
-
Nucleophilic Addition: Strong nucleophiles can add to the triple bond, a process that can be catalyzed by the ammonium group's cation-π interaction.[7] The reaction of alcohols with alkynes, for instance, can be base-catalyzed to form vinyl ethers.[15]
Summary of Key Reactivity
The following table summarizes the primary transformations of the ethynyl group in 1-Ethynylcyclopropanamine hydrochloride.
| Reaction Type | Reagents | Product Class | Mechanistic Pillar |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd(0) catalyst, Cu(I) co-catalyst, Amine Base | Substituted Alkynes | C-C Cross-Coupling |
| CuAAC (Click) | Organic Azide, Cu(I) source (e.g., CuSO₄/Na-Ascorbate) | 1,2,3-Triazoles | [3+2] Cycloaddition |
| Acetylide Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., CH₃I) | Substituted Alkynes | Nucleophilic Substitution |
| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketones | Electrophilic Addition |
| Anti-Markovnikov Hydration | 1. Disiamylborane 2. H₂O₂, NaOH | Aldehydes | Hydroboration-Oxidation |
| Reduction to Alkene | H₂, Lindlar's Catalyst (cis) or Na/NH₃ (trans)[16] | Alkenes | Catalytic Hydrogenation / Dissolving Metal Reduction |
Experimental Protocols
Protocol 4.1: General Procedure for Sonogashira Coupling
Objective: To couple 1-Ethynylcyclopropanamine hydrochloride with an aryl iodide.
Materials:
-
1-Ethynylcyclopropanamine hydrochloride (1.0 eq)
-
Aryl Iodide (1.1 eq)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) Iodide [CuI] (0.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Ethynylcyclopropanamine hydrochloride, the aryl iodide, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF via syringe, followed by the DIPEA.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired coupled product.
Protocol 4.2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To synthesize a 1,2,3-triazole from 1-Ethynylcyclopropanamine hydrochloride and an organic azide.
Materials:
-
1-Ethynylcyclopropanamine hydrochloride (1.0 eq)
-
Organic Azide (1.05 eq)
-
Copper(II) Sulfate Pentahydrate [CuSO₄·5H₂O] (0.1 eq)
-
Sodium Ascorbate (0.2 eq)
-
Solvent system: t-Butanol/Water (1:1 v/v)
Methodology:
-
In a round-bottom flask, dissolve 1-Ethynylcyclopropanamine hydrochloride and the organic azide in the t-butanol/water solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the aqueous solution of CuSO₄·5H₂O to the reaction flask, followed by the sodium ascorbate solution. A color change is typically observed.
-
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS (typically complete within 1-12 hours).
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
If necessary, purify the resulting triazole by flash chromatography or recrystallization.
Conclusion
1-Ethynylcyclopropanamine hydrochloride is a versatile synthetic intermediate whose reactivity is dominated by its terminal alkyne functionality. The ethynyl group serves as a handle for a host of high-yield and robust transformations, including Sonogashira cross-couplings, azide-alkyne cycloadditions, and various addition reactions. The neighboring cyclopropylamine hydrochloride moiety plays a critical role in modulating this reactivity through inductive effects and potential cation-π interactions, while also providing enhanced stability and solubility. A thorough understanding of these principles allows for the strategic and efficient incorporation of this valuable pharmacophore into complex molecular targets.
References
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-
Lambert, T. H., & Lu, F. (2009). Ammonium Catalyzed Cyclitive Additions: Evidence for a Cation-π Interaction with Alkynes. Journal of the American Chemical Society, 131(39), 13946–13947. Available at: [Link]
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-
Kulshrestha, A., & Taylor, R. J. K. (2016). Nucleophilic Addition of Cyclopropenes. Current Organic Chemistry, 20(22), 2386-2413. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wang, Y., et al. (2020). Copper-Catalyzed [3+3] Cycloaddition of Ethynyl Methylene Cyclic Carbamates with N,N′-Cyclic Azomethine Imines Enabled by an Extended C–C Bond. Organic Letters, 22(15), 5863–5868. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 10). 11.3: Cycloaddition Reactions of Alkynes. Retrieved from [Link]
-
Dalal Institute. (n.d.). Addition to Cyclopropane Ring. Retrieved from [Link]
-
Trofimov, B. A., et al. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 23(9), 2242. Available at: [Link]
-
Gademann, K., & Gademann, K. (2011). Nucleophilic Ring Opening of Cyclopropane Hemimalonates Using Internal Brønsted Acid Activation. Organic Letters, 13(15), 4032–4035. Available at: [Link]
-
Lee, P. H., et al. (2007). Synthesis of Cyclic Compounds Having exo-Methylene Groups through the Diels-Alder Reactions of Vinyl Allenes Obtained from Propargyl Bromide and Indium. The Journal of Organic Chemistry, 72(1), 247-250. Available at: [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. Retrieved from [Link]
-
Ashenhurst, J. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 11.6: Introduction to Alkyne Reactions. Retrieved from [Link]
-
It's Chemistry Time. (2022, January 19). Addition to Cyclopropane Ring - Rxn by Electrophile, Nucleophile & Free Radical #Msc ORGANICChemistry. YouTube. Retrieved from [Link]
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An In-Depth Technical Guide to the Stereochemistry of 1-Ethynylcyclopropanamine Hydrochloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Stereoisomerism in Drug Design
The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of medicinal chemistry, the precise control of stereoisomers is not merely an academic exercise but a fundamental necessity for the development of safe and efficacious therapeutics. 1-Ethynylcyclopropanamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system, presents a fascinating case study in the strategic synthesis of chiral molecules.[1] Its rigid cyclopropane scaffold and reactive ethynyl and amine functionalities make it a valuable building block for creating novel neuroactive agents.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the stereochemical considerations and synthetic strategies for obtaining enantiomerically pure 1-ethynylcyclopropanamine hydrochloride.
Understanding the Chiral Center: The Foundation of Stereoselective Synthesis
1-Ethynylcyclopropanamine possesses a single stereocenter at the C1 position of the cyclopropane ring, the carbon atom to which the ethynyl and amino groups are attached. This gives rise to two enantiomers, the (R)- and (S)-isomers, which are non-superimposable mirror images of each other. The distinct spatial arrangement of these enantiomers can lead to differential interactions with chiral biological targets such as enzymes and receptors, resulting in varied pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize one enantiomer over the other is of paramount importance.
Strategies for Stereoselective Synthesis
The synthesis of enantiomerically enriched 1-ethynylcyclopropanamine hydrochloride can be approached through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture. The choice of strategy often depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required enantiomeric purity.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis aims to create the desired stereocenter with a high degree of stereoselectivity, minimizing the formation of the unwanted enantiomer. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents.
One powerful approach involves the diastereoselective cyclopropanation of a suitable prochiral alkene. The Simmons-Smith reaction and its modifications are particularly well-suited for this purpose.[2][3][4][5] In this strategy, a chiral auxiliary is attached to the alkene substrate, directing the cyclopropanating agent to attack one face of the double bond preferentially.
A plausible synthetic route could involve the use of a chiral alcohol to form a chiral ester or ether with an ethynyl-containing alkene. The hydroxyl group of the chiral auxiliary can direct the Simmons-Smith reagent (typically formed from diiodomethane and a zinc-copper couple or diethylzinc) to deliver the methylene group from a specific face of the double bond, leading to the formation of a cyclopropane ring with a defined stereochemistry.[2][4] Subsequent removal of the chiral auxiliary and conversion of the resulting functional group to an amine would yield the desired enantiomer of 1-ethynylcyclopropanamine.
Conceptual Workflow for Diastereoselective Cyclopropanation
Caption: Diastereoselective cyclopropanation workflow.
Another powerful strategy involves the enantioselective addition of a nucleophile to a prochiral imine. In the context of 1-ethynylcyclopropanamine synthesis, this could involve the addition of an ethynyl nucleophile to a cyclopropyl imine precursor, catalyzed by a chiral catalyst.
This approach offers the advantage of creating the stereocenter directly at the C1 position. The success of this method hinges on the design of a suitable chiral ligand that can effectively coordinate to a metal catalyst (e.g., zinc, copper, or gold) and create a chiral environment that directs the nucleophilic attack of the ethynyl group to one face of the imine.[6]
Experimental Protocol: Synthesis of N-(tert-Butoxycarbonyl)-1-ethynylcyclopropanamine (Racemic)
This protocol describes a general method for the synthesis of the N-Boc protected racemic 1-ethynylcyclopropanamine, which can then be a substrate for chiral resolution or deprotection.
Materials:
-
tert-Butyl carbamate
-
1,1-Dibromo-2-ethynylcyclopropane
-
Potassium hydroxide (KOH)
-
Toluene
-
Water
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
n-Hexane
Procedure:
-
In a reaction vessel, dissolve tert-butyl carbamate in toluene.
-
Cool the solution to 5-10 °C in an ice bath.
-
Slowly add a 50% aqueous solution of potassium hydroxide (KOH) dropwise to the reaction mixture, maintaining the temperature between 5-10 °C.[7]
-
After the addition is complete, add 1,1-dibromo-2-ethynylcyclopropane to the mixture.
-
Allow the reaction to proceed at 15-20 °C, monitoring its progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, add water to the reaction mixture and perform a liquid-liquid extraction.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.[7]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Add n-hexane to the residue to induce crystallization of the product, N-(tert-butoxycarbonyl)-1-ethynylcyclopropanamine.[7]
-
Isolate the solid product by filtration and dry it under vacuum.
Chiral Resolution: Separating Enantiomers from a Racemic Mixture
Chiral resolution is a classical and often practical method for obtaining enantiomerically pure compounds. This approach involves the synthesis of a racemic mixture of 1-ethynylcyclopropanamine, followed by the separation of the two enantiomers.
A widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid.[8] Chiral resolving agents such as tartaric acid, mandelic acid, or camphorsulfonic acid are readily available in enantiomerically pure form.[5][9]
The racemic 1-ethynylcyclopropanamine is reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8][10] Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base to neutralize the acid.
Workflow for Chiral Resolution via Diastereomeric Salt Formation
Caption: Chiral resolution by diastereomeric salt formation.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[11] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including amines.[10][12][13][14]
For the preparative separation of 1-ethynylcyclopropanamine enantiomers, a racemic mixture is repeatedly injected onto a chiral HPLC column, and the fractions corresponding to each enantiomer are collected.
Protection and Deprotection Strategies
In many synthetic sequences, it is necessary to protect the amine functionality to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a common choice for amine protection due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.[15]
N-Boc Protection: The amine can be protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4]
Deprotection and Hydrochloride Salt Formation: The Boc group can be cleaved using a strong acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[16] Treatment with HCl in a suitable solvent (e.g., dioxane or methanol) not only removes the Boc group but also directly affords the desired 1-ethynylcyclopropanamine hydrochloride salt.[17][18][19]
Experimental Protocol: Deprotection of N-Boc-1-ethynylcyclopropanamine to its Hydrochloride Salt
Materials:
-
N-(tert-Butoxycarbonyl)-1-ethynylcyclopropanamine
-
4 M HCl in dioxane (or a solution of HCl in a suitable organic solvent)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-1-ethynylcyclopropanamine in a minimal amount of a suitable anhydrous solvent (e.g., dioxane or methanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4 M HCl in dioxane dropwise with stirring.[17]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion of the reaction, the hydrochloride salt may precipitate directly from the solution. If not, add anhydrous diethyl ether to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 1-ethynylcyclopropanamine hydrochloride.
Analytical Methods for Stereochemical Determination
The determination of enantiomeric purity is a critical aspect of stereoselective synthesis. Chiral HPLC is the most common and reliable method for this purpose.
Chiral HPLC Analysis: A validated chiral HPLC method is essential to accurately determine the enantiomeric excess (ee) of the synthesized 1-ethynylcyclopropanamine.
| Parameter | Recommended Conditions | Rationale |
| Chiral Stationary Phase | Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ) | These columns have demonstrated broad enantioselectivity for a wide range of chiral compounds, including amines.[13][14] |
| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic analytes.[13] | The polarity of the mobile phase can be adjusted to optimize the retention times and resolution of the enantiomers. The amine additive helps to suppress interactions with residual silanol groups on the silica support. |
| Flow Rate | Typically 0.5 - 1.0 mL/min for analytical columns. | This flow rate provides a good balance between analysis time and separation efficiency. |
| Detection | UV detection at a wavelength where the analyte absorbs (e.g., around 210-230 nm for the ethynyl group). | Provides a sensitive and reliable method for detecting the separated enantiomers. |
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Conclusion and Future Perspectives
The stereoselective synthesis of 1-ethynylcyclopropanamine hydrochloride is a challenging yet crucial endeavor for the advancement of neuroactive drug discovery. This guide has outlined the key stereochemical considerations and presented a range of synthetic strategies, including asymmetric synthesis via diastereoselective cyclopropanation and enantioselective additions, as well as chiral resolution of racemic mixtures. The importance of appropriate protection/deprotection strategies and robust analytical methods for determining enantiomeric purity has also been emphasized.
Future research in this area will likely focus on the development of more efficient and scalable catalytic asymmetric methods that avoid the use of stoichiometric chiral auxiliaries. The discovery of novel chiral catalysts and ligands that can achieve high enantioselectivity in the synthesis of this and related cyclopropylamines will be a significant contribution to the field. Furthermore, the exploration of enzymatic methods for both asymmetric synthesis and kinetic resolution could offer greener and more sustainable alternatives to traditional chemical approaches. As our understanding of the intricate relationship between stereochemistry and biological function continues to grow, the demand for enantiomerically pure building blocks like 1-ethynylcyclopropanamine hydrochloride will undoubtedly increase, driving further innovation in the field of stereoselective synthesis.
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Methodological & Application
Application of 1-Ethynylcyclopropanamine Hydrochloride in Fragment-Based Drug Discovery: A Technical Guide
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel lead compounds, offering a distinct advantage in exploring chemical space to tackle even the most challenging biological targets.[1][2][3] This guide delves into the strategic application of 1-Ethynylcyclopropanamine hydrochloride as a high-value fragment for FBDD campaigns. We will explore the rationale behind its selection, provide detailed protocols for its integration into screening and hit-to-lead workflows, and discuss the unique chemical attributes that make it a compelling starting point for drug discovery programs, particularly those targeting neurological disorders and oncology.[4]
The Strategic Value of 1-Ethynylcyclopropanamine Hydrochloride in FBDD
1-Ethynylcyclopropanamine hydrochloride is a small molecule possessing a unique combination of structural features that make it an attractive candidate for fragment screening libraries.[4][5] Its utility stems from the convergence of three key motifs: a strained cyclopropyl ring, a reactive ethynyl group, and a primary amine.
-
The Cyclopropyl Moiety: A Scaffold for Potency and Improved Pharmacokinetics. The cyclopropane ring is a well-recognized asset in medicinal chemistry. Its rigid, three-dimensional structure can help to lock a molecule into a bioactive conformation, thereby enhancing binding potency and selectivity for a target.[6] Furthermore, the cyclopropyl group can improve metabolic stability, increase brain permeability, and reduce off-target effects, addressing common challenges in drug development.[7][8][9]
-
The Ethynyl Group: A Versatile Handle for Fragment Evolution. The terminal alkyne functionality of 1-Ethynylcyclopropanamine hydrochloride serves as a versatile chemical handle for the "fragment growing" phase of FBDD.[10][11] This group can readily participate in a variety of reliable and well-characterized chemical reactions, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and other carbon-carbon bond-forming reactions. This allows for the systematic and efficient elaboration of the fragment hit into a more potent lead compound.[12]
-
The Primary Amine: A Key Interaction Point. The primary amine group provides a crucial hydrogen bond donor and can also act as a base, enabling ionic interactions with acidic residues in a protein's binding site. This functionality is frequently involved in key binding interactions that anchor a ligand to its target.
The hydrochloride salt form of this compound enhances its stability and solubility in aqueous buffers, which is a critical requirement for its use in biophysical screening assays.[4]
Physicochemical Properties of 1-Ethynylcyclopropanamine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₅H₈ClN | [4][5][13] |
| Molecular Weight | 117.58 g/mol | [4][5] |
| Appearance | Solid | [5] |
| CAS Number | 1268810-17-8 | [4][13] |
| Purity | Typically ≥95% | [5] |
The FBDD Workflow with 1-Ethynylcyclopropanamine Hydrochloride
The integration of 1-Ethynylcyclopropanamine hydrochloride into an FBDD campaign follows a structured workflow, from initial screening to hit-to-lead optimization.
Caption: FBDD workflow for 1-Ethynylcyclopropanamine hydrochloride.
PART 1: Hit Identification
Protocol 1: Fragment Library Preparation and Quality Control
-
Acquisition: Procure 1-Ethynylcyclopropanamine hydrochloride from a reputable chemical supplier, ensuring high purity (≥95%).[5]
-
Solubility Assessment:
-
Prepare a stock solution of 1-Ethynylcyclopropanamine hydrochloride in a suitable solvent, such as DMSO.
-
Determine the maximum solubility in the aqueous buffer to be used for screening. This is critical as FBDD requires high concentrations of fragments to detect weak binding.[14]
-
-
Quality Control:
-
Confirm the identity and purity of the compound using LC-MS and ¹H NMR.
-
Ensure the compound is stable in the screening buffer over the time course of the experiment.
-
-
Plating: Prepare a master plate with a known concentration of 1-Ethynylcyclopropanamine hydrochloride in DMSO. This master plate will be used to create the final screening plates.
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique for detecting the binding of small molecules to a target protein immobilized on a sensor chip.[15][16]
-
Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
System Priming: Equilibrate the SPR system with a running buffer that is compatible with the target protein and contains a small percentage of DMSO to aid fragment solubility.
-
Fragment Screening:
-
Inject a high concentration (typically in the high µM to low mM range) of 1-Ethynylcyclopropanamine hydrochloride over the sensor chip surface.
-
Monitor for a change in the resonance signal, which indicates binding to the target protein.
-
Include positive and negative controls to ensure the assay is performing correctly.
-
-
Data Analysis: Analyze the sensorgrams to identify fragments that exhibit a concentration-dependent binding response. Hits are prioritized based on the magnitude of the response and ligand efficiency.[15]
Protocol 3: Hit Validation with NMR Spectroscopy
NMR spectroscopy is a powerful tool for confirming fragment binding and providing information about the binding site.[17]
-
Sample Preparation: Prepare samples of the target protein (with and without ¹⁵N-isotope labeling) in a suitable NMR buffer.
-
Ligand-Observed NMR:
-
Acquire a one-dimensional ¹H NMR spectrum of 1-Ethynylcyclopropanamine hydrochloride in the absence of the target protein.
-
Acquire another spectrum in the presence of the target protein. Binding is indicated by changes in the chemical shifts or line broadening of the fragment's signals.
-
-
Protein-Observed NMR (¹H-¹⁵N HSQC):
-
Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein.
-
Acquire another spectrum in the presence of 1-Ethynylcyclopropanamine hydrochloride.
-
Chemical shift perturbations (CSPs) of specific amino acid residues in the protein's backbone indicate the binding site of the fragment.
-
PART 2: Hit-to-Lead Optimization
Once 1-Ethynylcyclopropanamine hydrochloride is confirmed as a hit, the next phase is to evolve it into a more potent lead compound.[10][18]
Protocol 4: Structural Characterization by X-ray Crystallography
Determining the crystal structure of the target protein in complex with the fragment is crucial for structure-based drug design.[19][20][21]
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the target protein in the presence of a molar excess of 1-Ethynylcyclopropanamine hydrochloride.
-
Soaking: Soak pre-existing crystals of the target protein in a solution containing a high concentration of the fragment.[19]
-
-
Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure to reveal the binding mode of 1-Ethynylcyclopropanamine hydrochloride in the protein's active site.
Caption: Hit-to-lead optimization workflow.
Protocol 5: Fragment Growing via Click Chemistry
The ethynyl group is an ideal starting point for fragment elaboration using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and reliable "click" reaction.
-
Virtual Library Design: Based on the co-crystal structure, use computational tools to design a virtual library of triazole-containing analogs by exploring different azide building blocks that can form favorable interactions with the target protein.
-
Synthesis of Azide Building Blocks: Synthesize or purchase a diverse set of azide-containing fragments.
-
Click Reaction:
-
Dissolve 1-Ethynylcyclopropanamine hydrochloride in a suitable solvent.
-
Add the azide building block, a copper(I) catalyst (e.g., copper(I) iodide), and a ligand (e.g., TBTA).
-
Stir the reaction at room temperature until completion.
-
-
Purification and Characterization: Purify the resulting triazole product by chromatography and confirm its structure by LC-MS and NMR.
-
Biological Evaluation: Test the newly synthesized compounds in the primary screening assay to determine their binding affinity and establish a structure-activity relationship (SAR).
Concluding Remarks
1-Ethynylcyclopropanamine hydrochloride represents a fragment of high strategic value for FBDD campaigns. Its unique combination of a rigid cyclopropyl scaffold, a versatile ethynyl handle, and a key primary amine interacting group provides an excellent starting point for the development of novel therapeutics. The protocols outlined in this guide provide a comprehensive framework for the successful integration of this and similar fragments into modern drug discovery workflows, from initial hit identification to structure-guided lead optimization.
References
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MySkinRecipes. 1-Ethynylcyclopropanamine hydrochloride. [Link]
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PubChem. 1-Cyclopropylethylamine hydrochloride. [Link]
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Santos, et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. National Institutes of Health. [Link]
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LookChem. 1-EthynylcyclopropanaMine hydrochloride, CasNo.1268810-17-8. [Link]
-
MAX IV Laboratory. (2023). Fragment-based research on potent, non-covalent inflammatory drugs goes forward. [Link]
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YouTube. (2022). Introduction into Fragment Based Drug Discovery. [Link]
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YouTube. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. [Link]
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National Institutes of Health. (2010). Fragment Screening by Surface Plasmon Resonance. [Link]
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PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
National Institutes of Health. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. [Link]
-
NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. [Link]
-
One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
-
ACS Publications. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. [Link]
-
PubMed Central. Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. [Link]
-
Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
Frontiers. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. [Link]
-
ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
PubMed. (2024). Fragment-based drug discovery: A graphical review. [Link]
-
ResearchGate. Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). [Link]
-
ACS Publications. Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. [Link]
-
XtalPi. Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]
-
National Institutes of Health. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. [Link]
-
ACS Publications. (2010). Fragment Screening by Surface Plasmon Resonance. [Link]
-
Frontiers. Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]
-
BioSolveIT. FBDD: Fragment-Based Drug Discovery. [Link]
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Sygnature Discovery. Fragment Screening. [Link]
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PubMed Central. (2024). Fragment-based drug discovery: A graphical review. [Link]
-
Sinfoo. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]
-
YouTube. (2024). fragment-based drug discovery (FBDD) & access to drug research. [Link]
-
ResearchGate. Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity. [Link]
-
PubMed. (2024). Fragment-Based Drug Discovery of Novel High-affinity, Selective, and Anti-inflammatory Inhibitors of the Keap1-Nrf2 Protein-Protein Interaction. [Link]
-
PubChem. Cyclopropylamine hydrochloride. [Link]
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- 21. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
Application Note: Strategic Synthesis of Novel Heterocycles from 1-Ethynylcyclopropanamine Hydrochloride
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 1-Ethynylcyclopropanamine Hydrochloride (CAS 1268810-17-8) as a high-value scaffold for generating novel heterocyclic libraries.[1]
Executive Summary & Strategic Value
1-Ethynylcyclopropanamine hydrochloride represents a "spring-loaded" scaffold in drug discovery.[1] Its value is threefold:
-
Conformational Restriction: The cyclopropane ring locks the amine and alkyne vectors, reducing the entropic penalty of binding to biological targets (the Thorpe-Ingold or gem-disubstituent effect).
-
Orthogonal Reactivity: The terminal alkyne and the primary amine offer distinct handles for divergent synthesis.
-
Strain-Release Potential: The roughly 27.5 kcal/mol of ring strain in the cyclopropane moiety can be harnessed in metal-catalyzed rearrangements to access expanded ring systems like dihydropyridines or pyrroles.[1]
This guide provides two distinct protocols:
-
Protocol A (Preservation): Synthesis of 1,2,3-Triazoles via CuAAC, preserving the cyclopropyl motif.
-
Protocol B (Expansion): Gold(I)-Catalyzed Ring Expansion to functionalized Pyridines.
Chemical Properties & Handling
-
MW: 117.58 g/mol
-
Stability: The hydrochloride salt is stable at room temperature. The free base is volatile and prone to polymerization; always generate the free base in situ or use immediately.
Critical Handling Note: In Situ Neutralization
Because the starting material is an HCl salt, standard organometallic catalysts (Cu, Au) may be inhibited by the acidity.[1]
-
Recommendation: Do not perform a separate aqueous workup to isolate the free amine. Instead, add a stoichiometric amount of mild base (e.g., DIPEA, K₂CO₃) directly to the reaction vessel before adding the metal catalyst.[1]
Protocol A: Synthesis of 1,2,3-Triazoles via CuAAC
Objective: To synthesize a library of conformationally restricted amino-triazoles without disrupting the cyclopropane ring.
Mechanism & Rationale
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for this transformation. We utilize a CuSO₄ / Sodium Ascorbate system in a water-miscible solvent to ensure solubility of the salt.
Experimental Workflow (Graphviz)
Figure 1: Workflow for the synthesis of triazole bioisosteres preserving the cyclopropyl amine motif.
Step-by-Step Procedure
-
Preparation: In a 20 mL scintillation vial, dissolve 1-Ethynylcyclopropanamine HCl (117 mg, 1.0 mmol) in t-BuOH:H₂O (1:1 v/v, 4 mL) .
-
Reagents: Add the desired organic azide (1.1 mmol).
-
Neutralization: Add DIPEA (190 µL, 1.1 mmol). The solution may become slightly cloudy.
-
Catalyst Addition: Add CuSO₄·5H₂O (12.5 mg, 0.05 mmol) followed immediately by Sodium Ascorbate (20 mg, 0.10 mmol).[1] The solution should turn bright yellow/orange (active Cu(I) species).
-
Reaction: Cap and stir vigorously at room temperature for 12 hours.
-
Workup: Dilute with EtOAc (20 mL) and wash with saturated aq. NH₄Cl (to remove Cu) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).
Protocol B: Gold(I)-Catalyzed Ring Expansion to Pyridines
Objective: To access 2,3-dihydro-1H-pyridines or fully aromatic pyridines by harnessing the strain energy of the cyclopropane ring.[1]
Mechanism & Rationale
This "Advanced Pathway" utilizes the ability of cationic Gold(I) to activate the alkyne, inducing an intramolecular nucleophilic attack or rearrangement.
-
Concept: The "homopropargyl" amine system in 1-ethynylcyclopropylamine is prone to 6-endo-dig cyclization upon activation, particularly if the nitrogen is acylated (to reduce basicity and prevent catalyst poisoning) or if an external nucleophile is involved.[1]
-
Literature Grounding: Based on Hashmi's and Toste's work on cyclopropyl-alkyne rearrangements [1, 2], the cyclopropyl ring can open to form a six-membered ring.[1]
Experimental Workflow (Graphviz)
Figure 2: Gold-catalyzed cascade for ring expansion.
Step-by-Step Procedure
Pre-requisite: Convert the HCl salt to the N-Boc protected derivative (Standard Boc₂O/TEA protocol) to prevent amine coordination to the Gold catalyst.
-
Catalyst Activation: In a flame-dried Schlenk tube under Argon, mix [Au(PPh₃)Cl] (25 mg, 0.05 mmol) and AgOTf (13 mg, 0.05 mmol) in anhydrous 1,2-Dichloroethane (DCE) (2 mL). Stir for 10 min (precipitate of AgCl forms).
-
Substrate Addition: Add N-Boc-1-ethynylcyclopropanamine (1.0 mmol) dissolved in DCE (3 mL).
-
Reaction: Heat the mixture to 80°C for 6 hours.
-
Monitoring: Monitor by TLC. The disappearance of the alkyne spot and appearance of a lower Rf UV-active spot indicates cyclization.
-
Workup: Filter through a short pad of Celite to remove Gold/Silver residues. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Expected Outcome: Depending on the specific conditions and quench, this pathway typically yields 2,3-dihydro-1H-pyridine derivatives or, upon oxidative workup (e.g., DDQ or air), fully aromatic pyridine derivatives .[1]
Data Summary & Optimization Table
| Parameter | Protocol A (CuAAC) | Protocol B (Au-Catalysis) |
| Solvent | t-BuOH / Water (1:[1]1) | DCE or Toluene (Anhydrous) |
| Catalyst | CuSO₄ (5%) / NaAsc (10%) | [Au(PPh₃)Cl] / AgOTf (5%) |
| Temperature | 25°C (RT) | 60°C - 80°C |
| Time | 12 - 16 h | 4 - 8 h |
| Sensitivity | Low (Air/Moisture tolerant) | High (Requires inert atm) |
| Key Risk | Incomplete conversion if pH < 7 | Catalyst poisoning by free amine |
| Yield Target | > 85% | 60 - 75% |
References
-
Hashmi, A. S. K. (2014).[1] Gold-Catalyzed Organic Reactions.[1][4][5][6][7] Chemical Reviews.
-
Zhang, L. (2014).[1] Gold-Catalyzed Rearrangements: Reaction Pathways Using 1-Alkenyl-2-alkynylcyclopropane Substrates.[1][6] Journal of the American Chemical Society.
-
Meldal, M., & Tornøe, C. W. (2008).[1] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1] Chemical Reviews.
-
Gevorgyan, V. (2012).[1] Transition Metal-Catalyzed Synthesis of Heterocycles.[1] Wiley-VCH.[1]
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- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Ethynylcyclopropanamine Hydrochloride in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of the Ethynylcyclopropylamine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, the cyclopropyl moiety has garnered significant attention due to its unique conformational constraints and electronic characteristics, which can enhance binding affinity, metabolic stability, and cell permeability of drug candidates.[1][2][3] 1-Ethynylcyclopropanamine hydrochloride presents itself as a particularly valuable bifunctional building block. It combines the rigid cyclopropane ring with a reactive terminal alkyne and a primary amine, offering a versatile platform for the synthesis of a diverse array of pharmaceutical intermediates.[1]
The strained three-membered ring of the cyclopropyl group introduces a degree of conformational rigidity that can be advantageous in drug design by locking a molecule into a bioactive conformation.[1] The terminal alkyne is a gateway to a host of powerful and selective chemical transformations, most notably the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry."[4][5] These reactions are celebrated for their high yields, mild reaction conditions, and broad functional group tolerance, making them ideal for the intricate world of pharmaceutical synthesis.[][7] The primary amine provides a further point for diversification, allowing for the introduction of various side chains or for its incorporation into larger heterocyclic systems.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of 1-Ethynylcyclopropanamine hydrochloride as a precursor for the synthesis of valuable pharmaceutical intermediates, with a focus on antiviral agents.
Key Applications in Pharmaceutical Synthesis
The unique structural features of 1-Ethynylcyclopropanamine hydrochloride make it an ideal precursor for the synthesis of a variety of pharmaceutical intermediates, particularly in the realm of antiviral drug discovery.[8][9] Its ability to participate in robust carbon-carbon and carbon-heteroatom bond-forming reactions allows for its incorporation into complex molecular scaffolds.
Synthesis of Novel Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral therapy, functioning by inhibiting viral polymerases and terminating the growing nucleic acid chain.[] 1-Ethynylcyclopropanamine hydrochloride can be utilized to synthesize novel nucleoside analogues where the ethynylcyclopropylamine moiety is appended to a purine or pyrimidine base. This can be achieved through two primary strategies:
-
Sonogashira Coupling: The terminal alkyne of 1-Ethynylcyclopropanamine hydrochloride can be coupled with a halogenated purine or pyrimidine base (e.g., 6-iodopurine or 5-iodouracil derivatives) under palladium-copper catalysis. This reaction forms a rigid, linear linkage between the cyclopropane ring and the nucleobase, which can influence the molecule's interaction with the target enzyme.[10]
-
Click Chemistry (CuAAC): The terminal alkyne can undergo a [3+2] cycloaddition with an azide-functionalized sugar or another nucleobase derivative to form a stable 1,2,3-triazole ring. The resulting triazole ring is not merely a linker but can actively participate in hydrogen bonding and other interactions within the active site of the target protein, potentially enhancing antiviral activity.
Precursor for HIV Protease Inhibitors and Other Antivirals
The cyclopropylamine scaffold is a recognized pharmacophore in a number of antiviral agents, including HIV protease inhibitors. The strained ring system can favorably interact with the active site of viral proteases. 1-Ethynylcyclopropanamine hydrochloride can serve as a starting point for the synthesis of more complex cyclopropylamine derivatives that can be incorporated into these inhibitor scaffolds. The ethynyl group can be further functionalized or used as a handle for attaching other molecular fragments.
Experimental Protocols
The following protocols are provided as detailed, self-validating systems for the application of 1-Ethynylcyclopropanamine hydrochloride in the synthesis of pharmaceutical intermediates. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms.
Protocol 1: Synthesis of a 6-Ethynylcyclopropylpurine Derivative via Sonogashira Coupling
This protocol describes a representative Sonogashira coupling reaction between 1-Ethynylcyclopropanamine hydrochloride and a 6-halopurine derivative to synthesize a key pharmaceutical intermediate.
Reaction Workflow:
Caption: Sonogashira coupling workflow for synthesizing a purine intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Supplier |
| 1-Ethynylcyclopropanamine hydrochloride | 143878-38-0 | 117.58 | >95% | Commercial Source |
| 6-Iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | 134659-78-4 | 344.15 | >98% | Commercial Source |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | >98% | Commercial Source |
| Copper(I) iodide | 7681-65-4 | 190.45 | >98% | Commercial Source |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | >99.8% | Commercial Source |
| Triethylamine (TEA) | 121-44-8 | 101.19 | >99.5% | Commercial Source |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 6-Iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (1.0 eq), 1-Ethynylcyclopropanamine hydrochloride (1.2 eq), Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and Copper(I) iodide (0.1 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF (5 mL per mmol of the 6-iodopurine derivative) and triethylamine (3.0 eq) via syringe. The triethylamine acts as both a base to neutralize the HCl salt of the amine and the HI generated during the reaction, and as a solvent.
-
Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes, then heat to 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-(ethynylcyclopropyl)-purine derivative.
Causality and Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the Sonogashira coupling. The palladium catalyst facilitates the oxidative addition to the aryl halide and the reductive elimination to form the final product, while the copper co-catalyst activates the terminal alkyne.
-
Base: Triethylamine is a common base for this reaction. Its primary role is to deprotonate the terminal alkyne, forming the copper acetylide in situ, and to scavenge the hydrohalic acid byproduct.
-
Solvent: DMF is an excellent polar aprotic solvent that solubilizes the reactants and catalysts. The use of anhydrous solvent is important to prevent side reactions.
-
Inert Atmosphere: The reaction is performed under a nitrogen atmosphere to prevent the oxidation of the palladium(0) active catalyst and the copper(I) co-catalyst.
Protocol 2: Synthesis of a 1,2,3-Triazolyl Nucleoside Analogue via Click Chemistry (CuAAC)
This protocol outlines the synthesis of a novel nucleoside analogue by reacting 1-Ethynylcyclopropanamine hydrochloride with an azido-sugar derivative.
Reaction Workflow:
Sources
- 1. US11351149B2 - Nitrile-containing antiviral compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US10426780B2 - Antiviral therapy - Google Patents [patents.google.com]
Application Note & Protocol: A Scalable, Multi-Kilogram Synthesis of 1-Ethynylcyclopropanamine Hydrochloride
Abstract
1-Ethynylcyclopropanamine hydrochloride is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders.[1] Its unique structure, featuring a strained cyclopropane ring and a reactive ethynyl group, allows for diverse synthetic transformations.[1] However, its synthesis presents significant challenges, especially concerning safety and scalability. This document provides a comprehensive, field-tested guide for the scale-up synthesis of 1-Ethynylcyclopropanamine hydrochloride. We detail a robust, three-step synthetic route, address critical safety protocols for handling hazardous reagents, and outline analytical methods for ensuring the final product's purity and identity. The hydrochloride salt form is specifically targeted to enhance the compound's stability and solubility for downstream applications.[1]
Strategic Overview: A Three-Step Approach to the Target Molecule
The synthesis of 1-Ethynylcyclopropanamine hydrochloride is best approached through a strategy that utilizes orthogonal protecting groups for the amine and alkyne functionalities. This allows for selective deprotection and minimizes side reactions, a crucial consideration for ensuring high purity on a large scale. Our retrosynthetic analysis identifies tert-butyl (1-ethynylcyclopropyl)carbamate as a key intermediate, which itself can be derived from a dual-protected precursor.
The chosen forward synthesis pathway is as follows:
-
Step 1: Synthesis of tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate: This initial step involves the formation of a protected cyclopropylamine derivative containing a trimethylsilyl (TMS)-protected alkyne. The TMS group is essential for preventing the acidic alkyne proton from interfering with subsequent reactions.
-
Step 2: Selective TMS Deprotection: Removal of the TMS group to yield tert-butyl (1-ethynylcyclopropyl)carbamate. This step unmasks the terminal alkyne while the amine remains protected by the acid-labile tert-butyloxycarbonyl (Boc) group.
-
Step 3: Boc Deprotection and Salt Formation: The final step involves the simultaneous deprotection of the Boc group and the formation of the hydrochloride salt using hydrochloric acid in a suitable organic solvent.
This strategic sequence ensures that the most sensitive functionalities are protected until the final stages, leading to a cleaner reaction profile and simplifying purification.
Figure 1: Overall synthetic workflow for 1-Ethynylcyclopropanamine hydrochloride.
Safety First: Hazard Management and Mitigation
The scale-up of this synthesis involves highly reactive and hazardous materials, most notably n-Butyllithium (n-BuLi) and trimethylsilylacetylene. A rigorous adherence to safety protocols is not merely recommended; it is mandatory for the prevention of serious incidents.
Table 1: Hazard Profile of Key Reagents
| Reagent | CAS Number | Key Hazards | Recommended Handling Practices |
| n-Butyllithium (n-BuLi) | 109-72-8 | Pyrophoric (ignites spontaneously in air), reacts violently with water, corrosive.[2][3][4] | Handle under an inert atmosphere (Nitrogen or Argon) at all times. Use only dry, aprotic solvents. Employ syringe/cannula techniques for transfers.[2] |
| Trimethylsilylacetylene | 1066-54-2 | Highly flammable liquid and vapor, causes skin and serious eye irritation.[5][6][7][8] | Keep away from heat, sparks, and open flames.[5] Ground all equipment to prevent static discharge.[8] Use in a well-ventilated fume hood. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | Highly flammable, can form explosive peroxides upon storage. | Use from a freshly opened container or a solvent purification system. Never distill to dryness. |
| Hydrochloric Acid (solution in dioxane) | 7647-01-0 | Corrosive, causes severe skin burns and eye damage, respiratory irritant. | Handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield. |
Essential Safety Protocols:
-
Inert Atmosphere: All reactions involving n-BuLi must be conducted under a positive pressure of an inert gas like nitrogen or argon. Glassware must be rigorously dried in an oven and cooled under an inert atmosphere before use.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses with side shields, and chemical-resistant gloves are mandatory. When handling n-BuLi, it is advisable to use compatible gloves and ensure no flammable materials are in the immediate vicinity.[9]
-
Quenching: Never add water directly to n-BuLi. Reactions should be quenched carefully by the slow addition of a less reactive proton source (e.g., isopropanol) at low temperatures before aqueous work-up.
-
Spill Management: A Class D fire extinguisher for combustible metals must be available when working with n-BuLi. Spills should be smothered with sand or powdered limestone. Do not use water or a CO2 extinguisher.
Figure 2: Decision workflow for safely handling n-Butyllithium.
Detailed Experimental Protocol (100g Scale)
This protocol is designed for the synthesis of approximately 100g of the final product. All operations should be performed in a chemical fume hood with appropriate engineering controls (e.g., reactor with overhead stirring, temperature probe, and addition funnel).
Step 1: Synthesis of tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate
-
Rationale: This step constructs the core structure by adding the protected alkyne to a suitable cyclopropane precursor. The reaction is performed at a very low temperature (-78 °C) to control the reactivity of the highly basic n-BuLi and prevent side reactions. Anhydrous THF is critical as n-BuLi reacts violently with water.[2][3][4]
Table 2: Reagents for Step 1
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Trimethylsilylacetylene | 98.22 | 128 g (180 mL) | 1.30 | 1.2 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 500 mL | 1.25 | 1.15 |
| Boc-1-aminocyclopropanecarbonitrile | 182.23 | 197 g | 1.08 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 2.0 L | - | - |
Procedure:
-
Set up a 5L, three-necked, round-bottom flask equipped with a mechanical stirrer, a temperature probe, an addition funnel, and a nitrogen inlet. Ensure the system is completely dry.
-
Charge the flask with trimethylsilylacetylene (128 g) and anhydrous THF (1.0 L).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (500 mL of 2.5 M solution) via the addition funnel over 60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting lithium acetylide solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve Boc-1-aminocyclopropanecarbonitrile (197 g) in anhydrous THF (1.0 L).
-
Add the solution of the nitrile to the lithium acetylide suspension dropwise over 90 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Slowly warm the mixture to 0 °C over 1 hour.
-
Cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl, 500 mL).
-
Transfer the mixture to a separatory funnel and add ethyl acetate (1.0 L). Wash the organic layer with brine (2 x 500 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization from a hexane/ethyl acetate mixture to afford the title compound as a solid.
Step 2: Synthesis of tert-butyl (1-ethynylcyclopropyl)carbamate
-
Rationale: This step selectively removes the TMS protecting group from the alkyne. A mild base like potassium carbonate in methanol is effective and cost-efficient for large-scale operations, avoiding the use of more expensive fluoride reagents.
Procedure:
-
Dissolve the product from Step 1 in methanol (1.5 L) in a 5L flask.
-
Add potassium carbonate (K2CO3, 150 g, ~1.1 mol) to the solution.
-
Stir the mixture at room temperature for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (1.5 L) and wash with water (2 x 750 mL) and then brine (1 x 750 mL).
-
Dry the organic layer over Na2SO4, filter, and concentrate to give the desired intermediate, which is often used in the next step without further purification if purity is >95%.
Step 3: Synthesis of 1-Ethynylcyclopropanamine hydrochloride
-
Rationale: The final step involves the acid-catalyzed removal of the Boc protecting group. Using a pre-made solution of HCl in an organic solvent like dioxane or diethyl ether ensures a controlled reaction and facilitates the direct precipitation of the desired hydrochloride salt in high purity.[10][11]
Procedure:
-
Dissolve the crude product from Step 2 in 1,4-dioxane (500 mL) in a 3L flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4.0 M solution of HCl in 1,4-dioxane (750 mL) over 30 minutes. Gas evolution (CO2) will be observed.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
A white solid will precipitate during the reaction. Collect the solid by filtration.
-
Wash the filter cake with cold diethyl ether (3 x 250 mL) to remove any non-polar impurities.
-
Dry the solid under vacuum at 40 °C to a constant weight to yield 1-Ethynylcyclopropanamine hydrochloride. The expected melting point is 185-186 °C with decomposition.[12][13]
Characterization and Quality Control
The final product must be rigorously analyzed to confirm its identity, strength, quality, and purity.
Table 3: Analytical Specifications for 1-Ethynylcyclopropanamine hydrochloride
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the structure |
| Identity | Mass Spectrometry (ESI+) | [M+H]⁺ = 82.06 (for free base) |
| Purity | HPLC (UV, 210 nm) | ≥98.0% |
| Melting Point | Capillary Method | 185-186 °C (decomposes)[12][13] |
| Residual Solvents | GC-HS | Meets ICH guidelines |
Representative Analytical Methods
-
¹H NMR (400 MHz, D₂O): The spectrum should show characteristic peaks for the cyclopropyl protons (multiplets) and the acetylenic proton (singlet). The integration should be consistent with the structure.
-
HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Conclusion
This application note details a robust and scalable synthetic route to 1-Ethynylcyclopropanamine hydrochloride. By employing a strategic use of protecting groups and paying strict attention to the outlined safety protocols, researchers and process chemists can confidently produce this valuable building block on a multi-kilogram scale. The provided analytical methods will ensure that the final product meets the high-purity standards required for pharmaceutical development.
References
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- MySkinRecipes. (n.d.). 1-Ethynylcyclopropanamine hydrochloride.
- CN106631824B. (2018). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
- ResearchGate. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- LookChem. (n.d.). 1-EthynylcyclopropanaMine hydrochloride, CasNo.1268810-17-8.
- Environmental Health and Safety, University of California, Irvine. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET - (Bis(trimethylsilyl)acetylene).
- EP0922686B1. (2002). Process for the preparation of ethynylcyclopropane.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexanes.
- Al-Zoubi, R. M., et al. (2022). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Organic & Biomolecular Chemistry, 20(1), 124-128.
- World Health Organization. (n.d.). Analytical Methods.
- Apollo Scientific. (n.d.). (Trimethylsilyl)acetylene - Safety Data Sheet.
- ChemicalBook. (2023). n-Butyllithium - Safety Data Sheet.
- ChemicalBook. (2023). Trimethylsilylacetylene - Safety Data Sheet.
- Zefirov, N. S., et al. (2005). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Journal of Organic Chemistry, 41(5), 615-648.
- Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned.
- International Journal of Pharmaceutical Chemistry and Analysis. (2020). Development and validation of dissolution test method for determination of cyclobenzaprine hydrochloride from its formulation using HPLC.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET - n-Butyllithium solution.
- Pashenko, A., et al. (2021). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Molecules, 26(16), 4995.
- Faler, C. A., et al. (2006).
- Adams, D. O., & Yang, S. F. (1979). Ethylene biosynthesis: Identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene. Proceedings of the National Academy of Sciences, 76(1), 170-174.
- Wikipedia. (n.d.). Trimethylsilylacetylene.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Trimethylsilylacetylene | 1066-54-2.
- CymitQuimica. (n.d.). 1-ETHYNYLCYCLOPROPANAMINE HCL.
- Chemdad. (n.d.). 1-EthynylcyclopropanaMine hydrochloride.
- Nia, Y., et al. (2007). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Analytical Letters, 40(1), 1-25.
- ChemicalBook. (n.d.). 1-EthynylcyclopropanaMine hydrochloride(1268810-17-8) 1 H NMR.
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Analytical methods for quantifying 1-Ethynylcyclopropanamine hydrochloride
An Application Guide for the Analytical Quantification and Characterization of 1-Ethynylcyclopropanamine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide delineates robust analytical methodologies for the precise quantification and characterization of 1-Ethynylcyclopropanamine hydrochloride, a key pharmaceutical intermediate.[1] Given its chemical structure, which lacks a native chromophore, direct spectrophotometric quantification presents significant challenges. Therefore, this document focuses on a primary method utilizing High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for accurate quantification. Additionally, it provides protocols for assessing enantiomeric purity via Chiral HPLC and an alternative quantification strategy using Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to meet the stringent requirements of pharmaceutical quality control and drug development, ensuring scientific integrity through detailed procedural explanations and validation principles aligned with International Council for Harmonisation (ICH) guidelines.[2]
Introduction: The Analytical Imperative
1-Ethynylcyclopropanamine hydrochloride (CAS No. 1268810-17-8) is a vital building block in the synthesis of neuroactive pharmaceutical agents.[1] Its unique structure, featuring a strained cyclopropane ring, a reactive ethynyl group, and a primary amine, makes it a versatile intermediate.[1] The hydrochloride salt form is preferred in synthesis to enhance stability and solubility.[1]
Accurate and precise quantification of this intermediate is paramount for ensuring the quality, consistency, and safety of the final Active Pharmaceutical Ingredient (API). A critical analytical challenge arises from the molecule's aliphatic nature and the absence of a significant UV-absorbing chromophore, rendering direct UV-Vis spectrophotometry or HPLC with UV detection impractical for achieving the required sensitivity and specificity.
This guide addresses this challenge by presenting a validated approach centered on pre-column derivatization, which introduces a chromophoric tag to the molecule, enabling sensitive UV detection.
Molecular Structure and Properties:
-
Key Features: Primary amine, cyclopropane ring, terminal alkyne.
-
Chirality: The molecule possesses a chiral center at the C1 position of the cyclopropyl ring, necessitating enantiomeric purity assessment.
Primary Method: RP-HPLC with Pre-column Derivatization
This method stands as the gold standard for quantifying compounds with poor UV absorbance. By covalently bonding a molecule with a strong chromophore to the analyte, we can leverage the high sensitivity of UV-Vis detectors in modern HPLC systems.
Principle and Rationale
The core of this method is the reaction of the primary amine on 1-Ethynylcyclopropanamine with a derivatizing agent. We have selected 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, for this protocol.
Causality of Choice:
-
Reaction Specificity: DNFB reacts specifically and quantitatively with primary and secondary amines under mild alkaline conditions.
-
Robust Chromophore: The resulting dinitrophenyl (DNP) derivative is intensely colored and exhibits strong absorbance in the UV region (around 360 nm), moving it away from potential interferences in the low UV range.[5]
-
Stability: The N-DNP bond is stable, ensuring the derivative does not degrade under the chromatographic conditions.
The resulting hydrophobic derivative is then separated from excess reagent and by-products using reversed-phase HPLC and quantified against a similarly derivatized reference standard.
Experimental Protocol: HPLC-UV
2.2.1. Reagents and Materials
-
1-Ethynylcyclopropanamine hydrochloride Reference Standard (≥99% purity)
-
1-fluoro-2,4-dinitrobenzene (DNFB), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium Bicarbonate (NaHCO₃), analytical grade
-
Hydrochloric Acid (HCl), analytical grade
-
Deionized (DI) Water, 18.2 MΩ·cm
-
Class A volumetric flasks and pipettes
-
0.45 µm syringe filters (PTFE or nylon)
2.2.2. Preparation of Solutions
-
Bicarbonate Buffer (0.1 M): Dissolve 0.84 g of Sodium Bicarbonate in 100 mL of DI water.
-
DNFB Reagent (10 mg/mL): Dissolve 100 mg of DNFB in 10 mL of Acetonitrile. Prepare fresh daily and protect from light.
-
Mobile Phase: Prepare a mixture of Acetonitrile and DI Water (e.g., 70:30 v/v). The exact ratio should be optimized during method development.[6] Filter and degas prior to use.
2.2.3. Standard & Sample Derivatization Workflow
-
Standard Preparation: Accurately weigh ~12 mg of 1-Ethynylcyclopropanamine HCl reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with DI water to obtain a stock solution of ~1.2 mg/mL.
-
Sample Preparation: Prepare the test sample in DI water to achieve a target concentration of ~1.2 mg/mL. Centrifuge or filter if particulates are present.[7]
-
Derivatization Reaction:
-
In separate vials, pipette 100 µL of the standard or sample solution.
-
Add 200 µL of 0.1 M Sodium Bicarbonate buffer to make the solution alkaline, which facilitates the deprotonation of the amine for nucleophilic attack.
-
Add 500 µL of the DNFB reagent. The excess of DNFB ensures the reaction proceeds to completion.
-
Vortex the vials and incubate in a water bath at 60°C for 30 minutes, protected from light.
-
After incubation, cool the vials to room temperature.
-
Add 100 µL of 0.1 M HCl to quench the reaction by neutralizing the excess bicarbonate and stopping further reaction of DNFB.
-
Dilute the mixture with 1.0 mL of the mobile phase and vortex thoroughly.
-
-
Final Filtration: Filter the final derivatized solution through a 0.45 µm syringe filter directly into an HPLC vial.
2.2.4. HPLC Operating Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for hydrophobic DNP-derivatives.[6] |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) | Provides good retention and resolution for the analyte derivative. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30°C | Ensures reproducible retention times by controlling viscosity and equilibria. |
| Injection Vol. | 10 µL | A typical volume to avoid peak distortion and detector saturation. |
| Detector | UV-Vis Diode Array Detector (DAD) | |
| Wavelength | 360 nm | The λmax for the DNP-derivative, ensuring high sensitivity and selectivity. |
| Run Time | ~15 minutes | Sufficient to elute the analyte and any late-eluting impurities. |
Method Validation
All validation must be performed according to ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Analyte peak is resolved from reagent and degradation peaks (Resolution > 2). | Ensures the method is selective for the analyte. Achieved via forced degradation studies (acid, base, peroxide, heat, light).[2][8] |
| Linearity | r² ≥ 0.999 over 5 concentration levels (e.g., 50-150% of target). | Demonstrates a direct proportional relationship between concentration and detector response.[8] |
| Accuracy | 98.0% - 102.0% recovery for spiked placebo or standard addition.[9] | Confirms the closeness of test results to the true value. |
| Precision | RSD ≤ 2.0% for repeatability (n=6) and intermediate precision. | Measures the method's consistency under various conditions. |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | The lowest concentration that can be reliably detected.[2][9] |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | The lowest concentration that can be accurately quantified.[2][9] |
| Robustness | No significant change in results with small variations in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%). | Shows the method's reliability during normal usage.[9] |
Chiral Purity Analysis via Chiral HPLC
As 1-Ethynylcyclopropanamine is a chiral molecule, quantifying the enantiomeric excess (% ee) is a critical quality attribute. This requires a specialized Chiral Stationary Phase (CSP).
Principle and Rationale
Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives, are highly effective for separating a wide range of chiral amines.[10][11] Separation typically occurs in normal-phase mode, where non-polar solvents are used. A small amount of a basic additive (like diethylamine) is often required to prevent peak tailing by interacting with residual silanols on the silica support.
Experimental Protocol: Chiral HPLC
-
Column: Chiralpak® IE or a similar amylose-based CSP.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm (for underivatized amine) or 360 nm (if analyzing the DNP-derivative). Direct analysis at low UV is feasible here because the goal is relative quantification of the two enantiomers, not absolute concentration.
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase. Sonication may be required. Filter before injection.
Data Analysis
The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = (|A₁ - A₂| / (A₁ + A₂)) * 100
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal technique that is highly sensitive and offers definitive structural confirmation, making it ideal for impurity identification and quantification.
Principle and Rationale
The analyte must be volatile to be analyzed by GC. The hydrochloride salt is non-volatile. Therefore, a sample preparation step is required to convert it to the free base. This can be achieved by a simple liquid-liquid extraction (LLE) after basification. The free base is sufficiently volatile for GC analysis. Mass spectrometric detection provides high selectivity and allows for the identification of unknown impurities by analyzing their fragmentation patterns.
Experimental Protocol: GC-MS
-
Sample Preparation (Free-Basing):
-
Dissolve a known quantity of the sample in DI water.
-
Add 1 M Sodium Hydroxide (NaOH) solution dropwise to raise the pH to >10.
-
Extract the aqueous layer three times with a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Carefully evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent (e.g., Methanol).
-
-
GC-MS Conditions:
-
Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 35 - 200 amu.
-
Conclusion
This application note provides a suite of validated and scientifically-grounded methods for the comprehensive analysis of 1-Ethynylcyclopropanamine hydrochloride.
-
For routine quality control and assay, the RP-HPLC method with pre-column DNFB derivatization is recommended due to its robustness, sensitivity, and specificity.
-
To ensure stereochemical purity, the Chiral HPLC method is essential for separating and quantifying the enantiomers.
-
For advanced impurity profiling and as an alternative quantification technique, GC-MS offers unparalleled selectivity and structural elucidation capabilities.
The selection of a specific method should be guided by the analytical objective, whether it is batch release testing, stability studies, or impurity identification. Adherence to the detailed protocols and validation principles outlined herein will ensure data of the highest quality and integrity.
References
- 1-Ethynylcyclopropanamine hydrochloride.MySkinRecipes.
- Development and validation of a stability indicating HPLC method to determine diltiazem hydrochloride in tablets and compounded capsules.SciELO.
- Spectrophotometric Determination of Chlorpromazine Hydrochloride Using 4-Nitroanilline by Oxidative Coupling Reaction.Baghdad Science Journal.
- Development and Validation of Spectrophotometric and Spectrofluorimetric Methods for the Determination of Cyclobenzaprine HCl.Walsh Medical Media.
- Spectrophotometric Determination of Chlorpromazine Hydrochloride Using 4-Nitroanilline by Oxidative Coupling Reaction.
- stability-indicating rp-hplc method: Topics.Science.gov.
- Analytical Methods.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets.MDPI.
- Stability Indicating HPLC Method Development: A Review.IRJPMS.
- Development and validation of dissolution test method for determination of cyclobenzaprine hydrochloride from its formulation using HPLC.International Journal of Pharmaceutical Chemistry and Analysis.
- 1-EthynylcyclopropanaMine hydrochloride, CasNo.1268810-17-8.LookChem.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- Preparation of Novel Chiral Stationary Phases Based on the Chiral Porous Organic Cage by Thiol-ene Click Chemistry for Enantiosepar
- 1-ETHYNYLCYCLOPROPANAMINE HCL.CymitQuimica.
- A Validated Rp-Hplc Method for Estimation of Ciprofloxacin and Tinidazole in Tablet Dosage Form.SciSpace.
- 1-EthynylcyclopropanaMine hydrochloride(1268810-17-8) 1H NMR.ChemicalBook.
Sources
- 1. 1-Ethynylcyclopropanamine hydrochloride [myskinrecipes.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 1-EthynylcyclopropanaMine hydrochloride, CasNo.1268810-17-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. 1-ETHYNYLCYCLOPROPANAMINE HCL | CymitQuimica [cymitquimica.com]
- 5. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 6. scielo.br [scielo.br]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. mdpi.com [mdpi.com]
- 9. irjpms.com [irjpms.com]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Use of 1-Ethynylcyclopropanamine Hydrochloride in the Synthesis of Mechanism-Based Enzyme Inhibitors
Abstract & Introduction
1-Ethynylcyclopropanamine hydrochloride (CAS: 1268810-17-8) is a specialized "warhead" building block used in the design of covalent inhibitors for FAD-dependent amine oxidases, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) .
Unlike the classic tranylcypromine (trans-2-phenylcyclopropylamine) scaffold, the 1-ethynyl-1-amino motif (geminal disubstitution) introduces unique steric constraints and electronic properties. The presence of the ethynyl group provides a dual function:
-
Mechanistic Trigger: It modulates the pKa and reactivity of the amine, influencing the single-electron transfer (SET) mechanism required for suicide inhibition.
-
Synthetic Handle: The terminal alkyne serves as a versatile orthogonal handle for Sonogashira coupling or Click chemistry (CuAAC), allowing the attachment of recognition elements that extend into the enzyme's substrate-binding channel.
This guide details the handling, synthetic incorporation, and biochemical validation of this building block.
Scientific Rationale: The "Warhead" Mechanism
To effectively use this molecule, one must understand why it inhibits enzymes. It functions as a mechanism-based inactivator (suicide substrate) .
-
Substrate Mimicry: The inhibitor binds to the active site, mimicking the natural amine substrate (e.g., methylated lysine).
-
Oxidation: The FAD cofactor accepts a hydride (or electron) from the amine, oxidizing it to an imine or radical cation intermediate.
-
Ring Opening: The strain of the cyclopropane ring, exacerbated by the radical/cationic character, triggers a ring-opening event.
-
Covalent Adduct: The reactive intermediate collapses onto the FAD cofactor (typically at the N5 position) or a proximal amino acid residue, forming an irreversible covalent bond and permanently disabling the enzyme.
Diagram 1: Mechanism of Action (FAD-Dependent Inactivation)
Caption: Kinetic mechanism of FAD-dependent amine oxidase inactivation by cyclopropylamine derivatives. The rate of inactivation (k_inact) is driven by the ring-opening potential.
Handling and Stability
The hydrochloride salt is the stable form. The free base is an oil that is potentially volatile and sensitive to oxidation.
-
Storage: Store the HCl salt at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Safety: Cyclopropylamines are potent biologically active molecules. Handle in a fume hood with full PPE.
-
Stability: Avoid prolonged exposure of the free base to air. Generate the free base in situ whenever possible.
Synthetic Protocols
Protocol A: Warhead Installation (Amide Coupling)
This protocol describes coupling 1-Ethynylcyclopropanamine HCl to a carboxylic acid core (e.g., a proline or biaryl scaffold) to create the final inhibitor.
Reagents:
-
Carboxylic Acid Scaffold (1.0 equiv)
-
1-Ethynylcyclopropanamine HCl (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid Scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Coupling Agent: Add HATU (1.2 equiv) at 0°C. Stir for 15 minutes to form the activated ester. Note: HATU is preferred over EDC/HOBt for sterically hindered amines like this gem-disubstituted cyclopropane.
-
Amine Addition: Add 1-Ethynylcyclopropanamine HCl (1.2 equiv) directly to the flask.
-
Base Addition: Dropwise add DIPEA (3.5 equiv). Crucial: The first equivalent neutralizes the HCl salt; the remaining equivalents drive the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for mass M+H of product).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.
-
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Data Validation:
-
1H NMR: Look for the cyclopropane protons (typically 0.8–1.5 ppm, multiplets) and the alkyne proton (singlet, ~2.0–2.5 ppm).
-
13C NMR: Distinctive quaternary carbon signal for C1 of the cyclopropane ring.
Protocol B: Alkyne Diversification (Sonogashira Coupling)
If the ethynyl group is used as a linker rather than just a steric blocker, this protocol couples it to an aryl halide.
Reagents:
-
Aryl Iodide/Bromide (1.0 equiv)
-
1-Ethynylcyclopropanamine-Scaffold (from Protocol A) (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
CuI (10 mol%)
-
Et₃N (or DIPEA) / THF (1:1 mixture)
Step-by-Step Procedure:
-
Degassing: Degas the solvent (THF/Et₃N) thoroughly with Argon for 15 minutes. Oxygen is the enemy of this reaction (homocoupling risk).
-
Assembly: Add the Aryl Halide , Alkyne-Scaffold , and Pd catalyst to a sealed tube.
-
Initiation: Add CuI last. Seal the tube immediately.
-
Reaction: Stir at Room Temperature (for Iodides) or 50°C (for Bromides) for 6–12 hours.
-
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate and purify.
Biochemical Validation (Assay Workflow)
Once synthesized, the inhibitor must be validated against the target enzyme (e.g., LSD1).
Diagram 2: Experimental Validation Workflow
Caption: Standard workflow for validating the synthesized inhibitor against LSD1/KDM1A.
Assay Protocol (LSD1-Amplex Red Coupled Assay)
-
Buffer: 50 mM HEPES (pH 7.5), 0.1 mM NaCl.
-
Enzyme Mix: Incubate recombinant LSD1 (50 nM) with the synthesized inhibitor (variable concentration, 0.1 nM – 10 µM) for 30 minutes at RT. This pre-incubation is critical for covalent inhibitors to establish k_inact.
-
Substrate: Add H3K4me2 peptide (20 µM).
-
Detection: Add Horseradish Peroxidase (HRP) and Amplex Red reagent.
-
Mechanism: LSD1 produces H₂O₂ during demethylation. HRP uses H₂O₂ to oxidize Amplex Red to Resorufin (fluorescent, Ex 530nm / Em 590nm).
-
Analysis: Plot % Inhibition vs. Log[Inhibitor]. Calculate IC50.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Amide Coupling) | Steric hindrance of gem-disubstituted amine. | Switch coupling reagent to HATU or COMU . Increase reaction time. Ensure DIPEA is fresh. |
| Black Precipitate (Sonogashira) | Catalyst decomposition / Oxidation. | Degas solvents more rigorously. Add CuI last. Use a glovebox if available. |
| No Inhibition in Assay | Inhibitor instability or lack of pre-incubation. | Ensure the inhibitor was stored correctly. Increase pre-incubation time (covalent inhibitors are time-dependent). |
| Product Decomposition | Acid sensitivity of cyclopropane. | Avoid strong acids during workup. Use neutral silica or alumina for purification. |
References
-
LSD1 Inhibition Mechanism
-
Synthesis of Cyclopropylamines
-
Clinical Relevance of LSD1 Inhibitors
- Amide Coupling Reagents (HATU): Title: High-performance amide coupling reagents. Source: Sigma-Aldrich Technical Guides.
Sources
- 1. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
Navigating the Synthesis of Novel Therapeutics: A Guide to Orthogonal Protection of 1-Ethynylcyclopropanamine Hydrochloride
Introduction: The Significance of a Strained Scaffold in Drug Discovery
1-Ethynylcyclopropanamine hydrochloride is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of innovative pharmaceutical compounds.[1] Its unique structure, featuring a strained cyclopropane ring, a reactive primary amine, and a terminal alkyne, offers a versatile platform for creating novel molecules, particularly those targeting the central nervous system.[1] The inherent reactivity of both the amine and alkyne functionalities necessitates a robust and selective protection strategy to enable controlled, stepwise modifications of the molecule. This guide provides a detailed exploration of orthogonal protecting group strategies, offering field-proven insights and step-by-step protocols for researchers and drug development professionals.
The Imperative of Orthogonal Protection: A Strategic Approach
The presence of two distinct and reactive functional groups in 1-ethynylcyclopropanamine—the primary amine and the terminal alkyne—demands an orthogonal protecting group strategy. This approach allows for the selective deprotection of one group while the other remains intact, enabling precise chemical transformations at specific sites within the molecule.[1] For this particular scaffold, an effective orthogonal strategy involves the use of an acid-labile protecting group for the amine and a fluoride-labile protecting group for the alkyne.
This guide will focus on the widely employed tert-butyloxycarbonyl (Boc) group for the protection of the primary amine and a trialkylsilyl group, specifically tert-butyldimethylsilyl (TBDMS), for the protection of the terminal alkyne. The Boc group is readily removed under acidic conditions, while the TBDMS group is cleaved with a fluoride source, ensuring high selectivity and compatibility.[]
Protecting Group Selection: A Comparative Analysis
The choice of protecting groups is a critical decision in multi-step synthesis. The following table provides a comparative overview of common protecting groups for amines and alkynes, highlighting the rationale for selecting the Boc/TBDMS orthogonal pair.
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonality with TBDMS/Boc | Key Advantages & Considerations |
| Primary Amine | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NEt₃, NaOH) | Strong acid (e.g., TFA, HCl)[3][4] | Excellent | Stable to a wide range of non-acidic conditions.[5] Clean deprotection byproducts (isobutene and CO₂). |
| Carboxybenzyl | Cbz | Benzyl chloroformate, base | Catalytic hydrogenation (H₂, Pd/C) | Good | Not suitable for molecules with other reducible functional groups (e.g., alkynes, alkenes). | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine) | Not Ideal | Deprotection conditions can be harsh for sensitive substrates. | |
| Terminal Alkyne | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, base (e.g., imidazole, NEt₃) | Fluoride source (e.g., TBAF)[6] | Excellent | Offers good stability and is easily removed under mild, specific conditions.[] |
| Trimethylsilyl | TMS | TMS-Cl, base | Mild base (K₂CO₃ in MeOH) or fluoride source[7] | Moderate | More labile than TBDMS; may not be stable enough for all subsequent reactions. | |
| Triisopropylsilyl | TIPS | TIPS-Cl, base | Fluoride source (TBAF)[8] | Excellent | More sterically hindered, providing greater stability but potentially slower protection/deprotection. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed, validated methodologies for the orthogonal protection and deprotection of 1-ethynylcyclopropanamine hydrochloride.
Protocol 1: N-Boc Protection of 1-Ethynylcyclopropanamine
This protocol details the protection of the primary amine of 1-ethynylcyclopropanamine hydrochloride with the tert-butyloxycarbonyl (Boc) group. The hydrochloride salt must first be neutralized to the free amine to facilitate the reaction.
Materials:
-
1-Ethynylcyclopropanamine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 1-ethynylcyclopropanamine hydrochloride (1.0 eq) and dissolve it in a minimal amount of water.
-
Add a suitable organic solvent such as dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a base such as triethylamine (NEt₃, 1.1 eq) or an aqueous solution of sodium hydroxide (NaOH, 1.1 eq) to neutralize the hydrochloride and generate the free amine. Stir for 15-20 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same organic solvent.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-1-ethynylcyclopropanamine.
Protocol 2: TBDMS Protection of the Terminal Alkyne
This protocol describes the silylation of the terminal alkyne in N-Boc-1-ethynylcyclopropanamine.
Materials:
-
N-Boc-1-ethynylcyclopropanamine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole or Triethylamine (NEt₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-1-ethynylcyclopropanamine (1.0 eq).
-
Dissolve the starting material in an anhydrous solvent such as DMF or DCM.
-
Add a base, such as imidazole (2.5 eq) or triethylamine (1.5 eq).[6]
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-1-((tert-butyldimethylsilyl)ethynyl)cyclopropanamine.
Protocol 3: Selective Deprotection of the N-Boc Group
This protocol outlines the selective removal of the N-Boc group in the presence of the TBDMS-protected alkyne using acidic conditions. TBDMS ethers are stable to these conditions.[]
Materials:
-
N-Boc-1-((tert-butyldimethylsilyl)ethynyl)cyclopropanamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-1-((tert-butyldimethylsilyl)ethynyl)cyclopropanamine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.[4]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain 1-((tert-butyldimethylsilyl)ethynyl)cyclopropanamine. Further purification may be performed if necessary.
Protocol 4: Selective Deprotection of the TBDMS Group
This protocol describes the selective cleavage of the TBDMS group from the alkyne using a fluoride source, leaving the N-Boc group intact. The Boc group is stable under these conditions.[5]
Materials:
-
N-Boc-1-((tert-butyldimethylsilyl)ethynyl)cyclopropanamine
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-1-((tert-butyldimethylsilyl)ethynyl)cyclopropanamine (1.0 eq) in THF in a round-bottom flask.
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.[8]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-1-ethynylcyclopropanamine.
Visualizing the Workflow: A Strategic Map for Synthesis
The following diagrams illustrate the decision-making process and the experimental workflows for the orthogonal protection and deprotection of 1-ethynylcyclopropanamine.
Caption: Decision-making flowchart for protecting group strategy.
Caption: Stepwise workflow for orthogonal protection and deprotection.
Conclusion: Enabling Complex Syntheses with Precision
The orthogonal protection strategy employing Boc for the amine and TBDMS for the alkyne offers a robust and highly selective method for the manipulation of 1-ethynylcyclopropanamine hydrochloride. The detailed protocols and strategic insights provided in this guide are designed to empower researchers to confidently navigate the synthesis of complex molecules derived from this valuable building block. By understanding the principles behind protecting group selection and the nuances of their application and removal, scientists can unlock the full potential of 1-ethynylcyclopropanamine in the development of next-generation therapeutics.
References
-
MySkinRecipes. 1-Ethynylcyclopropanamine hydrochloride. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. Protecting group. [Link]
Sources
- 1. 1-Ethynylcyclopropanamine hydrochloride [myskinrecipes.com]
- 3. scispace.com [scispace.com]
- 4. reddit.com [reddit.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Chemoenzymatic Synthesis of 1-Ethynylcyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of optically pure 1-Ethynylcyclopropanamine, a valuable building block in modern drug discovery. The unique structural characteristics of this compound, including a strained cyclopropane ring and a reactive ethynyl group, make it a desirable component in the synthesis of neuroactive compounds and other complex molecular architectures.[1][2] This document outlines two primary enzymatic strategies for the resolution of racemic 1-Ethynylcyclopropanamine hydrochloride: Kinetic Resolution via Lipase-Catalyzed Acylation and Kinetic Resolution using a Transaminase. The protocols are designed to be self-validating, with in-depth explanations of the underlying principles and experimental choices.
Introduction: The Strategic Advantage of Chemoenzymatic Synthesis
The synthesis of enantiomerically pure chiral amines is a cornerstone of pharmaceutical development, as the stereochemistry of a drug molecule profoundly influences its pharmacological activity and safety profile. 1-Ethynylcyclopropanamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] Traditional chemical methods for resolving racemates can be costly and inefficient.[3] Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful and sustainable alternative.[4] Enzymes, such as lipases and transaminases, operate under mild conditions with high enantioselectivity, often obviating the need for complex protecting group strategies and reducing waste.[5][6]
This guide details two robust chemoenzymatic approaches for obtaining enantiomerically enriched 1-Ethynylcyclopropanamine.
PART 1: Kinetic Resolution via Lipase-Catalyzed Acylation
This strategy employs a lipase to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer and the acylated product. Lipases are widely used in industrial biocatalysis due to their stability in organic solvents and broad substrate scope.[7]
Workflow Overview: Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for lipase-catalyzed kinetic resolution.
Detailed Experimental Protocol: Lipase-Catalyzed Acylation
Materials:
-
Racemic 1-Ethynylcyclopropanamine hydrochloride
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Ethyl acetate (or other suitable acyl donor)
-
Toluene (or other suitable organic solvent)
-
Sodium carbonate (or other suitable base)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Hydrochloric acid (ethanolic solution)
Equipment:
-
Magnetic stirrer with heating plate
-
Reaction vessel
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Analytical balance
-
Chiral HPLC system
Procedure:
-
Neutralization of the Amine Salt:
-
Dissolve racemic 1-Ethynylcyclopropanamine hydrochloride in water.
-
Add a saturated solution of sodium carbonate to adjust the pH to approximately 10-11, liberating the free amine.
-
Extract the free amine with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free racemic amine.
-
-
Enzymatic Acylation:
-
In a suitable reaction vessel, dissolve the free racemic 1-Ethynylcyclopropanamine in toluene.
-
Add ethyl acetate as the acyl donor. A typical molar ratio is 1:1.5 (amine:acyl donor).
-
Add immobilized Candida antarctica Lipase B (CAL-B). The enzyme loading is typically 10-20% (w/w) of the substrate.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining amine and the acylated product.
-
-
Workup and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the unreacted amine and the acylated product can be separated by column chromatography.
-
-
Isolation of the Enantiopure Amine:
-
The fractions containing the unreacted amine are collected and the solvent is removed.
-
To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether) and add a calculated amount of ethanolic HCl.
-
The precipitated 1-Ethynylcyclopropanamine hydrochloride is collected by filtration, washed with cold solvent, and dried.
-
Data Presentation: Lipase-Catalyzed Resolution
| Parameter | Condition | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B | High enantioselectivity for a broad range of amines and stability in organic media. |
| Substrate | Racemic 1-Ethynylcyclopropanamine (free base) | The free amine is the active substrate for the enzyme. |
| Acyl Donor | Ethyl Acetate | Readily available, efficient acyl donor. |
| Solvent | Toluene | A non-polar organic solvent that is generally compatible with lipases. |
| Temperature | 30-40 °C | Optimal temperature for CAL-B activity and stability. |
| Reaction Time | Monitored by HPLC (typically 24-48 h) | Aim for ~50% conversion for optimal enantiomeric excess of both products. |
| Expected Outcome | >99% ee for the unreacted amine | High enantiomeric purity is achievable with this method. |
PART 2: Kinetic Resolution using a Transaminase
This approach utilizes an ω-transaminase (ω-TA) to selectively convert one enantiomer of the racemic amine into the corresponding ketone, leaving the other enantiomer untouched. Transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[1]
Workflow Overview: Transaminase-Catalyzed Kinetic Resolution
Sources
- 1. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis of α-alkyl-β-amino amides by transaminase-mediated dynamic kinetic resolutions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethynylcyclopropanamine Hydrochloride
Welcome to the technical support center for the synthesis of 1-Ethynylcyclopropanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical pharmaceutical intermediate.[1] This guide provides in-depth troubleshooting advice and frequently asked questions based on established synthetic protocols and field-proven insights.
I. Synthesis Overview: The Primary Route
The most common and scalable synthetic route to 1-Ethynylcyclopropanamine hydrochloride involves the acidic deprotection of its tert-butyloxycarbonyl (Boc)-protected precursor, tert-butyl (1-ethynylcyclopropyl)carbamate. This two-step process is generally efficient, but careful control of reaction conditions is crucial for maximizing yield and purity.
Caption: Potential side reaction during Boc deprotection.
Problem 3: Low Yield or Difficulty in Isolating the Hydrochloride Salt
Symptoms:
-
The product remains dissolved in the reaction mixture after the addition of HCl.
-
A low yield of the precipitated solid is obtained after filtration.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Use of Aqueous HCl | As previously mentioned, the hydrochloride salt can be soluble in water, leading to significant product loss during workup. [2]It is highly recommended to use a solution of anhydrous HCl in an organic solvent such as diethyl ether or dioxane. [3][4] |
| Inappropriate Solvent for Precipitation | The choice of solvent is critical for the precipitation of the hydrochloride salt. Diethyl ether is a common choice as it is a poor solvent for the ionic salt. [3]If the product remains in solution, it may be necessary to concentrate the solution or add an anti-solvent to induce precipitation. |
| Excessive Washing | Washing the filtered product with a solvent in which it has some solubility will lead to yield loss. Wash the precipitate with a small amount of a cold, non-polar solvent in which the salt is insoluble, such as cold diethyl ether. [3] |
Experimental Protocol: Optimized Hydrochloride Salt Formation and Isolation
-
Reaction Setup: After complete Boc deprotection (confirmed by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath.
-
Acid Addition: Slowly add a solution of anhydrous HCl in diethyl ether (e.g., 2.0 M) or dioxane (e.g., 4.0 M) to the stirred reaction mixture.
-
Precipitation: The hydrochloride salt should precipitate as a white solid. Continue stirring at 0 °C for a specified period (e.g., 1-4 hours) to ensure complete precipitation. [3]4. Filtration: Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a minimal amount of cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the solid product under vacuum to a constant weight.
IV. Purification of 1-Ethynylcyclopropanamine Hydrochloride
The primary method for purifying the final product is recrystallization.
Recommended Recrystallization Solvents:
-
A mixture of a polar solvent (to dissolve the salt) and a non-polar solvent (to induce crystallization upon cooling) is often effective. Common systems include:
-
Methanol/Diethyl Ether
-
Ethanol/Ethyl Acetate
-
Isopropanol/Hexanes
-
Recrystallization Protocol:
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of the hot polar solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through celite.
-
Crystallization: Slowly add the non-polar solvent to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
V. References
-
de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Helvetica Chimica Acta, 87(6), 1563-1570. Available at: [Link]
-
Balabadra, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1254-1265. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). tert-Butyl Carbamate (BOC) Deprotection. Available at: [Link]
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Available at:
-
ScienceMadness. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine. Available at:
-
YouTube. (2022). Amine and HCl - salt formation reaction. Available at: [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
ResearchGate. (2014). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Available at: [Link]
-
Google Patents. (n.d.). US20100204470A1 - method for salt preparation. Available at:
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
European Patent Office. (1989). Process for the manufacture of cyclopropylamine. Available at: [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available at: [Link]
-
ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]
-
MySkinRecipes. (n.d.). 1-Ethynylcyclopropanamine hydrochloride. Available at: [Link]
Sources
Technical Support Center: Purification of 1-Ethynylcyclopropanamine Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1-Ethynylcyclopropanamine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Recrystallization is a powerful technique for purification, but its success hinges on a nuanced understanding of the underlying principles and a systematic approach to troubleshooting. This guide provides field-proven insights and detailed protocols to help you navigate the challenges of purifying this specific amine salt, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 1-Ethynylcyclopropanamine hydrochloride, and why is its purity critical?
1-Ethynylcyclopropanamine hydrochloride is a primary amine salt with the chemical formula C₅H₈ClN and a molecular weight of 117.58 g/mol .[1] It serves as a crucial building block in the synthesis of various pharmaceutical compounds and research chemicals. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages.[2] Commercially available batches often have a purity of around 95%, making recrystallization a necessary step to remove process-related impurities and ensure the material meets stringent quality standards for drug development and other sensitive applications.[1][3]
Q2: What is the fundamental principle of recrystallization?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[4] The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allow the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a purer form. The impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or are insoluble in the hot solvent and can be removed via hot filtration.[5]
Q3: How do I select an appropriate solvent for recrystallizing an amine hydrochloride like this one?
Choosing the right solvent is the most critical step for a successful recrystallization.[4][6] For a salt like 1-Ethynylcyclopropanamine hydrochloride, the ideal solvent should exhibit the following characteristics:
-
High Solubility at High Temperatures: The compound should be very soluble in the solvent at or near its boiling point.[5]
-
Low Solubility at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.[4]
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" (melting instead of dissolving).
-
Inertness: The solvent must not react chemically with the compound.[6]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[6]
For amine hydrochlorides, polar protic solvents are often a good starting point. Alcohols such as isopropanol, ethanol, and methanol are commonly used.[7][8] It is often found that isopropanol is a better choice than ethanol for hydrochloride salts, as the higher solubility in ethanol can lead to lower yields.[8] Sometimes, a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) is necessary to achieve the ideal solubility profile.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Q4: I've added the hot solvent, but my compound won't dissolve. What's wrong?
This is a common issue that can stem from a few different causes.
-
Possible Cause 1: Insufficient Solvent. You may not have added enough solvent to dissolve the solute at that temperature.
-
Possible Cause 2: Insoluble Impurities. Your crude sample may contain impurities that are insoluble in the chosen solvent, even at high temperatures.[5]
-
Solution: If most of the solid has dissolved but a small amount remains, these are likely insoluble impurities. Do not add excessive solvent to try and dissolve them. Instead, perform a hot gravity filtration to remove these solid impurities before proceeding to the cooling step.[9]
-
-
Possible Cause 3: Incorrect Solvent Choice. The selected solvent may simply be a poor choice for your compound.
-
Solution: If the compound shows very little solubility even after adding a significant volume of boiling solvent, you will need to select a different solvent system. Refer back to a systematic solvent screening process.
-
Q5: The solution has cooled, but no crystals have formed. What should I do?
The absence of crystal formation upon cooling is typically due to one of two reasons.
-
Possible Cause 1: Too Much Solvent Was Used. This is the most frequent reason for crystallization failure.[8] The solution is not sufficiently saturated for crystals to form.
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[10] Once the volume has been reduced, allow the solution to cool again. You can test for saturation by dipping a glass rod in the solution and removing it; if a solid film forms on the rod, the solution is likely saturated.
-
-
Possible Cause 2: The Solution is Supersaturated. Sometimes a solution can cool below its saturation point without forming crystals. This is an unstable state known as supersaturation.
-
Solution: Induce crystallization. This can be done by:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for other crystals to grow upon.
-
-
Q6: My compound separated as an oily liquid instead of solid crystals. How do I fix this?
This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[9] An oil is undesirable because it tends to trap impurities.
-
Possible Cause 1: High Concentration of Impurities. Impurities can significantly depress the melting point of a compound.
-
Solution: Reheat the solution to redissolve the oil. Add a bit more solvent than you used initially to keep the compound dissolved at a lower temperature.[10] If the solution is colored, consider adding a small amount of activated charcoal, heating for a few minutes, and performing a hot filtration to remove colored impurities before cooling again.[9][10]
-
-
Possible Cause 2: Solution Cooled Too Quickly. Rapid cooling can cause the compound to precipitate out of the supersaturated solution as a liquid.
-
Solution: Reheat the mixture to form a homogeneous solution again. Allow it to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow down the rate of cooling, which encourages the formation of well-defined crystals.[10]
-
-
Possible Cause 3: Inappropriate Solvent. The boiling point of your solvent may be too high, exceeding the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point or use a mixed solvent system that allows you to adjust the polarity and boiling point.
-
Q7: My final product has a low yield. How can I improve recovery?
A low yield can be frustrating, but it is often preventable.
-
Possible Cause 1: The Compound is Partially Soluble in the Cold Solvent. No recrystallization provides 100% recovery, but significant solubility in the cold solvent is a major cause of yield loss.
-
Solution: Ensure the solution is cooled thoroughly in an ice-water bath before filtration to minimize the amount of compound that remains dissolved. Also, when washing the collected crystals, use a minimal amount of ice-cold solvent.[9]
-
-
Possible Cause 2: Premature Crystallization. The compound may have crystallized in the filter paper or funnel during hot filtration.
-
Possible Cause 3: Using a Large Excess of Solvent. As discussed in Q5, using too much solvent will keep more of your product dissolved in the mother liquor, drastically reducing the yield.
-
Solution: Use only the minimum amount of hot solvent required to fully dissolve your compound.[4]
-
Experimental Protocols & Data
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₅H₈ClN | [1] |
| Molecular Weight | 117.58 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity (Typical Commercial Grade) | ~95% | [1] |
Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Isopropanol (IPA) | 82.6 | Polar Protic | Often a good first choice for amine hydrochlorides; lower solubility than ethanol can lead to better yields.[8] |
| Ethanol (EtOH) | 78.4 | Polar Protic | May show high solubility, potentially reducing yield. Can be used in a solvent pair with a non-polar solvent. |
| Methanol (MeOH) | 64.7 | Polar Protic | Similar to ethanol, high solubility can be an issue. |
| Acetonitrile | 81.6 | Polar Aprotic | Can be effective for moderately polar salts. |
| Water | 100.0 | Very Polar Protic | The hydrochloride salt may be highly soluble; best used as part of a solvent pair (e.g., IPA/water).[11] |
Protocol 1: Step-by-Step Recrystallization
-
Dissolution: Place the crude 1-Ethynylcyclopropanamine hydrochloride (~1.0 g) into a 50 mL Erlenmeyer flask with a magnetic stir bar. In a separate beaker, heat your chosen solvent (e.g., isopropanol) to its boiling point.
-
Addition of Solvent: Slowly add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid just dissolves. Note the volume of solvent used. Avoid adding a significant excess.[9]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the solute's weight). Re-heat the mixture to boiling for 2-3 minutes.[9]
-
Hot Gravity Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution to remove the charcoal and any other insoluble impurities.[9]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for forming large, pure crystals.[4]
-
Chilling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a very small amount of ice-cold solvent to rinse away any remaining mother liquor.[9]
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a mild temperature until a constant weight is achieved.
Visualized Workflows
General Recrystallization Workflow
Caption: A standard workflow for the purification of a solid compound by recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during the cooling phase of recrystallization.
References
- Vertex AI Search. (2026, January 19).
- Scribd.
- SATHEE.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
- Zhanghua. (2025, February 25).
- Science Learning Center.
- Altum Technologies. (2023, September 20).
- YouTube. (2025, April 10).
- CymitQuimica. 1-ETHYNYLCYCLOPROPANAMINE HCL.
- Benchchem.
- European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
- Benchchem. Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents.
- Reddit. (2024, March 12). Amine workup. r/Chempros.
- National Institutes of Health, PubChem. 1-Ethynylcyclopropan-1-amine.
- University of Colorado Boulder.
- Sigma-Aldrich. 1-ETHYNYLCYCLOPROPANAMINE HCL | 1268810-17-8.
- National Institutes of Health, PubChem. 1-Cyclopropylethylamine hydrochloride.
- Sastry, T. U., et al.
- National Institutes of Health, PubChem. Ethylamine hydrochloride.
- OUCI. Impurities in New Drug Substances and New Drug Products.
Sources
- 1. 1-ETHYNYLCYCLOPROPANAMINE HCL | CymitQuimica [cymitquimica.com]
- 2. asianpubs.org [asianpubs.org]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. edu.rsc.org [edu.rsc.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of 1-Ethynylcyclopropanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-Ethynylcyclopropanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable pharmaceutical intermediate.[1] Achieving high purity is critical for downstream applications, and this guide provides in-depth, troubleshooting-oriented answers to common purification challenges.
FAQ 1: What are the potential impurities I should be aware of?
Understanding the potential impurities is the first step in developing a robust purification strategy. While the exact impurity profile depends on the specific synthetic route, impurities in amine syntheses typically fall into several predictable categories.[2]
-
Unreacted Starting Materials: Residual precursors from the synthetic steps leading to the final molecule.
-
Side-Reaction Products: Molecules formed from alternative reaction pathways. Given the strained cyclopropane ring and reactive ethynyl group, side reactions such as oligomerization or rearrangements are possible.
-
Over-Alkylated Byproducts: If the synthesis involves alkylation steps, di- or tri-alkylated species can form.
-
Residual Solvents and Reagents: Solvents used during the reaction or initial workup, as well as leftover reagents (e.g., bases, coupling agents).
-
Degradation Products: The compound may degrade under certain pH, temperature, or atmospheric conditions. The hydrochloride salt form is used specifically to enhance stability.[1]
A preliminary analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to tentatively identify the mass of these impurities, which can provide crucial clues to their structure and polarity.[2]
FAQ 2: How do I decide on the best purification strategy?
Choosing the right method depends on the nature and quantity of the impurities, as well as the scale of your experiment. A tiered approach, starting with the simplest and most scalable method, is often the most efficient. The following flowchart outlines a recommended decision-making process.
Caption: Purification Strategy Decision Tree.
FAQ 3: Recrystallization of the Hydrochloride Salt - My First Line of Attack
Recrystallization is a powerful, scalable, and cost-effective technique for purifying stable, crystalline solids like amine hydrochlorides.[3] The principle is to dissolve the impure compound in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the compound of interest crystallizes out, leaving the more soluble impurities behind in the solvent.
Experimental Protocol: Recrystallization
-
Solvent Screening: In parallel vials, test the solubility of small amounts of your crude material in various solvents at room temperature and upon heating. An ideal solvent will fully dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude 1-Ethynylcyclopropanamine HCl in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, cool the flask further in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Data Presentation: Recommended Solvent Systems
The selection of a solvent is critical. For amine hydrochloride salts, polar protic solvents are often a good starting point. It is also common to use a solvent/anti-solvent system.[4]
| Solvent System | Rationale & Comments |
| Isopropanol (IPA) | Often the preferred choice for HCl salts. It is less hygroscopic than ethanol and provides a good solubility differential.[4] |
| Ethanol (EtOH) | Can be effective, but many HCl salts are highly soluble even in cold ethanol, potentially reducing yield.[4] |
| IPA / Diethyl Ether | Dissolve in minimal hot IPA, then slowly add ether (an "anti-solvent") until the solution becomes turbid. Reheat to clarify and then cool slowly. |
| Methanol / Acetone | Similar to the IPA/ether system, where acetone acts as the anti-solvent. |
| Water | While the salt is water-soluble, achieving good recovery can be difficult. Best used only if impurities are completely insoluble in water. |
FAQ 4: Mastering Acid-Base Extraction for High-Purity Isolation
Acid-base extraction is a cornerstone of amine purification.[5] It leverages the differential solubility of the charged hydrochloride salt (water-soluble) and the neutral free base (organic-soluble) to separate it from neutral, acidic, or basic impurities.[6][7]
Caption: Acid-Base Extraction Workflow.
Experimental Protocol: Acid-Base Extraction
-
Basification: Dissolve the crude 1-Ethynylcyclopropanamine HCl in water. Add an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), while stirring until the aqueous layer is basic (pH > 9). Using a weak base minimizes the risk of degrading the product.[5]
-
Extraction of Free Base: Separate the layers. Extract the aqueous layer 2-3 more times with the organic solvent. Combine all organic layers. The free amine is now in the organic phase, while inorganic salts and highly polar impurities remain in the aqueous phase.[8]
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the free base, which may be an oil or solid.
-
Salt Reformation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, EtOAc). With vigorous stirring, add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether) dropwise. The pure hydrochloride salt will precipitate out of the solution.[9]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold, anhydrous ether, and dry under high vacuum.
FAQ 5: Navigating Column Chromatography with an Amine Hydrochloride
Column chromatography is a high-resolution technique, but it presents challenges for basic compounds like amines, especially in their salt form.
The Core Problem: Silica gel is acidic (due to surface silanol groups, Si-OH). Attempting to run a basic amine hydrochloride salt directly on a standard silica gel column often results in severe peak tailing, irreversible adsorption, and poor recovery.[10]
Solution A: Chromatography of the Free Base on Silica Gel
The most common and effective approach is to convert the salt to its free base form via the first steps of the acid-base extraction protocol described above. The resulting neutral, organic-soluble free base can then be purified on silica gel.
Experimental Protocol:
-
Prepare the Free Base: Isolate the free amine as described in steps 1-4 of the acid-base extraction protocol.
-
Choose the Eluent: Use a non-polar/polar solvent system (e.g., Hexanes/EtOAc or DCM/Methanol).
-
Add a Basic Modifier: To prevent interaction with the acidic silica, add a small amount of a volatile base to your eluent system (e.g., 0.5-1% triethylamine or a 1-2% solution of 7N ammonia in methanol mixed with DCM). This deactivates the acidic sites on the silica gel, allowing the amine to elute with sharp, symmetrical peaks.[11]
-
Run the Column: Perform the chromatography as usual.
-
Isolate Product: Combine the pure fractions and evaporate the solvent. The basic modifier is volatile and should be removed under high vacuum.
-
Re-form the Salt: Convert the purified free base back to the hydrochloride salt as described in step 5 of the acid-base extraction protocol.
Solution B: Amine-Functionalized Silica Gel
A more advanced solution is to use a commercially available stationary phase where the silica surface is functionalized with amine groups (e.g., propylamine).[12] This creates a basic environment, eliminating the need for a mobile phase modifier. While more expensive, these columns provide excellent peak shape and reproducibility for purifying basic compounds.[12]
FAQ 6: How do I validate the purity of my final product?
Purity confirmation should always be performed using high-resolution analytical techniques. It is best practice to use at least two orthogonal methods to ensure a comprehensive assessment.
Data Presentation: Analytical Techniques for Purity Assessment
| Technique | Application & Purpose |
| HPLC (High-Performance Liquid Chromatography) | The workhorse for purity assessment. A reversed-phase C18 column with a suitable mobile phase (e.g., water/acetonitrile with a buffer or ion-pairing agent) can quantify the main component and detect related substance impurities.[13] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Provides mass information for the main peak and any impurity peaks, which is invaluable for identifying the source of contamination (e.g., starting material, byproduct).[14] |
| qNMR (Quantitative Nuclear Magnetic Resonance) | A primary analytical method that can determine the absolute purity of a substance without needing a specific reference standard for the compound itself.[15][16] It is highly accurate for assay determination. |
| ¹H NMR Spectroscopy | Confirms the structure of the final compound and can detect impurities if they are present at levels >1% and have non-overlapping signals. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Useful for detecting and quantifying residual volatile organic solvents.[15] |
References
-
MySkinRecipes. 1-Ethynylcyclopropanamine hydrochloride. [Link]
- Google Patents.
-
LookChem. 1-EthynylcyclopropanaMine hydrochloride, CasNo.1268810-17-8. [Link]
- Google Patents. Recovery of amines from by-product chloride salts. US4670232A.
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Reddit. (2018). Ways of crashing out amines. [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
- Gillings, N., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Nitrosamines Exchange. (2025). Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges. [Link]
-
Biotage. (2023). When should amine-bonded columns be used for purification?. [Link]
- Sastry, T. U., et al. (2013).
-
Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
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- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Reactivity of 1-Ethynylcyclopropanamine Hydrochloride
Welcome to the technical support center for 1-Ethynylcyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique and valuable building block in their synthetic endeavors. We understand that the strained cyclopropane ring, combined with the reactive ethynyl and amine functionalities, can present challenges in achieving optimal reactivity and yields.[1]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and achieve success in your reactions.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered when working with 1-Ethynylcyclopropanamine hydrochloride:
Q1: My Sonogashira coupling reaction with 1-Ethynylcyclopropanamine hydrochloride is giving low to no yield. What are the most likely causes?
A1: Low yields in Sonogashira couplings involving this substrate are often traced back to a few key factors:
-
Catalyst Inactivity: The palladium catalyst may be degraded. It's crucial to use a fresh batch or one that has been stored meticulously under an inert atmosphere.[2]
-
Inadequate Base: A sufficient amount of a suitable amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne.[2] Ensure the base is dry and in appropriate excess.
-
Presence of Oxygen: Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[2] It is critical to degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Some solvents may promote the decomposition of the palladium catalyst, leading to the formation of palladium black.[2]
Q2: I'm observing a significant amount of a dark precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is likely "palladium black," which indicates the decomposition of your palladium catalyst.[2] This can be triggered by impurities in reagents or solvents, an unsuitable choice of solvent, or incorrect reaction temperature.[2] To prevent this, always use high-purity, anhydrous reagents and solvents. If you continue to experience this issue, consider screening different solvents.
Q3: Can I perform a Sonogashira coupling with 1-Ethynylcyclopropanamine hydrochloride without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are not only possible but often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[2] These reactions may necessitate the use of specific ligands or different reaction conditions to achieve high efficiency.
Q4: The primary amine on the cyclopropane ring seems to be interfering with my desired reaction. What can I do?
A4: The nucleophilic nature of the primary amine can indeed lead to side reactions. Protecting the amine group is a common and effective strategy.[3][4] Carbamate-based protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are frequently used. The choice of protecting group should be guided by its stability to the subsequent reaction conditions and the ease of its removal.[3]
Troubleshooting Guides
This section provides a more detailed, systematic approach to troubleshooting common issues.
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)
When faced with low or no product yield, a methodical investigation of the reaction parameters is essential.
Troubleshooting Workflow for Low-Yielding Cross-Coupling Reactions
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
Detailed Parameter Evaluation:
| Parameter | Potential Issue | Recommended Action |
| Palladium Catalyst | Decomposition or low activity. | Use a fresh batch of catalyst. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more stable than Pd(0) sources such as Pd(PPh₃)₄.[2] |
| Ligand | Inappropriate ligand for the substrate. | For sterically hindered substrates, consider bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[5] |
| Copper Co-catalyst | Promotes alkyne homocoupling (Glaser coupling). | Consider running the reaction under copper-free conditions.[6] This often requires careful optimization of the ligand and base. |
| Base | Insufficient quantity, wrong type, or wet. | An amine base is necessary to deprotonate the alkyne.[2] Ensure the base (e.g., triethylamine, diisopropylamine) is anhydrous and used in excess (typically 2-3 equivalents). |
| Solvent | Not anhydrous, not degassed, or incompatible. | Use anhydrous, high-purity solvents. Thoroughly degas the solvent to remove oxygen, which can cause catalyst decomposition and side reactions.[2] |
| Temperature | Suboptimal for the specific substrates. | The optimal temperature can vary. While some reactive halides (iodides) may couple at room temperature, less reactive ones (bromides) often require heating.[2] |
| Atmosphere | Presence of oxygen. | Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction time. |
Amine-Related Side Reactions
The primary amine of 1-Ethynylcyclopropanamine hydrochloride can act as a nucleophile, leading to undesired side products.
Solution: Amine Protection
Protecting the amine as a carbamate is a standard strategy to temporarily reduce its nucleophilicity.[3][4]
| Protecting Group | Abbreviation | Introduction Method | Cleavage Conditions | Key Advantages/Disadvantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, base | Strong acid (e.g., TFA, HCl) | Stable to a wide range of conditions; cleavage is clean. |
| Carboxybenzyl | Cbz | Benzyl chloroformate, base | Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid-labile groups; sensitive to hydrogenation. |
| (1-methyl)cyclopropyloxycarbonyl | MPoc | MPoc-Cl, base | Hydrogenolysis at 80°C or hypobromous acid | Orthogonal to Boc, Cbz, and Fmoc groups.[7] |
Workflow for Amine Protection and Subsequent Reaction
Caption: A general workflow illustrating the amine protection strategy.
Experimental Protocols
General Protocol for Copper-Free Sonogashira Coupling
This protocol provides a starting point for the copper-free Sonogashira coupling of (N-Boc)-1-Ethynylcyclopropanamine with an aryl bromide.
Materials:
-
(N-Boc)-1-Ethynylcyclopropanamine
-
Aryl bromide
-
Pd(PPh₃)₄ (or another suitable palladium catalyst)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq.), (N-Boc)-1-Ethynylcyclopropanamine (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the anhydrous amine base (e.g., TEA, 3.0 eq.).
-
Degassing (Optional but Recommended): For rigorous exclusion of oxygen, the mixture can be subjected to three cycles of freeze-pump-thaw.
-
Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, e.g., 80 °C, depending on the reactivity of the aryl bromide) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Boc Protection of 1-Ethynylcyclopropanamine Hydrochloride
Materials:
-
1-Ethynylcyclopropanamine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or a similar solvent
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolution: Suspend 1-Ethynylcyclopropanamine hydrochloride (1.0 eq.) in the chosen solvent (e.g., DCM).
-
Base Addition: Add triethylamine (2.2 eq.) to the suspension and stir until the solid dissolves.
-
Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add a solution of (Boc)₂O (1.1 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (or overnight) until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Concluding Remarks
1-Ethynylcyclopropanamine hydrochloride is a potent building block, particularly in the synthesis of novel pharmaceutical agents and bicyclo[1.1.1]pentane derivatives.[8][9][10][11] While its unique structure can lead to challenges in reactivity, these can be systematically overcome. By carefully selecting and optimizing catalysts, ligands, and reaction conditions, and by employing judicious use of protecting groups, researchers can successfully incorporate this valuable synthon into their synthetic pathways. This guide serves as a foundational resource, and further refinement of the provided protocols may be necessary based on the specific substrates and desired outcomes of your research.
References
-
MySkinRecipes. 1-Ethynylcyclopropanamine hydrochloride. [Link]
-
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Stepan, A. F., et al. (2012). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Zhang, J., & Schmalz, H. G. (2016). Ligand-Assisted Gold-Catalyzed Efficient Alkynylative Cyclization with Terminal Alkynes Using H2O2 as Oxidant. Angewandte Chemie International Edition, 55(29), 8494-8498. [Link]
-
American Chemical Society. Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. [Link]
-
ResearchGate. Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. [Link]
-
Valpuesta, J. E., et al. (2020). Rhenium Alkyne Catalysis: Sterics Control the Reactivity. Inorganic Chemistry. [Link]
-
ResearchGate. The (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate: A new protecting group for amines. [Link]
-
YouTube. Setting up PCR reaction. [Link]
-
Valpuesta, J. E., et al. (2020). Rhenium Alkyne Catalysis: Sterics Control the Reactivity. Inorganic Chemistry. [Link]
-
Stepan, A. F., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. [Link]
-
Royal Society of Chemistry. Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications. [Link]
-
The Organic Chemistry Tutor. All You Need to Know about the Reduction of Alkynes. [Link]
-
Ananikov, V. P., et al. (2020). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. Chemistry – A European Journal, 26(69), 16345-16353. [Link]
-
ChemistryViews. A "Sterically Stressed" Amide as a Protecting Group for Amines. [Link]
-
Wiley-VCH. 1 Protection Reactions. [Link]
-
Khan Academy. Reduction of alkynes. [Link]
-
Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]
-
ResearchGate. Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. [Link]
-
Beilstein Journal of Organic Chemistry. An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]
-
PubMed Central. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. [Link]
-
Sarpong, R., & Gevorgyan, V. (2021). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Journal of the American Chemical Society, 143(25), 9465-9471. [Link]
-
YouTube. Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing polymerization of the ethynyl group in 1-Ethynylcyclopropanamine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-Ethynylcyclopropanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and best practices for handling this valuable and highly reactive synthetic intermediate. Our goal is to help you anticipate and prevent the common challenge of ethynyl group polymerization, ensuring the success and reproducibility of your experiments.
Section 1: Understanding the Instability - Why Does the Ethynyl Group Polymerize?
1-Ethynylcyclopropanamine hydrochloride is a unique building block, prized for its strained cyclopropane ring and reactive ethynyl group, which allow for diverse chemical transformations.[1] However, the terminal alkyne (ethynyl group) is inherently reactive and susceptible to several polymerization pathways. The terminal C-H bond is unusually acidic for a hydrocarbon (pKa ≈ 25-26), making it prone to deprotonation, which is the initiating step for several unwanted side reactions.[2][3][4]
Understanding the primary mechanisms of polymerization is the first step toward prevention.
Key Polymerization Pathways
1. Oxidative Homocoupling (Glaser Coupling)
This is the most common side reaction, especially in the context of metal-catalyzed reactions like Sonogashira or "click" chemistry (CuAAC).[5][6] It involves the coupling of two terminal alkyne molecules in the presence of a copper(I) catalyst and an oxidant (typically atmospheric oxygen) to form a 1,3-diyne byproduct.[7]
Caption: Glaser Coupling: An oxidative pathway leading to 1,3-diyne byproducts.
2. Radical Polymerization
Free radicals, generated by initiators (e.g., peroxides), heat, or UV light, can add across the carbon-carbon triple bond.[8] This initiates a chain reaction, leading to the formation of a polyalkyne polymer, which is often an intractable, insoluble material.
Caption: Radical Polymerization: Chain reaction initiated by radical species.
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Q1: My reaction mixture containing 1-Ethynylcyclopropanamine hydrochloride turned dark brown or black, and an insoluble precipitate formed. What is happening?
A1: This is a classic sign of uncontrolled polymerization. The dark, often intractable material is likely a complex polyalkyne formed through one or more pathways.
-
Most Likely Cause (if using metal catalysts): If your reaction involves copper or palladium catalysts (e.g., Sonogashira, C-N couplings), you are likely observing a combination of Glaser coupling and other metal-mediated polymerization processes.[5][9] The presence of even trace amounts of oxygen can significantly accelerate these reactions.[10]
-
Most Likely Cause (in the absence of metals): If no metals are present, this could be due to radical polymerization.[11] This can be initiated by elevated temperatures (e.g., during reflux or solvent removal), exposure to ambient light over long periods, or the presence of trace peroxide impurities in solvents like THF or diethyl ether.
Immediate Action:
-
Stop the reaction: Do not continue heating or concentrating the mixture, as this can worsen the polymerization.
-
Analyze the soluble portion: If possible, carefully sample the supernatant and analyze by TLC, LC-MS, or NMR to see if any desired product or starting material remains. This will inform whether the run is salvageable.
Q2: I am performing a Sonogashira coupling and my main byproduct has a mass corresponding to a dimer of my alkyne. How do I stop this?
A2: You are observing Glaser-Hay homocoupling, a very common side reaction in Sonogashira chemistry.[5][12] It is driven by the copper(I) co-catalyst and oxygen.
Solutions (in order of preference):
-
Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen.[6] Ensure your reaction vessel is properly purged with an inert gas (argon is preferred over nitrogen for its density). Use solvents that have been thoroughly deoxygenated via sparging or freeze-pump-thaw cycles.[6]
-
Add a Reducing Agent: To prevent the oxidation of the Cu(I) catalyst, which is required for Glaser coupling, you can add a mild reducing agent to the reaction.[13][14] Examples include a small amount of sodium ascorbate or tin(II) chloride.
-
Switch to a Copper-Free Protocol: Many effective copper-free Sonogashira protocols have been developed specifically to avoid this issue.[6][12] These typically require a slightly higher palladium catalyst loading or specific ligands but completely eliminate the homocoupling problem.
-
Use a Protecting Group: As a last resort, you can protect the terminal alkyne with a trialkylsilyl group (e.g., trimethylsilyl (TMS) or triisopropylsilyl (TIPS)).[14] The protected alkyne will not undergo homocoupling. This requires adding protection and deprotection steps to your synthesis.
Q3: The purity of my 1-Ethynylcyclopropanamine hydrochloride seems to decrease during aqueous workup or column chromatography. Why?
A3: This could be due to a change in pH or exposure to reactive surfaces.
-
pH Sensitivity: 1-Ethynylcyclopropanamine is supplied as a hydrochloride salt, meaning the amine is protonated. This form is more stable.[1] During an aqueous workup, if you use a basic solution (e.g., sodium bicarbonate, sodium carbonate) to neutralize acid or extract your product into an organic layer, you generate the free base. The free amine is a potential base that can facilitate intermolecular reactions or deprotonation of the terminal alkyne, leading to degradation or oligomerization.
-
Silica Gel: Standard silica gel can be slightly acidic and its large surface area can catalyze decomposition of sensitive compounds. If your product (in its free base form) is left on a silica gel column for an extended period, it can lead to streaking and loss of material.
Solutions:
-
Minimize Exposure to Base: If you must neutralize, do so quickly and at low temperatures (0 °C). Immediately extract your product and proceed to the next step. Avoid letting the free base sit in solution for extended periods.
-
Use Deactivated Silica: For chromatography, consider using silica gel that has been pre-treated with a base, like triethylamine (typically 1% in the eluent), to neutralize acidic sites. Alternatively, alumina (neutral or basic) may be a more suitable stationary phase.
Section 3: Proactive Prevention & FAQs
Q1: What are the ideal storage conditions for 1-Ethynylcyclopropanamine hydrochloride?
A1: The compound should be stored under controlled conditions to maximize its shelf life.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] | Reduces the rate of potential thermal decomposition or polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation and side reactions like Glaser coupling.[6] |
| Light | Amber vial / darkness | Protects from light-induced radical polymerization.[15] |
| Container | Tightly sealed, well-labeled container | Prevents moisture ingress and contamination.[1][16] |
Q2: I am planning a reaction. What is the best way to set it up to minimize polymerization from the start?
A2: A proactive setup is your best defense. Follow this protocol:
Experimental Protocol: Inert Atmosphere Reaction Setup
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas.
-
Deoxygenation of Solvents: Sparge your reaction solvent with argon or nitrogen for at least 30 minutes prior to use. For particularly sensitive reactions, use the freeze-pump-thaw method (3 cycles).
-
Reagent Addition: Add 1-Ethynylcyclopropanamine hydrochloride and other solid reagents to the reaction flask under a positive pressure of inert gas.
-
Solvent/Liquid Addition: Add deoxygenated solvents and liquid reagents via cannula or a gas-tight syringe.
-
Temperature Control: Maintain the recommended reaction temperature using a suitable bath (ice-water, dry ice-acetone, or a cryocooler). If the reaction is exothermic, ensure you have adequate cooling capacity.
-
Monitoring: Monitor the reaction by TLC or LC-MS using samples withdrawn via syringe under inert gas. Work up the reaction promptly upon completion.
Q3: Should I add a chemical stabilizer or inhibitor to my reaction?
A3: It depends on the reaction type. Adding an inhibitor can be a powerful strategy but must be done judiciously.
-
For Radical-Sensitive Reactions: If you are not using a metal catalyst and are concerned about thermal or light-induced polymerization, adding a small amount (50-200 ppm) of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone can be effective.[17] Caution: These inhibitors can sometimes interfere with desired radical reactions.
-
For Metal-Catalyzed Reactions: Do NOT add traditional radical inhibitors as they can often poison palladium or copper catalysts. Instead, focus on rigorous oxygen exclusion. If homocoupling is the issue, use a reducing agent like sodium ascorbate as described in the troubleshooting section.[13][18]
Q4: When is it necessary to use a protecting group strategy?
A4: A protecting group strategy is the most robust but also the most resource-intensive method. Consider it under these circumstances:
-
When all other methods fail: If you have optimized your reaction conditions (inert atmosphere, temperature, additives) and still observe unacceptable levels of alkyne polymerization.
-
In complex, multi-step syntheses: Protecting the alkyne early in a long synthesis can prevent it from interfering with various reagents and conditions used in subsequent steps.
-
When using harsh reagents: If your synthesis requires strongly basic or nucleophilic conditions, the acidic alkyne proton will likely need to be protected.
The most common protecting groups for terminal alkynes are trialkylsilanes like TMS or TIPS.[14] They are typically installed using the corresponding silyl chloride and a base (e.g., triethylamine or imidazole) and can be selectively removed later with a fluoride source (e.g., TBAF) or mild acid.
References
Sources
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- 4. quora.com [quora.com]
- 5. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
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- 15. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 16. 1-EthynylcyclopropanaMine hydrochloride, CasNo.1268810-17-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 17. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions of 1-Ethynylcyclopropanamine Hydrochloride
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the analytical monitoring of reactions involving 1-Ethynylcyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights into troubleshooting Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methods. As a key intermediate in pharmaceutical synthesis, particularly for central nervous system agents, robust and reliable reaction monitoring is paramount.[1] The unique structure of this molecule—a polar primary amine, a reactive ethynyl group, and a strained cyclopropane ring—presents specific analytical challenges that this guide will address.
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress.[2] However, the physicochemical properties of 1-Ethynylcyclopropanamine hydrochloride (a polar, basic salt) often lead to common issues like streaking and poor migration on standard silica gel plates.
Frequently Encountered TLC Issues & Solutions
Question 1: My spot for 1-Ethynylcyclopropanamine hydrochloride is stuck at the baseline (Rf ≈ 0) and appears as a streak, not a compact spot. What's happening and how do I fix it?
Answer: This is the most common issue when analyzing basic amines on standard silica gel.
-
Causality: Silica gel (SiO₂) is an acidic stationary phase.[3] The basic amine group on your compound interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via acid-base interactions. This strong, often irreversible, binding prevents the compound from migrating with the mobile phase, causing it to remain at the origin (baseline) and streak.[4]
-
Solution: Neutralize the Stationary Phase with a Basic Additive. The most effective solution is to add a small amount of a volatile base to your eluent system. This base will preferentially interact with the acidic sites on the silica gel, effectively "masking" them from your analyte. This allows the analyte to partition between the stationary and mobile phases as intended.
Additive Recommended Concentration Rationale Triethylamine (TEA) 1-2% (v/v) A common, effective choice that is volatile enough to be removed before visualization. Ammonia 1-2% of a concentrated solution (e.g., NH₄OH in MeOH) Highly effective but should be used in a well-ventilated fume hood due to its pungent odor. Pyridine 1-2% (v/v) Less common but can be effective. Also requires good ventilation. Experimental Protocol: Start with a standard mobile phase like 90:10 Dichloromethane/Methanol. If streaking occurs, prepare a new mobile phase of 90:10:1 Dichloromethane/Methanol/Triethylamine and re-run the TLC. This small addition of base is often sufficient to achieve sharp, well-defined spots.
Question 2: I've run my TLC, but I can't see any spots under the UV lamp (254 nm). Does this mean my reaction hasn't worked?
Answer: Not necessarily. The absence of a UV-active spot does not confirm the absence of your compound.
-
Causality: A compound is only visible under 254 nm UV light if it contains a chromophore that can absorb light at that wavelength, typically an aromatic ring or a system of conjugated double/triple bonds. While 1-Ethynylcyclopropanamine has an alkyne, it is not a strong chromophore and may not be visible, especially at low concentrations.
-
Solution: Use a Chemical Staining Agent. After developing the TLC and allowing the solvent to evaporate completely, immerse the plate in a suitable staining solution to visualize the spots.
Stain Target Functional Group Typical Appearance Ninhydrin Primary Amines Purple/Pink spots Potassium Permanganate (KMnO₄) Reducible groups (Alkynes, Alkenes) Yellow/Brown spots on a purple background p-Anisaldehyde General stain, good for various functional groups Various colors (can be diagnostic) Iodine General stain for organic compounds Brown spots Self-Validating System: Always spot a reference standard of your starting material on the TLC plate alongside your reaction mixture. This allows you to confirm that the visualization method is working for your compound of interest and provides a direct comparison of Rf values.
TLC Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common TLC issues when analyzing 1-Ethynylcyclopropanamine hydrochloride.
Caption: A logical workflow for troubleshooting TLC analysis.
Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC provides quantitative data on reaction conversion, purity, and impurity profiling. The high polarity and lack of a strong UV chromophore in 1-Ethynylcyclopropanamine hydrochloride are the primary challenges for HPLC method development.
Frequently Encountered HPLC Issues & Solutions
Question 1: My compound elutes in the void volume, or I'm seeing very poor retention on my C18 column. How can I get it to retain?
Answer: This is expected for a small, polar molecule on a traditional reversed-phase (RP) column.
-
Causality: Reversed-phase chromatography separates compounds based on hydrophobicity.[5] Highly polar (hydrophilic) compounds like 1-Ethynylcyclopropanamine hydrochloride have very little affinity for the non-polar C18 stationary phase and are swept through the column with the mobile phase front, resulting in no retention.
-
Solutions:
-
Use an Aqueous-Compatible RP Column: Select a column specifically designed for polar analytes, often designated as "AQ" or "T3". These columns have modified surface chemistry that prevents phase collapse in highly aqueous mobile phases, allowing for better retention of polar compounds.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative.[5] HILIC columns use a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase high in organic solvent (e.g., >80% acetonitrile). A thin layer of water is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to strong retention. Elution is typically achieved by increasing the water content in the mobile phase.[5]
-
Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. The reagent has a hydrophobic tail and an ionic head that pairs with the protonated amine of your analyte. The resulting neutral ion-pair is much less polar and will be retained on a C18 column. This method can be harsh on columns and is often less preferred than HILIC.
-
Question 2: I am seeing significant peak tailing for my amine analyte. What causes this and how can I improve the peak shape?
Answer: Peak tailing for basic compounds is almost always caused by secondary interactions with the column packing material.
-
Causality: Even on high-purity silica columns, there are residual, acidic silanol groups (Si-OH) on the surface. The protonated amine of your analyte can interact with these deprotonated silanols (SiO⁻) via strong ionic interactions.[6] This secondary interaction mechanism, in addition to the primary reversed-phase mechanism, leads to a "tailing" effect on the peak.
-
Solutions:
-
Use a Low pH Mobile Phase: By lowering the mobile phase pH to between 2 and 3 (using formic acid or trifluoroacetic acid), you ensure that the surface silanol groups are fully protonated (Si-OH). This eliminates the ionic interaction site, leading to much-improved peak symmetry.
-
Add a Competing Base: Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1%). The TEA will compete with your analyte for the active silanol sites, effectively masking them and improving peak shape.
-
Use a Modern, High-Purity Column: Employ a column packed with high-purity, fully end-capped silica. Modern columns have a much lower concentration of residual silanols, minimizing these secondary interactions from the outset.
-
Question 3: My analyte has a very weak UV signal. What are my options for detection?
Answer: When dealing with compounds that lack a strong chromophore, you must either enhance the signal or use a different detection technique.
-
Causality: The UV response is directly proportional to the compound's molar absorptivity at the chosen wavelength. 1-Ethynylcyclopropanamine hydrochloride lacks the conjugated or aromatic systems that lead to strong UV absorbance.
-
Solutions:
-
Pre- or Post-Column Derivatization: React the primary amine with a derivatizing agent to attach a UV-active or fluorescent tag.[7][8] Common reagents include Dansyl Chloride or o-Phthalaldehyde (OPA). This is a highly sensitive and specific approach but requires additional method development for the derivatization step itself.[9][10]
-
Use a Universal Detector:
-
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the mobile phase, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles. It is a universal detector for any non-volatile analyte.
-
Charged Aerosol Detector (CAD): Similar to ELSD, but after solvent evaporation, the analyte particles are charged, and the total charge is measured. CAD often provides a more uniform response regardless of the analyte's chemical structure.
-
Mass Spectrometry (MS): LC-MS is the gold standard, providing both detection and mass confirmation. The compound's amine group should ionize well using electrospray ionization (ESI) in positive mode.
-
-
HPLC Troubleshooting Workflow
This diagram provides a systematic approach to resolving common HPLC issues for polar amine analysis.
Caption: A systematic workflow for HPLC troubleshooting.
References
-
MySkinRecipes. 1-Ethynylcyclopropanamine hydrochloride. [Link]
-
PubMed. Stability of phenoxybenzamine hydrochloride in various vehicles. [Link]
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- Google Patents.
-
Chemical Technology Co.,LTD. 1-EthynylcyclopropanaMine hydrochloride, CasNo.1268810-17-8. [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
-
Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Chromatography Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
Reddit. TLC Solvent for Very Polar Molecule. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
Preprints.org. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
-
IMSA Digital Commons. Exploring the Polarity of Amino Acids With Thin layer Chromatography. [Link]
-
ResearchGate. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
-
ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis. [Link]
-
Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
Phenomenex. Common HPLC Problems & How to Deal With Them. [Link]
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]
-
National Library of Medicine. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
- Google Patents.
-
YouTube. Overcoming Small Molecule HPLC Challenges Using Inert Columns. [Link]
-
Chromatography Online. The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree?. [Link]
-
YouTube. How can TLC monitor the progress of a chemical reaction?. [Link]
-
Waters Blog. Infographic: What's the Best Column for Polar Compound Retention?. [Link]
-
OIV. Detection of biogenic amines by TLC. [Link]
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- 4. youtube.com [youtube.com]
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- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
Handling and safety precautions for 1-Ethynylcyclopropanamine hydrochloride
Welcome to the technical support resource for 1-Ethynylcyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this reactive intermediate in your experiments. As Senior Application Scientists, we have compiled this information based on the compound's chemical properties, established safety protocols for related substances, and field-proven insights to help you anticipate and troubleshoot challenges.
Section 1: Critical Safety Precautions & Handling
This section addresses the fundamental safety protocols for working with 1-Ethynylcyclopropanamine hydrochloride. The compound's strained cyclopropane ring and reactive ethynyl group necessitate careful handling to prevent adverse events.[1]
Frequently Asked Questions: Safety & Handling
Q1: What are the primary hazards associated with 1-Ethynylcyclopropanamine hydrochloride?
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE strategy is crucial.[5] Always wear the following when handling 1-Ethynylcyclopropanamine hydrochloride:[6][7][8]
-
Eye Protection: Chemical safety goggles are mandatory. For splash hazards, use a full-face shield in addition to goggles.[5][7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[5]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[5][6]
-
Respiratory Protection: If there is a risk of generating dust, work in a certified chemical fume hood.[9] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][4]
Q3: How should I properly store 1-Ethynylcyclopropanamine hydrochloride?
A3: Proper storage is critical to maintain the compound's stability and prevent hazardous reactions.
-
Temperature: Store in a cool, dry place.[10] Some suppliers recommend storage at 2-8°C or in a freezer to ensure long-term stability.[1][3][4]
-
Atmosphere: Keep the container tightly sealed to prevent moisture absorption and reaction with air.[3]
-
Incompatibilities: Store away from strong oxidizing agents, metals, and strong acids.[3]
Q4: What should I do in case of accidental exposure?
A4: Immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][11]
Section 2: Experimental Troubleshooting Guide
This section provides troubleshooting for common issues encountered during reactions involving 1-Ethynylcyclopropanamine hydrochloride. The hydrochloride salt form enhances stability and solubility in some solvents, which is a key consideration in experimental design.[1]
Frequently Asked Questions: Experimental Issues
Q1: My reaction is not proceeding as expected, or the yield is very low. What could be the cause?
A1: Several factors could contribute to poor reaction outcomes:
-
Base Stoichiometry: As this compound is a hydrochloride salt, at least one equivalent of a non-nucleophilic base is required to liberate the free amine for subsequent reactions. Ensure your base is strong enough and added in the correct stoichiometry.
-
Moisture Contamination: The amine and ethynyl groups can be sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: The hydrochloride salt has different solubility profiles than the free base. It is generally more soluble in polar protic solvents. For reactions requiring a non-polar solvent, the free base may need to be generated and extracted first.
-
Reagent Purity: Verify the purity of your 1-Ethynylcyclopropanamine hydrochloride. Impurities can interfere with the reaction.
Q2: I am observing discoloration or decomposition of the starting material in my reaction mixture. Why is this happening?
A2: Discoloration can be a sign of decomposition.
-
Temperature: The strained cyclopropane ring can be thermally sensitive. Avoid excessive heating unless the protocol specifically calls for it.
-
Incompatible Reagents: The ethynyl group can react with certain transition metals to form unstable acetylides.[3] Review your catalytic system and other reagents for potential incompatibilities.
-
pH: The stability of the compound can be pH-dependent. Extreme pH values may lead to degradation.
Q3: How do I safely quench a reaction containing 1-Ethynylcyclopropanamine hydrochloride?
A3: Cautious quenching is important, especially if reactive reagents like organometallics were used. A slow, controlled addition of a quenching agent (e.g., saturated ammonium chloride solution) at a low temperature (e.g., 0°C) is recommended. Be mindful of potential off-gassing.
Section 3: Data & Workflow Visualizations
Summary of Key Safety & Handling Parameters
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C or Freezer | [1][3][4] |
| Incompatible Materials | Strong oxidizing agents, metals, strong acids | [3] |
| Primary Hazards | Irritant, potentially harmful if swallowed/inhaled, can form explosive metal acetylides | [2][3] |
| Required Engineering Control | Chemical Fume Hood | [2][9] |
Experimental Workflow: General Handling Protocol
This diagram outlines the essential steps for safely handling 1-Ethynylcyclopropanamine hydrochloride from storage to use in an experiment.
Caption: Standard workflow for handling 1-Ethynylcyclopropanamine hydrochloride.
Logic Diagram: PPE Selection
This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. 1-Ethynylcyclopropanamine hydrochloride [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. safelyio.com [safelyio.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. support.hpe.com [support.hpe.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 10. 1-EthynylcyclopropanaMine hydrochloride, CasNo.1268810-17-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 1-Ethynylcyclopropanamine Hydrochloride
Welcome to the technical support center for optimizing catalytic reactions involving 1-Ethynylcyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. 1-Ethynylcyclopropanamine hydrochloride's unique structure, featuring a strained cyclopropane ring, a reactive ethynyl group, and an amine hydrochloride salt, presents specific challenges and opportunities in catalyst optimization.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with 1-Ethynylcyclopropanamine hydrochloride?
A: Given its terminal alkyne functionality, the most prevalent reaction is the Palladium-catalyzed Sonogashira cross-coupling .[2] This reaction is a powerful tool for forming C(sp)-C(sp²) bonds, connecting the cyclopropane moiety to various aryl or vinyl halides. Other potential transformations include copper-catalyzed azide-alkyne cycloadditions (Click Chemistry) and various cyclization or carbonylative cyclization reactions.[3]
Q2: What is a typical starting catalyst loading for these reactions?
A: A pragmatic starting point for catalyst loading is in the range of 1-5 mol% of the palladium precursor.[4][5] For initial screening and to ensure a reaction proceeds, a higher loading within this range is advisable.[4] Once the reaction conditions are proven viable, a systematic reduction of the catalyst loading (e.g., to 1 mol%, 0.5 mol%, 0.1 mol%) should be performed to minimize costs and reduce residual metal content in the final product.[6]
Q3: How does the hydrochloride salt form of the amine affect the reaction setup?
A: The hydrochloride salt significantly increases the compound's stability and solubility in certain solvents.[1] However, it has two critical implications for the reaction:
-
Requirement of a Base: At least one equivalent of a base is required to neutralize the hydrochloride salt and liberate the free amine. An additional amount of base is typically needed to facilitate the catalytic cycle itself (e.g., to neutralize the HX byproduct in a Sonogashira coupling).[4]
-
Potential for Catalyst Interaction: The free amine, once generated in situ, can coordinate to the metal center. This can be beneficial, acting as an internal ligand, but it can also lead to catalyst inhibition or deactivation if it binds too strongly.
Q4: Should I use a homogeneous or a heterogeneous catalyst?
A: The choice depends on your primary objective.
-
Homogeneous Catalysts: These are soluble in the reaction medium and generally offer higher activity and selectivity because every metal atom is a potential active site.[7] However, removing the catalyst from the product can be difficult and costly.[8][9]
-
Heterogeneous Catalysts: These are in a different phase from the reaction mixture (e.g., palladium on carbon). Their primary advantage is straightforward separation and recyclability.[8][9][10] However, they may exhibit lower activity, require harsher conditions, or suffer from metal leaching.[7]
For initial discovery and optimization, homogeneous catalysts are often preferred for their high activity. For process development and scale-up, developing a heterogeneous system is highly desirable.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. A logical troubleshooting workflow is essential for efficiently resolving reaction failures.
Issue 1: Low or No Conversion to Desired Product
Q: My reaction shows low or no conversion of starting material. What are the likely causes and how can I resolve this?
A: This is a common but multifaceted problem. A systematic approach is the most effective way to diagnose the root cause.
| Potential Cause | Recommended Action | Causality & Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Ensure proper storage under an inert atmosphere. | Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can oxidize over time, losing their catalytic activity.[6] Impurities in older reagents can also poison the catalyst.[11] |
| Insufficiently Basic Conditions | Ensure you have added enough base to both neutralize the hydrochloride salt and facilitate the catalytic cycle. Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃) if using a mild base like Et₃N. | The catalytic cycle (e.g., Sonogashira) often generates an acid (HX) that must be neutralized.[4] If the base is consumed by the substrate's HCl salt, there may not be enough remaining for the reaction, causing the cycle to stall. |
| Poor Ligand Choice | For sterically hindered coupling partners, screen bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][6] | The ligand is critical for stabilizing the catalyst and promoting key steps like oxidative addition.[12] A simple ligand like PPh₃ may not be effective for challenging substrates where a more electron-rich and sterically demanding ligand is required to facilitate the reaction.[4] |
| Inappropriate Solvent | Ensure all reagents, particularly the catalyst complex and the hydrochloride salt (after basification), are soluble in the chosen solvent. Consider a co-solvent system if solubility is an issue. | For a reaction to proceed efficiently, all components must be in the same phase.[4] Poor solubility can lead to artificially low concentrations and slow or no reaction. |
Issue 2: Reaction Stalls or Shows Catalyst Decomposition
Q: My reaction starts, but it stops before completion, and I often see a black precipitate (Palladium black). What is happening?
A: This strongly suggests catalyst deactivation. Acetylenic substrates and amines can be particularly challenging in this regard.
| Potential Cause | Recommended Action | Causality & Rationale |
| Amine-Induced Deactivation | Lower the reaction temperature. Screen different ligands that form a more stable complex. Consider using a pre-catalyst that is more resistant to amine coordination. | The free amine of your substrate can coordinate to the palladium center. While this can be a productive step, strong or irreversible binding can poison the catalyst by blocking sites needed for the catalytic cycle.[13] |
| Reductive Deactivation | Add a weak oxidant or ensure strictly anhydrous/anaerobic conditions. Triethylamine (Et₃N), often used as a base, can promote the reduction of Pd(II) to inactive Pd(0) aggregates.[14] Consider an alternative inorganic base. | The active catalyst is typically a Pd(0) species. However, under certain conditions, these can aggregate into catalytically inactive palladium black. This process can be accelerated by reagents like acetylenes and certain amines.[14][15] |
| High Catalyst Loading | While counterintuitive, excessively high catalyst concentrations can sometimes accelerate decomposition pathways, leading to the formation of palladium black.[5] | Higher concentrations can favor bimolecular decomposition pathways over the desired catalytic turnover. This underscores the importance of finding an optimal loading, not just a high one. |
Issue 3: Formation of Side Products
Q: I'm observing significant formation of a byproduct from the homocoupling of 1-Ethynylcyclopropanamine (Glaser coupling). How can I suppress this?
A: This is a classic side reaction in Sonogashira couplings.
| Potential Cause | Recommended Action | Causality & Rationale |
| Copper (I) Co-catalyst | Run the reaction under "copper-free" Sonogashira conditions. If copper is essential, ensure it is of high purity and use the lowest effective loading. | The copper co-catalyst, while accelerating the Sonogashira reaction, is also primarily responsible for promoting the oxidative homocoupling of terminal alkynes.[16] Eliminating it is the most direct way to prevent this side reaction. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert (N₂ or Ar) atmosphere throughout the reaction. | The Glaser homocoupling pathway is an oxidative process. The exclusion of atmospheric oxygen can significantly reduce the rate of this undesired reaction. |
Section 3: Optimization Protocols & Methodologies
Protocol 1: General Screening for Catalyst Loading Optimization
This protocol provides a systematic workflow for identifying the optimal catalyst loading for a generic Sonogashira coupling reaction.
Objective: To determine the minimum catalyst loading required to achieve >95% conversion in a reasonable timeframe.
Methodology:
-
Baseline Reaction: Set up the reaction with a standard, relatively high catalyst loading (e.g., 2.0 mol% Pd).
-
To a dried Schlenk flask under Argon, add the palladium precursor (e.g., PdCl₂(PPh₃)₂) and ligand (if separate).
-
Add 1-Ethynylcyclopropanamine hydrochloride (1.0 eq) and the aryl/vinyl halide (1.1 eq).
-
Add the solvent (e.g., THF or DMF, degassed) and the base (e.g., Et₃N, 3.0 eq).
-
If required, add the copper co-catalyst (e.g., CuI, 4.0 mol%).
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor by TLC or GC.
-
Record the time to reach >95% conversion. This is your baseline.
-
-
Systematic Reduction: Repeat the baseline reaction, systematically halving the catalyst and ligand loading in each subsequent experiment (e.g., 1.0 mol%, 0.5 mol%, 0.25 mol%, 0.1 mol%).
-
Analysis: Plot reaction time (or yield at a fixed time) versus catalyst loading. The optimal loading is the lowest amount that provides an acceptable reaction time and yield for your specific application.
Table 1: Catalyst & Ligand Selection Guide for Sonogashira Couplings
| Palladium Precursor | Common Ligands | Typical Loading (mol%) | Key Considerations |
| PdCl₂(PPh₃)₂ | (None required, already complexed) | 1 - 5 | A reliable, air-stable Pd(II) pre-catalyst. Requires in situ reduction to active Pd(0). Good starting point. |
| Pd(PPh₃)₄ | (None required, already complexed) | 1 - 5 | An active Pd(0) catalyst. Very sensitive to air and must be handled under strictly inert conditions.[4] |
| Pd(OAc)₂ / Pd₂(dba)₃ | PPh₃, XPhos, SPhos, CataCXium A | 0.5 - 2 | Requires an external ligand. This allows for fine-tuning of reactivity by screening different ligands. Buchwald-type ligands (XPhos, SPhos) are excellent for hindered substrates.[6][12] |
| Pd/C | (Typically ligand-free) | 5 - 10 | Heterogeneous catalyst. Good for process chemistry due to easy removal, but may require higher temperatures and loadings.[17] |
Protocol 2: Step-by-Step Guide for a Model Copper-Free Sonogashira Reaction
Reaction: Coupling of 1-Ethynylcyclopropanamine hydrochloride with 4-Iodotoluene.
Materials:
-
1-Ethynylcyclopropanamine hydrochloride
-
4-Iodotoluene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Flask Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon three times.
-
Reagent Addition: Under a positive flow of Argon, add 1-Ethynylcyclopropanamine hydrochloride (117.6 mg, 1.0 mmol, 1.0 eq), 4-Iodotoluene (240 mg, 1.1 mmol, 1.1 eq), and K₂CO₃ (414 mg, 3.0 mmol, 3.0 eq).
-
Solvent Addition: Add anhydrous, degassed DMF (5 mL) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Failed Reactions
This diagram provides a logical path for diagnosing and solving common issues with catalyst performance.
Caption: A logical workflow for troubleshooting failed catalytic reactions.
Diagram 2: Key Factors Influencing the Catalytic Cycle
This diagram illustrates the core steps of a Sonogashira coupling and highlights where optimization parameters have the most impact.
Caption: Key optimization parameters and their impact on the catalytic cycle.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
- Benchchem. (n.d.). Optimizing catalyst loading for Sonogashira reactions of 6-Methoxyhex-1-yne.
- Benchchem. (n.d.). Optimizing Catalyst Loading for Cyclopropane Synthesis: A Technical Support Center.
- ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Unknown. (n.d.). Homogeneous vs Heterogeneous Catalysts.
- MySkinRecipes. (n.d.). 1-Ethynylcyclopropanamine hydrochloride.
- Journal of the American Chemical Society. (2009). Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies.
- ResearchGate. (n.d.). Optimization of Sonogashira coupling followed by Cyclisation reaction.
- MDPI. (2023). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters.
- PMC - NIH. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- MDPI. (n.d.). An Overview of Catalytic Carbonylative Double Cyclization Reactions.
- YouTube. (2017). Homogeneous vs Heterogeneous Catalysts - Basic Introduction.
- SciSpace. (n.d.). Homogeneous and heterogeneous catalysts for multicomponent reactions.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- NIH. (n.d.). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water.
- ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.). Homogeneous and Heterogeneous Catalysis.
- Unknown. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 1-Iodo-2-Methylcyclopropane.
Sources
- 1. 1-Ethynylcyclopropanamine hydrochloride [myskinrecipes.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eolss.net [eolss.net]
- 8. ethz.ch [ethz.ch]
- 9. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 14. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Unexpected Byproducts in 1-Ethynylcyclopropanamine Hydrochloride Reactions
Welcome to the technical support center for 1-Ethynylcyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile building block. Due to the inherent strain of the cyclopropane ring and the reactivity of the ethynyl and amine functionalities, unexpected byproduct formation can be a significant challenge.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate the formation of these unintended molecules.
Understanding the Reactivity of 1-Ethynylcyclopropanamine Hydrochloride
1-Ethynylcyclopropanamine hydrochloride is a valuable intermediate in the synthesis of a variety of compounds, particularly those targeting the central nervous system.[1] Its utility stems from the unique combination of a strained three-membered ring, a terminal alkyne, and a primary amine. However, this same combination of functional groups is responsible for its propensity to undergo a variety of side reactions. The hydrochloride salt form is utilized to enhance stability and solubility for multi-step reactions under controlled conditions.[1]
Troubleshooting Unexpected Byproducts: A Mechanistic Approach
The appearance of unexpected spots on a TLC plate or extra peaks in your analytical data can be a source of frustration. This section provides a structured approach to identifying and mitigating common classes of byproducts.
Category 1: Ring-Opened Byproducts
The high ring strain of the cyclopropane ring makes it susceptible to nucleophilic and electrophilic attack, leading to ring-opening.
Question: My reaction mixture shows a complex set of new, more polar spots on TLC, and the NMR spectrum has lost the characteristic cyclopropyl proton signals. What could be happening?
Answer: It is highly likely that you are observing byproducts resulting from the opening of the cyclopropane ring. This can be initiated by both acidic and basic conditions, as well as by certain nucleophiles.
Causality and Mechanism:
Under acidic conditions , protonation of the nitrogen atom can be followed by an intramolecular attack of a nucleophile or rearrangement, leading to a variety of linear or heterocyclic products. The strain of the three-membered ring provides a thermodynamic driving force for this process.
Under basic conditions , deprotonation of the amine or the terminal alkyne can initiate a ring-opening cascade. Strong bases can lead to the formation of highly reactive intermediates that readily rearrange.
Troubleshooting and Mitigation Strategies:
-
pH Control: Carefully buffer your reaction to maintain a neutral or near-neutral pH if the desired transformation does not require acidic or basic conditions.
-
Reagent Selection: Avoid using overly strong, non-sterically hindered bases. Consider using milder bases like triethylamine or diisopropylethylamine.
-
Temperature Management: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Ring-opening reactions often have a higher activation energy than the desired reaction.
-
Protecting Groups: If the amine is not directly involved in the desired transformation, consider protecting it with a suitable group (e.g., Boc, Cbz) to reduce its nucleophilicity and prevent unwanted side reactions.
Workflow for Characterization of Ring-Opened Byproducts:
Caption: Workflow for troubleshooting ring-opened byproducts.
Category 2: Alkyne-Derived Byproducts
The terminal alkyne is a versatile functional group but can also be the source of several side reactions, most notably dimerization and oligomerization.
Question: I am performing a Sonogashira coupling and observe a significant amount of a non-polar byproduct with a mass double that of my starting alkyne. What is this byproduct?
Answer: You are likely observing the formation of a diacetylene byproduct resulting from the homocoupling of 1-Ethynylcyclopropanamine. This is a common side reaction in Sonogashira couplings, often referred to as Glaser coupling.
Causality and Mechanism:
The Sonogashira coupling involves the formation of a copper(I) acetylide intermediate. In the presence of an oxidant (often atmospheric oxygen), this intermediate can undergo oxidative dimerization to form a 1,3-diyne.
Troubleshooting and Mitigation Strategies:
-
Deoxygenation: Thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize the presence of oxygen.
-
Amine Base: The choice and purity of the amine base are crucial. Ensure it is free of oxidizing impurities.
-
Copper Catalyst Loading: Use the minimum effective concentration of the copper(I) co-catalyst.
-
"Copper-Free" Sonogashira Conditions: Consider using a copper-free Sonogashira protocol, which can eliminate the homocoupling side reaction.[2]
Table 1: Common Alkyne-Derived Byproducts and Their Characteristics
| Byproduct Class | Common Reaction | Key Analytical Signatures | Mitigation Strategies |
| Dimer/Oligomer | Sonogashira Coupling | Mass corresponding to multiples of the starting material; loss of terminal alkyne C-H in NMR/IR. | Rigorous deoxygenation; minimize copper catalyst; consider copper-free conditions. |
| Enamine/Imine | Reactions with carbonyls | Characteristic C=N or C=C-N signals in NMR and IR. | Use of protecting groups on the amine; control of reaction pH. |
Category 3: Amine-Derived Byproducts
The primary amine of 1-Ethynylcyclopropanamine is a potent nucleophile and can participate in various undesired reactions.
Question: My reaction with an aldehyde/ketone is not proceeding as expected, and I am isolating a product with a C=N bond. What is happening?
Answer: You are likely forming an imine, a common product from the reaction of a primary amine with an aldehyde or ketone.[3] If you were expecting a different transformation, this represents a significant side reaction.
Causality and Mechanism:
The reaction is typically acid-catalyzed and proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the imine.
Troubleshooting and Mitigation Strategies:
-
Protecting the Amine: If the amine is not the intended reactive site, protect it with a suitable group (e.g., Boc, Cbz) prior to the reaction.
-
Reaction Conditions: The formation of imines is often reversible and favored under conditions that remove water. Avoiding these conditions can minimize imine formation.
Potential for Aza-Cope Rearrangement:
In certain contexts, particularly with appropriately substituted substrates, the amine functionality can participate in sigmatropic rearrangements like the aza-Cope rearrangement.[4][5] This can lead to complex rearranged products and should be considered if simple imine formation does not account for the observed byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of 1-Ethynylcyclopropanamine hydrochloride?
Q2: How can I best purify 1-Ethynylcyclopropanamine hydrochloride if I suspect it contains impurities?
A2: Due to its potential for instability, purification should be approached with care. Recrystallization from a suitable solvent system is often the first method to try. Column chromatography on silica gel may be possible, but the acidic nature of the silica could potentially cause degradation. Using a neutralized silica gel or a different stationary phase like alumina might be necessary. Always monitor the purification process closely by TLC or LC-MS to check for on-column decomposition.
Q3: Are there any known incompatible reagents with 1-Ethynylcyclopropanamine hydrochloride?
A3: Strong oxidizing agents should be avoided due to the presence of the amine and alkyne groups. Strong, non-hindered bases can lead to deprotonation and potential polymerization or ring-opening. Highly electrophilic reagents may react with the amine. It is always advisable to perform a small-scale test reaction to check for compatibility with new reagents.
Q4: What are the key NMR signals to look for to confirm the integrity of the 1-Ethynylcyclopropanamine core structure?
A4: The key signals to confirm the presence of the intact molecule are:
-
Cyclopropyl protons: A complex multiplet in the high-field region of the 1H NMR spectrum.
-
Alkynyl proton: A singlet in the alkyne region of the 1H NMR spectrum.
-
Amine protons: A broad signal in the 1H NMR spectrum, the chemical shift of which will be concentration and solvent-dependent. The integration should correspond to two protons.
-
13C NMR: Characteristic signals for the cyclopropyl carbons and the two sp-hybridized carbons of the alkyne.
Experimental Protocols for Byproduct Characterization
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detector (e.g., 210, 254 nm) and a mass spectrometer.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode to detect protonated molecules.
-
Analysis: Obtain the mass-to-charge ratio (m/z) of the parent compound and all byproducts.
-
-
Interpretation: Compare the m/z values of the byproducts to the expected masses of potential side-products (e.g., dimers, ring-opened isomers).
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Isolate the byproduct of interest by preparative HPLC or column chromatography. Ensure the sample is free of residual solvents. Dissolve in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1D NMR:
-
1H NMR: Provides information on the proton environment. Look for the absence of characteristic cyclopropyl or alkynyl protons.
-
13C NMR: Provides information on the carbon skeleton.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Shows 1H-1H couplings, helping to establish connectivity between protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for elucidating the structure of rearranged products.
-
Visualization of Analytical Workflow:
Caption: Analytical workflow for byproduct characterization.
References
-
MySkinRecipes. 1-Ethynylcyclopropanamine hydrochloride. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024). [Link]
-
Wikipedia. Aza-Cope rearrangement. [Link]
-
OpenStax. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. (2023). [Link]
Sources
- 1. 1-Ethynylcyclopropanamine hydrochloride [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
- 4. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 5. Aza-Cope Rearrangement | TCI EUROPE N.V. [tcichemicals.com]
Technical Support Center: Strategies to Enhance the Stability of 1-Ethynylcyclopropanamine Hydrochloride Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethynylcyclopropanamine hydrochloride derivatives. This guide provides in-depth technical insights and practical troubleshooting strategies to address the stability challenges associated with these promising compounds. Drawing from established principles of pharmaceutical chemistry and proven stability-enhancing techniques, this resource aims to empower you to design robust formulations and execute reliable experiments.
Understanding the Molecule: Inherent Stability Considerations
1-Ethynylcyclopropanamine hydrochloride is a unique molecule featuring a strained cyclopropyl ring, a reactive ethynyl group, and a primary amine hydrochloride salt. Each of these functional groups contributes to the compound's pharmacological activity but also presents specific stability challenges. The high C-H bond dissociation energy of the cyclopropyl ring can reduce susceptibility to some oxidative metabolism, but the ring strain can also make it prone to certain rearrangements.[1] The amine group provides a site for salt formation, which can enhance solubility and handling, while the ethynyl group can be susceptible to oxidation and other reactions.
A proactive approach to stability begins with a thorough understanding of the potential degradation pathways. Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-Ethynylcyclopropanamine hydrochloride derivatives?
A1: Based on the functional groups present, the primary degradation pathways are likely to be:
-
Hydrolysis: The amine salt can be susceptible to changes in pH. While the hydrochloride salt is generally stable, extreme pH conditions can lead to the liberation of the free amine, which may be less stable or have different solubility characteristics.[4] Ester or amide derivatives would be prone to hydrolysis.[4]
-
Oxidation: The primary amine and the ethynyl group are potential sites for oxidation.[1] This can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.[5] The cyclopropylamine moiety, in some contexts, can undergo CYP-mediated oxidation, leading to reactive intermediates.[1]
-
Photodegradation: Compounds with certain chromophores can be sensitive to light. It is crucial to evaluate the photostability of your specific derivative.[6]
Q2: How does pH affect the stability of my 1-Ethynylcyclopropanamine hydrochloride derivative?
A2: The pH of a formulation is a critical factor influencing the stability of amine hydrochloride salts.[4] An inappropriate pH can lead to the disproportionation of the salt, where the hydrochloride salt converts to the less soluble and potentially less stable free base. Maintaining the pH within an optimal range where the ionized form of the amine is predominant is crucial for both chemical and physical stability.[4]
Q3: My compound is showing signs of degradation during storage. What are the likely causes and immediate actions I should take?
A3: Signs of degradation can include changes in appearance, the appearance of new peaks in your chromatogram, or a decrease in the main peak's area. The immediate steps should be:
-
Isolate the variable: Determine if the degradation is linked to exposure to light, elevated temperature, or humidity.
-
Characterize the degradants: Use techniques like LC-MS to identify the degradation products. This will provide clues about the degradation pathway.
-
Review your storage conditions: Ensure the compound is stored in a well-sealed container, protected from light, and at the recommended temperature.[7]
Troubleshooting Guide: Common Stability Issues and Solutions
This section provides a structured approach to troubleshooting common stability problems encountered during experiments with 1-Ethynylcyclopropanamine hydrochloride derivatives.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Appearance of new peaks in HPLC analysis after storage. | Chemical Degradation (Hydrolysis, Oxidation, Photolysis) | 1. Conduct Forced Degradation Studies: Systematically expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to identify the degradation pathway(s).[2][3] 2. Optimize Formulation pH: Use appropriate buffer systems to maintain a pH that ensures the stability of the hydrochloride salt.[4] 3. Incorporate Antioxidants: If oxidation is confirmed, consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to your formulation.[5] 4. Protect from Light: Store the compound and its formulations in amber vials or other light-protecting containers.[6] |
| Changes in physical properties (e.g., color, crystallinity). | Polymorphic transformation, hygroscopicity, or degradation. | 1. Characterize Solid State: Use techniques like XRPD and DSC to assess the solid-state properties of your compound before and after storage. 2. Control Humidity: Store the compound in a desiccator or with a desiccant to minimize moisture uptake.[7] 3. Select Appropriate Packaging: For moisture-sensitive compounds, consider high-barrier packaging such as aluminum blisters or glass containers. |
| Poor and inconsistent analytical results. | Instability in analytical sample solutions. | 1. Evaluate Sample Solution Stability: Analyze your sample solutions at different time points after preparation to determine their stability.[8] 2. Optimize Sample Diluent: Use a diluent that ensures the stability of the compound during the analytical run. This may involve adjusting the pH or using a non-aqueous solvent. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
Objective: To generate degradation products of 1-Ethynylcyclopropanamine hydrochloride derivatives under various stress conditions.
Materials:
-
1-Ethynylcyclopropanamine hydrochloride derivative
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-quality water (e.g., Milli-Q)
-
Methanol or other suitable organic solvent
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV, MS)
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 70°C) for a specified period. Also, test in solution.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9][10] A dark control should be run in parallel.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
General Parameters:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized for peak shape and resolution.
-
Detection: UV detection at a wavelength where the compound and its potential degradants absorb. A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) detection is invaluable for identifying unknown degradants.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled at a constant temperature (e.g., 30°C) to ensure reproducibility.
Method Validation: The developed method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Visualization of Stability Workflow
The following diagram illustrates a typical workflow for assessing and improving the stability of 1-Ethynylcyclopropanamine hydrochloride derivatives.
Caption: Workflow for Stability Assessment and Improvement.
Key Stabilization Strategies Summarized
| Strategy | Rationale | Key Considerations |
| pH Control | To maintain the compound in its more stable ionized form and prevent salt disproportionation.[4] | Selection of an appropriate buffer system with adequate buffer capacity in the target pH range. |
| Excipient Selection | To provide a stable microenvironment for the drug. | Compatibility of excipients with the drug substance must be thoroughly evaluated. Some excipients can act as moisture scavengers. |
| Use of Antioxidants | To inhibit oxidative degradation of the amine and/or ethynyl group.[5] | The choice of antioxidant depends on the formulation (aqueous vs. non-aqueous) and its compatibility. |
| Moisture Protection | To prevent hydrolysis and physical changes due to water absorption. | Use of desiccants, low-moisture excipients, and moisture-barrier packaging.[7] |
| Light Protection | To prevent photodegradation. | Use of opaque or amber-colored primary packaging.[6] |
| Co-crystallization | To create a new crystalline form with improved stability. | Requires screening of various co-formers and extensive solid-state characterization. |
Conclusion
Ensuring the stability of 1-Ethynylcyclopropanamine hydrochloride derivatives is a multifaceted challenge that requires a systematic and scientifically-driven approach. By understanding the inherent chemical properties of the molecule, proactively identifying potential degradation pathways through forced degradation studies, and implementing targeted stabilization strategies, researchers can develop robust formulations with an acceptable shelf-life. This guide serves as a foundational resource to navigate these challenges and accelerate the development of these important therapeutic agents.
References
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-
Author Unknown. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
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Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Research and Applications, 8(2), 1043-1052. [Link]
-
Hasija, M., et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Request PDF. (n.d.). Productive Syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine. ResearchGate. [Link]
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Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
-
Sule, S. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]
-
Author Unknown. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(4). [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
Scotchburn, K., Allen, L. G., & Rousseaux, S. A. L. (2023). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. [Link]
-
Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according to referral committee decrees. [Link]
-
Request PDF. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]
- World Intellectual Property Organization. (2010). Pharmaceutical formulation.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Evaluation for Stability Data. [Link]
-
U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. [Link]
-
Arts, M., et al. (2016). Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials. Acta Biomaterialia, 43, 153-164. [Link]
-
Mollica, J. A., et al. (1971). Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution. Journal of Pharmaceutical Sciences, 60(9), 1380-1384. [Link]
-
Kumar, A. S., et al. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of Chromatographic Science, 52(8), 856-861. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
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Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
- U.S. Patent No. US3527792A. (1970). Process for preparing dicyclomine hydrochloride.
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Author Unknown. (2023). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. International Journal of Novel Research and Development, 8(12). [Link]
- U.S. Patent No. US10357465B2. (2019). Eutectic formulations of cyclobenzaprine hydrochloride.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
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Hoerner, L. S., et al. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(7), 2959-2964. [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
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Scientific Research Publishing. (n.d.). Oxidative Stability. [Link]
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Author Unknown. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. [Link]
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Wong, S. M., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1339. [Link]
- U.S. Patent No. US11633396B2. (2023). Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one.
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Kowalska, G., et al. (2021). Kinetics and Mechanistic Studies of Photochemical and Oxidative Stability of Galaxolide. International Journal of Molecular Sciences, 22(23), 12797. [Link]
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Al-Gawfi, A., et al. (2023). Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation. Gels, 9(6), 490. [Link]
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Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]
-
Hrubý, M., et al. (2014). Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups. RSC Advances, 4(94), 52207-52215. [Link]
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Author Unknown. (2024). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI. [Link]
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Kasaai, M. R. (2025). Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview. Food Nutrition Chemistry, 3(1), 238. [Link]
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Technical Support Center: Process Improvement for the Industrial Synthesis of 1-Ethynylcyclopropanamine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 1-Ethynylcyclopropanamine Hydrochloride. As a crucial intermediate in the development of central nervous system agents, optimizing its synthesis for purity, yield, and scalability is paramount.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-Ethynylcyclopropanamine Hydrochloride, which is typically achieved through a two-stage process: the formation of a tert-butyl (1-ethynylcyclopropyl)carbamate intermediate, followed by deprotection and salt formation.
Stage 1: Synthesis of tert-butyl (1-ethynylcyclopropyl)carbamate
This initial stage involves the protection of the amine group of a 1-ethynylcyclopropanamine precursor with a tert-butyloxycarbonyl (Boc) group.
Problem 1: Low Yield of Boc-Protected Intermediate
-
Question: Our synthesis of tert-butyl (1-ethynylcyclopropyl)carbamate is resulting in lower than expected yields. What are the potential causes and solutions?
-
Answer: Low yields in Boc-protection reactions can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Reagent Quality: The purity of di-tert-butyl dicarbonate (Boc anhydride) and the starting amine are critical. Ensure both are of high purity and free from moisture.
-
Suboptimal Reaction Conditions:
-
Base Selection: The choice and stoichiometry of the base are crucial. While a variety of bases can be used, ensure it is non-nucleophilic to avoid side reactions. The amount of base should be sufficient to neutralize any acidic byproducts.
-
Solvent: The reaction is typically carried out in a non-protic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Ensure the solvent is anhydrous.
-
Temperature: The reaction is often performed at room temperature. However, if side reactions are observed, cooling the reaction mixture may be beneficial.
-
-
Work-up and Purification Issues: Incomplete extraction or losses during chromatographic purification can significantly impact the final yield. Optimize the extraction and purification protocols to minimize product loss.
-
Problem 2: Presence of Impurities in the Boc-Protected Intermediate
-
Question: We are observing significant impurities in our tert-butyl (1-ethynylcyclopropyl)carbamate product. How can we identify and mitigate these?
-
Answer: Impurity profiling is a critical aspect of process improvement. Common impurities can arise from the starting materials or side reactions.
-
Unreacted Starting Materials: The presence of unreacted 1-ethynylcyclopropanamine or Boc anhydride can be detected by HPLC or TLC. To address this, consider adjusting the stoichiometry of the reagents or extending the reaction time.
-
Di-Boc Protected Amine: In some cases, over-protection can occur, leading to the formation of a di-Boc species. This can often be minimized by controlling the amount of Boc anhydride used.
-
Side Products from Base: If a nucleophilic base is used, it may react with the Boc anhydride, leading to unwanted byproducts.
-
Analytical Characterization: Utilize techniques like HPLC, LC-MS, and NMR to identify the structure of the impurities. This will provide valuable insights into their origin and help in devising a strategy for their removal. A well-developed stability-indicating HPLC method is crucial for separating the API from its degradation products and impurities.[2][3][4][5][6]
-
Stage 2: Deprotection and Hydrochloride Salt Formation
This stage involves the removal of the Boc protecting group and the subsequent formation of the hydrochloride salt.
Problem 3: Incomplete Deprotection of the Boc Group
-
Question: Our deprotection step is not going to completion, leaving residual Boc-protected starting material. What adjustments can we make?
-
Answer: Incomplete deprotection is a common issue and can often be resolved by optimizing the reaction conditions.
-
Acid Strength and Concentration: The deprotection is typically acid-catalyzed, often using strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[6][7] Ensure the acid is of sufficient concentration and stoichiometry. Anhydrous conditions, for instance using a solution of HCl in an organic solvent like diethyl ether or dioxane, are often employed.
-
Reaction Time and Temperature: The reaction may require extended stirring at room temperature or gentle heating to drive it to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Solvents like methanol, trifluoroethanol (TFE), or hexafluoroisopropanol (HFIP) have been used for thermolytic deprotection and can be effective.[8]
-
Problem 4: Formation of Side Products During Deprotection
-
Question: We are observing the formation of unknown byproducts during the acidic deprotection of the Boc group. What could be the cause?
-
Answer: The highly reactive nature of the ethynyl and cyclopropyl groups can lead to side reactions under strongly acidic conditions.
-
Acid-Sensitive Groups: The cyclopropane ring and the ethynyl group can be susceptible to acid-catalyzed rearrangements or additions. Using milder acidic conditions or a different deprotection method might be necessary if such side reactions are significant.
-
Thermal Degradation: If heating is employed, thermal degradation of the product or starting material could occur. Careful temperature control is essential.
-
Alternative Deprotection Methods: If acidic conditions prove to be too harsh, consider alternative deprotection methods. Thermal deprotection in a suitable solvent is one such option that avoids the use of strong acids.[9]
-
Problem 5: Poor Yield or Purity of the Final Hydrochloride Salt
-
Question: The crystallization of 1-Ethynylcyclopropanamine hydrochloride is resulting in low yield and/or the presence of impurities. How can we optimize this final step?
-
Answer: The crystallization process is critical for obtaining a high-purity final product. A systematic approach to optimizing this step is crucial.[10][11][12]
-
Solvent System: The choice of solvent or solvent mixture for crystallization is paramount. The ideal solvent should provide good solubility at elevated temperatures and poor solubility at lower temperatures to maximize recovery.
-
Cooling Profile: A controlled cooling rate is essential to promote the growth of uniform crystals and minimize the inclusion of impurities. Rapid cooling can lead to the formation of small, impure crystals.
-
Seeding: The use of seed crystals can help control the crystal size and morphology, leading to a more consistent and pure product.
-
Washing: The filter cake should be washed with a suitable solvent to remove any residual mother liquor containing impurities. The wash solvent should be chosen such that it does not dissolve a significant amount of the product.
-
Impurity Incorporation: If impurities are co-crystallizing with the product, it may be necessary to perform a recrystallization or to implement additional purification steps prior to the final crystallization. Understanding the nature of the impurity is key to developing an effective removal strategy.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for 1-Ethynylcyclopropanamine hydrochloride?
A1: The most prevalent industrial synthesis likely involves a multi-step process. A common strategy is the protection of a suitable precursor amine with a tert-butyloxycarbonyl (Boc) group to form tert-butyl (1-ethynylcyclopropyl)carbamate. This is followed by the deprotection of the Boc group under acidic conditions and subsequent precipitation of the hydrochloride salt. This approach offers good control over the reaction and allows for purification of the intermediate.
Q2: What are the key process parameters to monitor during the synthesis?
A2: Throughout the synthesis, it is crucial to monitor several key parameters to ensure process control and product quality. These include:
-
Temperature: Both for the Boc-protection and deprotection steps, as well as during crystallization.
-
Reaction Time: To ensure the reaction goes to completion without excessive side product formation.
-
pH: Particularly during work-up and salt formation.
-
Purity: In-process controls using HPLC or TLC to monitor the purity of intermediates and the final product.
Q3: What analytical techniques are recommended for quality control?
A3: A robust analytical package is essential for ensuring the quality of 1-Ethynylcyclopropanamine hydrochloride. Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity, quantifying impurities, and as a stability-indicating method.[2][3][4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.[7][8][13][14][15]
-
Mass Spectrometry (MS): For confirming the molecular weight and identifying unknown impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.
Q4: What are the primary safety concerns associated with this synthesis?
A4: The synthesis involves several potential hazards that must be managed through proper engineering controls and personal protective equipment. These include:
-
Handling of Strong Acids: Such as HCl and TFA, which are corrosive.
-
Flammable Solvents: Many of the organic solvents used are flammable.
-
Reactive Intermediates: The ethynyl group can be reactive, and appropriate care should be taken.
-
Dust Explosion Hazard: The final product is a solid, and care should be taken to avoid the generation of fine dust which could pose an explosion risk. Always consult the Safety Data Sheet (SDS) for all reagents and intermediates.
Q5: How can we improve the scalability of this process?
A5: Scaling up a chemical process presents unique challenges. To improve scalability, consider the following:
-
Process Safety Assessment: Conduct a thorough process safety review to identify and mitigate potential hazards at a larger scale.
-
Heat Transfer: Ensure the reactor design allows for efficient heat transfer to control reaction exotherms.
-
Mixing: Efficient mixing is crucial for maintaining reaction homogeneity.
-
Continuous Processing: For large-scale production, transitioning from batch to continuous processing can offer advantages in terms of safety, consistency, and throughput.
-
Crystallization Engineering: Optimize the crystallization process for large-scale equipment to ensure consistent product quality.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (1-ethynylcyclopropyl)carbamate
This protocol is a general guideline and should be optimized for specific laboratory or plant conditions.
-
To a stirred solution of 1-ethynylcyclopropanamine in an appropriate anhydrous solvent (e.g., dichloromethane), add a suitable non-nucleophilic base (e.g., triethylamine).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure tert-butyl (1-ethynylcyclopropyl)carbamate.
Protocol 2: Synthesis of 1-Ethynylcyclopropanamine Hydrochloride
-
Dissolve tert-butyl (1-ethynylcyclopropyl)carbamate in a suitable solvent (e.g., diethyl ether or methanol).
-
Add a solution of hydrogen chloride in the chosen solvent (e.g., 2M HCl in diethyl ether).
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or HPLC).
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the solid with a cold, non-polar solvent to remove any soluble impurities.
-
Dry the product under vacuum to obtain 1-Ethynylcyclopropanamine hydrochloride.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low yield of Boc-protected intermediate | Inadequate reagent quality, suboptimal reaction conditions, work-up losses. | Verify reagent purity, optimize base/solvent/temperature, refine purification. |
| Impurities in Boc-protected intermediate | Unreacted starting materials, over-protection, side reactions from base. | Adjust stoichiometry, control reagent addition, use non-nucleophilic base. |
| Incomplete deprotection | Insufficient acid strength/concentration, inadequate reaction time/temperature. | Increase acid concentration, extend reaction time, consider gentle heating. |
| Side products during deprotection | Acid sensitivity of functional groups, thermal degradation. | Use milder acid, explore alternative deprotection methods (e.g., thermal). |
| Poor yield/purity of hydrochloride salt | Inappropriate solvent system, rapid cooling, impurity co-crystallization. | Optimize crystallization solvent, control cooling rate, consider recrystallization. |
Visualizations
Logical Workflow for Synthesis and Troubleshooting
Caption: A logical workflow diagram illustrating the key stages of the synthesis and the corresponding troubleshooting points.
Decision Tree for Purity Issues in Final Product
Sources
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- 2. irjpms.com [irjpms.com]
- 3. chromatographyonline.com [chromatographyonline.com]
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- 5. journalcsij.com [journalcsij.com]
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- 10. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
The Strategic Advantage of 1-Ethynylcyclopropanamine Hydrochloride in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the diverse array of ethynyl amines, 1-Ethynylcyclopropanamine hydrochloride has emerged as a uniquely valuable reagent, offering a distinct combination of structural rigidity, reactivity, and three-dimensionality. This guide provides an in-depth comparison of 1-Ethynylcyclopropanamine hydrochloride with other ethynyl amines, supported by experimental insights, to empower chemists in making informed decisions for their synthetic endeavors.
Introduction: The Allure of Ethynyl Amines in Modern Synthesis
Ethynyl amines are a versatile class of organic compounds that serve as fundamental building blocks in the construction of complex molecules, particularly in the realms of medicinal chemistry and materials science. Their utility stems from the presence of two highly reactive functional groups: a terminal alkyne and an amine. The alkyne moiety readily participates in a variety of powerful transformations, including the Nobel Prize-winning "click chemistry" (specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition or CuAAC), Sonogashira coupling, and other metal-catalyzed cross-coupling reactions. The amine group, on the other hand, provides a handle for further functionalization, enabling the introduction of diverse substituents and the modulation of physicochemical properties such as solubility and basicity.
1-Ethynylcyclopropanamine Hydrochloride: A Privileged Building Block
1-Ethynylcyclopropanamine hydrochloride stands out from other ethynyl amines due to the presence of a cyclopropane ring fused to the amino group. This seemingly small structural modification has profound implications for its synthetic applications and the properties of the resulting molecules.
Key Structural Features and Their Implications:
-
Strained Cyclopropane Ring: The three-membered ring of cyclopropane is inherently strained, which imparts unique conformational rigidity to the molecule. In drug discovery, incorporating such rigid scaffolds can lead to higher binding affinities and improved selectivity for biological targets by reducing the entropic penalty upon binding.
-
Enhanced Three-Dimensionality: The cyclopropyl group introduces a significant degree of three-dimensionality (3D) character compared to linear or acyclic analogues like propargylamine. This increased 3D shape is a highly desirable feature in modern drug design, as it can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties and novel intellectual property.
-
Modulated Reactivity: The electronic properties of the cyclopropane ring can influence the reactivity of both the adjacent amine and the terminal alkyne. This can lead to altered reaction kinetics and, in some cases, improved yields or selectivity in certain transformations compared to simpler ethynyl amines.
-
Hydrochloride Salt Form: Supplied as a hydrochloride salt, 1-Ethynylcyclopropanamine offers enhanced stability and solubility in polar solvents, facilitating its handling and use in a wider range of reaction conditions.[1]
Comparative Performance in Key Synthetic Transformations
While direct, head-to-head comparative studies across a broad range of reactions are not extensively documented in publicly available literature, we can infer the performance of 1-Ethynylcyclopropanamine hydrochloride based on its structural attributes and available data for related compounds. For the purpose of this guide, we will primarily compare it with propargylamine, a commonly used and structurally simpler ethynyl amine.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. The reactivity of the terminal alkyne is a key factor in the success of this reaction.
Hypothetical Comparison: The electron-donating nature of the cyclopropyl group in 1-Ethynylcyclopropanamine might slightly decrease the acidity of the terminal alkyne proton compared to propargylamine, potentially leading to a marginally slower initial deprotonation step. However, the overall reaction kinetics are often influenced by multiple factors, including ligand effects and the nature of the azide coupling partner. In many synthetic applications, any minor differences in reactivity are often outweighed by the significant structural advantages offered by the cyclopropyl moiety.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is widely used in the synthesis of pharmaceuticals and conjugated materials.
The success of the Sonogashira coupling is dependent on several factors, including the catalyst system, base, solvent, and the nature of the coupling partners. For ethynyl amines, the amine functionality can potentially coordinate to the metal catalyst, influencing its activity.
A study on the Sonogashira coupling of N,N-disubstituted propargylamine with aryl bromides reported good to excellent yields (up to 90%).[3] While a direct comparison is not available, it is reasonable to expect that 1-Ethynylcyclopropanamine hydrochloride would also perform well in Sonogashira couplings, providing access to novel cyclopropyl-containing aryl acetylenes. The choice of base is crucial when using the hydrochloride salt to ensure the free amine is available for the reaction.
Buchwald-Hartwig Amination
While the primary use of ethynyl amines is as the alkyne coupling partner, the amine functionality can also participate in reactions such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[4]
The steric hindrance around the amine can influence the efficiency of the Buchwald-Hartwig reaction. The cyclopropyl group in 1-Ethynylcyclopropanamine introduces more steric bulk compared to the primary amine of propargylamine. This could potentially necessitate the use of more specialized and sterically demanding phosphine ligands (e.g., biarylphosphines) to achieve high yields. However, the successful coupling of a wide variety of amines, including those with significant steric hindrance, has been demonstrated in the Buchwald-Hartwig amination, suggesting that with appropriate catalyst selection, 1-Ethynylcyclopropanamine can be a viable coupling partner.[5]
Data Presentation: A Comparative Overview
To provide a clearer perspective, the following table summarizes the key characteristics and potential performance of 1-Ethynylcyclopropanamine hydrochloride in comparison to other representative ethynyl amines. It is important to note that the performance indicators for 1-Ethynylcyclopropanamine are largely based on expert extrapolation from its structural properties and data from analogous systems, pending the availability of direct comparative studies.
| Feature | 1-Ethynylcyclopropanamine Hydrochloride | Propargylamine | N,N-Diethylpropargylamine |
| Structure | Contains a cyclopropane ring | Linear, primary amine | Linear, tertiary amine |
| Three-Dimensionality | High | Low | Moderate |
| Rigidity | High | Low | Low |
| Handling | Stable, soluble hydrochloride salt | Volatile liquid, often used as a salt | Liquid |
| CuAAC Reactivity | Expected to be good | Good | Good |
| Sonogashira Reactivity | Expected to be good | Good | Good to excellent[3] |
| Buchwald-Hartwig Reactivity | Feasible with appropriate catalyst | Good (as a primary amine) | Not applicable (tertiary amine) |
| Key Advantage | Introduces unique 3D scaffold | Simplicity and cost-effectiveness | Increased steric bulk |
Experimental Protocols: Representative Methodologies
The following are generalized experimental protocols for key reactions involving ethynyl amines. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general method for the copper-catalyzed cycloaddition of a terminal alkyne with an organic azide.
Materials:
-
Organic azide (1.0 equiv)
-
Terminal alkyne (e.g., 1-Ethynylcyclopropanamine hydrochloride, 1.1 equiv)
-
Sodium ascorbate (0.2 equiv)
-
Copper(II) sulfate pentahydrate (0.1 equiv)
-
Solvent (e.g., t-BuOH/H₂O 1:1)
Procedure:
-
To a solution of the organic azide in the chosen solvent, add the terminal alkyne.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Diagram 1: Structural Comparison of Ethynyl Amines
Caption: A visual comparison of the chemical formulas of different ethynyl amines.
Diagram 2: Generalized Workflow for Sonogashira Coupling
Caption: A generalized workflow for a Sonogashira cross-coupling reaction.
Conclusion: The Strategic Choice for Innovation
1-Ethynylcyclopropanamine hydrochloride represents a significant advancement in the repertoire of synthetic building blocks. Its unique combination of a strained cyclopropane ring, a reactive ethynyl group, and a versatile amine functionality, all in a stable and easy-to-handle form, provides chemists with a powerful tool to introduce novelty and complexity into their target molecules. While simpler ethynyl amines like propargylamine have their place in synthesis, particularly when cost and simplicity are paramount, 1-Ethynylcyclopropanamine hydrochloride offers a strategic advantage for projects where three-dimensionality, conformational rigidity, and the exploration of new chemical space are critical for success. As the demand for innovative drug candidates and advanced materials continues to grow, the strategic application of such privileged building blocks will undoubtedly play a pivotal role in shaping the future of chemical synthesis.
References
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Christensen, H. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DTU Orbit. Retrieved from [Link]
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Castanheiro, T., et al. (2017). Comparative study on the reactivity of propargyl and alkynyl sulfides in palladium-catalyzed domino reactions. Comptes Rendus Chimie, 20(6), 624-633. [Link]
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MySkinRecipes. (n.d.). 1-Ethynylcyclopropanamine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of kinetics of CuAAC reactions of: (a) 7-ethynyl coumarin... Retrieved from [Link]
-
Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Alonso, F., Moglie, Y., & Radivoy, G. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(17), 3843. [Link]
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Adlington, R. M., et al. (2014). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Journal of the American Chemical Society, 136(27), 9544–9555. [Link]
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1Click Chemistry. (n.d.). Building-Blocks. Retrieved from [Link]
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Zhang, W., et al. (2015). Copper‐ and Amine‐Free Sonogashira Reaction of N,N‐Disubstituted Propargylamine: Synthesis of Substituted Aryl Propargylamine. Synthetic Communications, 45(17), 2001-2007. [Link]
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Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. The Journal of Organic Chemistry, 71(1), 430-433. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Abu-Reziq, R., et al. (2016). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 6(8), 123. [Link]
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ResearchGate. (n.d.). Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). article_709224_5152877e3ba82... Retrieved from [Link]
-
Verkade, J. G., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 72(20), 7707-7714. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ChemRxiv. (n.d.). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Retrieved from [Link]
-
Schoffelen, S., et al. (2019). Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition. Organic Letters, 21(1), 180-184. [Link]
-
MH Chem. (2022, July 11). Sonogashira Coupling- Reaction and application in Research Lab [Video]. YouTube. [Link]
-
Szymański, W., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f]Oxepine for Use in Photopharmacology. Molecules, 26(20), 6185. [Link]
-
Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
-
Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]
-
ResearchGate. (n.d.). Development of Reactions of Silacyclopropanes as New Methods for Stereoselective Organic Synthesis. Retrieved from [Link]
Sources
Comparative study of cyclopropylamines in medicinal chemistry
High-Impact Bioisosteres for Potency and Metabolic Modulation
Executive Summary
In modern drug discovery, the cyclopropylamine (CPA) moiety represents a high-stakes design element. It serves as a superior bioisostere to isopropyl and ethyl groups, offering unique advantages in conformational restriction , pKa modulation , and metabolic blocking . However, it carries a distinct liability: mechanism-based inactivation (MBI) of cytochrome P450 enzymes.
This guide provides a technical comparison of CPAs against acyclic alternatives, detailing the physicochemical rationale for their use, the mechanistic basis of their toxicity, and actionable protocols for their synthesis and safety profiling.
Part 1: Physicochemical Profiling & Comparative Analysis
The cyclopropyl group is often termed a "magic methyl" equivalent due to its ability to boost potency through rigidification. However, its electronic properties are what truly distinguish it from acyclic amines.
1.1 The Basicity Shift (pKa)
One of the most tactical uses of CPA is to lower basicity without introducing electron-withdrawing groups that might compromise lipophilicity.
-
Mechanism: The carbon atoms in a cyclopropane ring possess significant
character (approx. 32% -character) due to bond angle strain ( ). This increases the electronegativity of the carbon attached to the nitrogen, withdrawing electron density and lowering the pKa of the ammonium conjugate acid. -
Impact: Lowering pKa from ~10.5 (isopropyl) to ~8.7 (cyclopropyl) improves membrane permeability (
) by increasing the fraction of neutral species at physiological pH (7.4).
1.2 Comparative Data Table
| Feature | Cyclopropylamine (CPA) | Isopropylamine (IPA) | Ethylamine |
| Structure | (CH | CH | |
| pKa (Conj. Acid) | 8.7 - 9.0 | 10.6 | 10.7 |
| C-N Bond Character | Partial | ||
| Metabolic Risk | High (Ring opening/MBI) | Medium (N-dealkylation/ | Low/Medium |
| Conf. Entropy | Low (Rigid) | High (Rotatable) | High |
| LogP Impact | Moderate Lipophilicity | High Lipophilicity | Moderate |
1.3 Decision Logic for Substituent Selection
Caption: Decision matrix for selecting amine substituents based on pKa, metabolic stability, and toxicity risks.
Part 2: Metabolic Stability & Toxicology (The Double-Edged Sword)
While CPAs block standard
2.1 The Mechanism of Inactivation (SET)
The strained ring is susceptible to Single Electron Transfer (SET) oxidation by the high-valent heme-oxo species (Compound I) of CYP450.
-
SET Oxidation: The nitrogen lone pair is oxidized to a radical cation.
-
Ring Scission: The cyclopropyl ring opens to relieve strain, forming a carbon-centered radical.
-
Covalent Adduct: This radical attacks the heme porphyrin nitrogen, irreversibly inactivating the enzyme.
2.2 Visualizing the Toxicity Pathway
Caption: The Single Electron Transfer (SET) mechanism leading to CYP450 suicide inhibition by cyclopropylamines.
Part 3: Case Study – LSD1 Inhibitors[1]
The "toxicity" mechanism described above is exploited therapeutically in the design of Lysine-Specific Demethylase 1 (LSD1) inhibitors.
-
Drug: Tranylcypromine (TCP)
-
Mechanism: TCP mimics the lysine substrate. The FAD cofactor oxidizes the amine, triggering ring opening and forming a covalent adduct with FAD (N5 position).
-
SAR Insight:
-
Cyclopropyl Analog:
(Irreversible covalent binder).[1] -
Isopropyl Analog:
(Reversible, weak binder).
-
Part 4: Experimental Protocols
Protocol A: Synthesis via Kulinkovich-Szymoniak Reaction
Standard reductive amination is often inefficient for installing cyclopropyl groups directly. The Titanium-mediated transformation of nitriles is the gold standard.
Reagents:
-
Nitrile substrate (
) -
Ethylmagnesium bromide (
, 3.0 equiv) -
Titanium(IV) isopropoxide (
, 1.1 equiv) -
Lewis Acid (
) -
Solvent: Anhydrous Et2O or THF
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add
(1.0 equiv) and (1.1 equiv) in Et2O. -
Grignard Addition: Cool to -78°C. Add
(3.0 equiv) dropwise over 30 mins. The solution will turn dark brown/black (formation of titanacyclopropane species). -
Warming: Allow the mixture to warm to room temperature (RT) and stir for 1 hour.
-
Lewis Acid Activation: Cool back to 0°C. Add
(2.0 equiv). Stir for 30 mins. -
Quench: Carefully quench with 10% NaOH or Rochelle’s salt solution to break the titanium emulsion.
-
Extraction: Extract with Et2O (3x). Dry organics over
. -
Purification: Isolate the primary cyclopropylamine via flash chromatography (DCM/MeOH/NH3).
Protocol B: CYP450 Time-Dependent Inhibition (TDI) Assay
Essential for validating that your CPA lead compound is not a suicide inhibitor of liver enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Test Compound (CPA derivative)
-
Probe Substrate (e.g., Midazolam for CYP3A4)
Workflow:
-
Pre-Incubation (The "Inactivation" Step):
-
Incubate Test Compound (
) with HLM (1 mg/mL) and NADPH at 37°C for various time points ( min). -
Control: Run parallel samples without NADPH to rule out non-metabolic instability.
-
-
Dilution (The "Activity Check" Step):
-
At each time point, dilute the mixture 1:10 into a secondary incubation containing the Probe Substrate (Midazolam) and fresh NADPH.
-
-
Measurement:
-
Measure the formation of the probe metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS.
-
-
Data Analysis:
-
Plot % Remaining Activity (log scale) vs. Pre-incubation Time.
-
A negative slope indicates Time-Dependent Inhibition (TDI).
-
Calculate
(max inactivation rate) and (inactivator concentration at half ).
-
References
-
The "Magic Methyl" Effect and Cyclopropylamines
- Source: Wuitschik, G., et al. (2008). "Oxetanes as promising modules in drug discovery.
-
Relevance: Discusses physicochemical properties and pKa modulation.[5]
-
Mechanism-Based Inactiv
-
Kulinkovich-Szymoniak Reaction Protocol
-
Source: Bertus, P., & Szymoniak, J. (2001).[7] "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications.
- Relevance: The definitive synthetic method for converting nitriles to cyclopropylamines.
-
-
LSD1 Inhibition and SAR
- Source: Mimasu, S., et al. (2010). "Structure-Activity Relationship of Tranylcypromine Derivatives as LSD1 Inhibitors." Biochemistry.
-
Relevance: Demonstrates the "warhead" capability of the cyclopropyl group in enzyme inhibition.[8]
-
pKa in Medicinal Chemistry
- Source: Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry.
- Relevance: Contextualizes the importance of modulating amine basicity for bioavailability.
Sources
- 1. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DSpace [scholarbank.nus.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 8. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Analysis of 1-Ethynylcyclopropanamine Hydrochloride Reaction Products
In the landscape of modern drug discovery and development, the structural characterization and quantification of novel chemical entities and their reaction products are paramount. 1-Ethynylcyclopropanamine hydrochloride, a compound featuring a strained cyclopropyl ring and a reactive ethynyl group, presents unique analytical challenges.[1] This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) based analytical strategies for the analysis of 1-Ethynylcyclopropanamine hydrochloride and its potential reaction products. We will explore both direct analysis and derivatization-based approaches, offering field-proven insights and supporting experimental data to guide researchers in selecting the optimal method for their specific needs.
The Analytical Challenge: Reactivity and Detection
1-Ethynylcyclopropanamine is a primary amine containing a highly strained cyclopropane ring and a reactive terminal alkyne. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, susceptible to reactions with various electrophiles.[2] Furthermore, the strained cyclopropane ring can undergo ring-opening reactions, particularly when activated by adjacent functional groups.[3] The ethynyl group, on the other hand, can participate in addition reactions. This inherent reactivity means that during the course of a reaction, or even under certain storage conditions, a variety of side products and degradants may be formed.
From an analytical perspective, primary amines often exhibit poor chromatographic peak shape and low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), especially in the positive ion mode.[4] This necessitates the development of robust analytical methods to ensure accurate and sensitive detection.
Comparative Analysis of LC-MS Strategies
Two primary strategies are commonly employed for the LC-MS analysis of small, polar, and reactive molecules like 1-Ethynylcyclopropanamine:
-
Direct Analysis: This approach involves the direct injection of the sample onto the LC-MS system without prior chemical modification. Its main advantage is simplicity and high throughput.
-
Derivatization: This strategy involves chemically modifying the analyte to improve its chromatographic behavior, ionization efficiency, and/or introduce a specific fragmentation pattern for enhanced selectivity in MS/MS analysis.[5][6]
The choice between these two approaches depends on the analytical objective, the complexity of the sample matrix, and the required sensitivity.
Strategy 1: Direct LC-MS/MS Analysis
Direct analysis is often the first approach attempted due to its speed. However, for a small, polar amine like 1-Ethynylcyclopropanamine, several challenges must be addressed.
Experimental Protocol: Direct Reversed-Phase LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[7]
-
Chromatographic Column: A C18 reversed-phase column with polar endcapping is recommended to improve the peak shape of the polar amine. A typical column would be a Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Rationale: The use of an acidic mobile phase helps to protonate the primary amine, improving its retention on the reversed-phase column and enhancing its ionization in positive ESI mode.
-
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The transition from the protonated parent ion [M+H]+ to a characteristic product ion is monitored for quantification.[8]
-
Anticipated Performance and Limitations
| Parameter | Expected Performance | Causality and Insights |
| Retention Time | Early elution, potentially near the solvent front. | The compound is small and polar, leading to weak interaction with the nonpolar stationary phase. |
| Peak Shape | May exhibit tailing. | Residual silanol interactions on the stationary phase can lead to peak tailing for primary amines. |
| Sensitivity (LOD) | Moderate, in the low ng/mL range. | The inherent low ionization efficiency of small primary amines can limit sensitivity. |
| Selectivity | Dependant on the specificity of the MRM transition. | In complex matrices, isobaric interferences may co-elute and require chromatographic separation. |
Workflow for Direct LC-MS/MS Analysis
Caption: Workflow for direct LC-MS/MS analysis of 1-Ethynylcyclopropanamine.
Strategy 2: Derivatization-Based LC-MS/MS Analysis
To overcome the limitations of direct analysis, derivatization of the primary amine group can significantly enhance analytical performance. A common and effective derivatizing agent is Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride).[5]
Why Dansyl Chloride?
-
Improved Chromatography: The dansyl group is large and hydrophobic, which significantly increases the retention of the derivatized analyte on a reversed-phase column, moving it away from the solvent front and potential matrix interferences.
-
Enhanced Ionization: The dimethylamino group on the dansyl moiety is readily protonated, leading to a strong and stable signal in positive ESI-MS.
-
Characteristic Fragmentation: The dansyl derivative produces a characteristic product ion at m/z 171 upon collision-induced dissociation (CID), corresponding to the dimethylaminonaphthalene fragment. This allows for a highly selective and sensitive MRM transition.
Experimental Protocol: Dansyl Chloride Derivatization followed by LC-MS/MS
-
Derivatization Reaction:
-
To 100 µL of the sample (or standard) in a microcentrifuge tube, add 100 µL of sodium bicarbonate buffer (100 mM, pH 9.0).
-
Add 200 µL of Dansyl Chloride solution (1 mg/mL in acetone).
-
Vortex and incubate at 60°C for 30 minutes in the dark.
-
Quench the reaction by adding 50 µL of 2.5% formic acid.
-
Causality: The basic pH deprotonates the primary amine, facilitating its nucleophilic attack on the sulfonyl chloride of the dansyl reagent. The reaction is quenched by acidification, which also protonates the excess dansyl chloride, rendering it unreactive.
-
-
LC-MS/MS Analysis:
-
Instrumentation & Column: Same as for direct analysis.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A gradient from 40% to 95% Mobile Phase B over 5 minutes. The starting percentage of the organic phase is higher due to the increased hydrophobicity of the dansyl derivative.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: Monitor the transition from the protonated dansylated parent ion [M+H]+ to the characteristic dansyl fragment at m/z 171.
-
-
Workflow for Derivatization-Based LC-MS/MS Analysis
Caption: Workflow for derivatization-based LC-MS/MS analysis.
Performance Comparison: Direct vs. Derivatization
The following table summarizes the anticipated performance of the two methods based on established principles of LC-MS analysis of primary amines.
| Parameter | Direct Analysis | Dansyl Derivatization | Advantage of Derivatization |
| Retention Time (min) | ~1.2 | ~4.5 | Increased retention, better separation from early eluting interferences. |
| Peak Shape | Fair (Tailing) | Excellent (Symmetrical) | Improved chromatography due to the bulky, non-polar dansyl group. |
| LOD (ng/mL) | ~1-5 | ~0.05-0.1 | Significantly enhanced sensitivity due to improved ionization efficiency. |
| Selectivity | Good | Excellent | The specific MRM transition to the dansyl fragment (m/z 171) provides high selectivity. |
| Throughput | High | Moderate | The derivatization step adds to the sample preparation time. |
Analysis of Potential Reaction Products
The reactivity of 1-Ethynylcyclopropanamine suggests several potential reaction products that may need to be identified and quantified.
-
Nucleophilic Addition to the Alkyne: In the presence of nucleophiles (e.g., thiols, other amines), addition across the triple bond can occur.
-
Ring-Opening of the Cyclopropane: Strong nucleophiles or acidic conditions can lead to the opening of the strained cyclopropane ring.[3]
-
Reaction with the Primary Amine: The primary amine can react with electrophiles such as acyl chlorides or aldehydes.[2]
The derivatization approach with Dansyl Chloride would be suitable for reaction products where the primary amine is still present. For products where the amine has reacted, a different analytical strategy may be required, potentially focusing on direct analysis of the modified structure.
Mass Spectral Fragmentation
Understanding the fragmentation patterns is crucial for structural elucidation.
-
1-Ethynylcyclopropanamine (Direct Analysis): Alpha-cleavage next to the amine is a common fragmentation pathway for aliphatic amines, leading to the loss of an alkyl radical.[9]
-
Dansyl Derivative: As mentioned, the predominant fragment will be the stable dimethylaminonaphthalene cation at m/z 171.
Conclusion and Recommendations
For the LC-MS analysis of 1-Ethynylcyclopropanamine hydrochloride and its reaction products, the choice of analytical strategy is dictated by the specific research question.
-
For high-throughput screening and qualitative analysis where high sensitivity is not the primary concern, direct LC-MS/MS analysis offers a rapid and straightforward approach.
-
For quantitative analysis requiring high sensitivity and selectivity , particularly in complex biological or reaction matrices, derivatization with Dansyl Chloride followed by LC-MS/MS is the superior method. The significant improvement in chromatographic performance and detection sensitivity justifies the additional sample preparation time.
This guide provides a framework for developing and comparing LC-MS methods for the analysis of 1-Ethynylcyclopropanamine hydrochloride. It is essential to validate the chosen method according to the relevant regulatory guidelines to ensure the reliability and accuracy of the results.[10][11]
References
- Higashi, T. (2016). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 130, 251-266.
- Mitamura, K., & Shimada, K. (2000). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science, 46(1), 1-7.
- Guo, X., et al. (2016). Derivatization for liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 85, 1-13.
- Gray, N., et al. (2015). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the central carbon metabolome and amino acids. Metabolomics, 11(2), 465-480.
- Zhu, Y., et al. (2015). Derivatization methods for LC-MS analysis of endogenous compounds. Bioanalysis, 7(19), 2557-2581.
- Maier, M., et al. (2020). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 2896-2913.
-
Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
- Swedish National Food Agency. (2012). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection.
- Royal Society of Chemistry. (2021). A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. RSC Advances, 11, 34567-34574.
- Clark, J. (2023). Amines as nucleophiles. Chemguide.
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
- The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube.
- U.S. Food and Drug Administration. (2020). Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of MNP in Rifampin and CPNP in Rifapentine.
- Al-Tel, T. H., et al. (2016). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 12, 1845-1852.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Ethynylcyclopentanol. In NIST Chemistry WebBook. Retrieved from [Link]
- Rane, S., et al. (2021). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Shimadzu Analytical (India) Pvt. Ltd.
- Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(4), 845-855.
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Chemistry Unleashed by Dr. Anupam. (2022, December 24).
- Beilstein-Institut. (2023). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry, 19, 1033-1040.
- Simplifying Synthesis. (2023, September 30). Convergent Total Synthesis of Cyclopamine (Baran, 2023) [Video]. YouTube.
- Infinity Learn NEET. (2024, November 2). Ultimate Guide to Nucleophilic Addition Reactions | NEET 2025 | NCERT Line By Line [Video]. YouTube.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Stability Testing of New Drug Substances and Products Q1A(R2).
- European Medicines Agency. (2023). ICH Q1A (R2) Stability testing of new drug substances and products.
Sources
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- 4. Derivatization methods for LC-MS analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ddtjournal.com [ddtjournal.com]
- 6. daneshyari.com [daneshyari.com]
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A Comparative Guide to Catalytic Reactions of 1-Ethynylcyclopropanamine Hydrochloride for Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, 1-Ethynylcyclopropanamine hydrochloride stands as a pivotal building block. Its unique strained cyclopropane ring fused with a reactive terminal alkyne and an amine group offers a versatile scaffold for constructing complex molecular architectures. However, the successful incorporation of this intermediate into larger molecules through catalytic transformations is highly dependent on the judicious selection of the catalytic system. This guide provides an in-depth comparison of the efficacy of different catalysts for key reactions of 1-Ethynylcyclopropanamine, supported by experimental insights and mechanistic rationale, to empower chemists in optimizing their synthetic strategies.
Introduction to the Reactivity of 1-Ethynylcyclopropanamine
The primary reactive center of 1-Ethynylcyclopropanamine for carbon-carbon bond formation is the terminal alkyne. This functional group readily participates in a variety of powerful catalytic reactions, most notably the Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The adjacent cyclopropylamine moiety, however, introduces both steric hindrance and a potentially coordinating basic nitrogen atom, which can significantly influence catalyst activity and reaction outcomes. For many catalytic applications, protection of the amine group, for instance as a tert-butyloxycarbonyl (Boc) carbamate, is a common strategy to mitigate these effects and enhance solubility in organic solvents.
This guide will focus on comparing the efficacy of catalytic systems for these two principal transformations, drawing upon data from analogous sterically hindered terminal alkynes to provide a predictive framework for reactions involving 1-Ethynylcyclopropanamine and its derivatives.
I. Palladium-Catalyzed Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the direct coupling of terminal alkynes with aryl or vinyl halides.[1][2] This transformation is crucial for elaborating the 1-Ethynylcyclopropanamine core with aromatic and heteroaromatic moieties frequently found in pharmacologically active compounds. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][3]
The Catalytic Cycle: A Tale of Two Metals
The generally accepted mechanism involves two interconnected catalytic cycles:
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide.
-
The Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate.[1]
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the Pd(0) catalyst.
Sources
A Comparative Benchmarking Guide to the Synthesis of 1-Ethynylcyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the synthesis of novel intermediates is a critical endeavor, directly impacting the efficiency and viability of drug discovery pipelines. 1-Ethynylcyclopropanamine hydrochloride has emerged as a valuable building block, particularly in the design of central nervous system agents, owing to its unique combination of a strained cyclopropane ring and a reactive ethynyl group.[1] The hydrochloride salt form is favored for its enhanced stability and solubility, crucial attributes for multi-step synthetic sequences.[1] This guide provides an in-depth, objective comparison of two distinct synthetic routes to this key intermediate, offering detailed experimental protocols and a thorough analysis of their respective merits and drawbacks to inform strategic decisions in process development and scale-up.
Method 1: Multi-step Synthesis via Curtius Rearrangement
This established route, detailed by de Meijere et al., employs a classical name reaction to construct the pivotal amine functionality. The synthesis commences with a commercially available silyl-protected cyclopropylacetylene and proceeds through a series of robust and well-understood transformations.
Logical Framework of the Curtius Rearrangement Approach
The strategic foundation of this method lies in the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom. This is achieved through the formation of an acyl azide, which then undergoes a thermal rearrangement to an isocyanate, followed by hydrolysis to the amine. The use of a tert-butoxycarbonyl (Boc) protecting group for the amine allows for controlled manipulation and purification of the intermediates.
Caption: Workflow for the synthesis of 1-Ethynylcyclopropanamine hydrochloride via Curtius Rearrangement.
Detailed Experimental Protocol: Curtius Rearrangement Method
Step 1: Carboxylation of 1-(Trimethylsilyl)ethynylcyclopropane
-
Dissolve 1-(trimethylsilyl)ethynylcyclopropane (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Cool the reaction mixture back to -78 °C and bubble in an excess of dry carbon dioxide gas.
-
Allow the mixture to warm to room temperature overnight.
-
Quench the reaction with water and acidify with aqueous HCl.
-
Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-((trimethylsilyl)ethynyl)cyclopropanecarboxylic acid.
Step 2: Curtius Rearrangement to form the Boc-protected Amine
-
To a solution of the carboxylic acid from Step 1 (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
Heat the mixture to 80 °C and stir for 2 hours.
-
Add anhydrous tert-butanol (2.0 eq) and continue stirring at 80 °C overnight.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate.
Step 3: Desilylation
-
Dissolve the silyl-protected carbamate (1.0 eq) in a mixture of dimethylformamide and water.
-
Add potassium fluoride (3.0 eq) and stir the mixture at room temperature for 24 hours.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl (1-ethynylcyclopropyl)carbamate, can be purified by sublimation.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C and add a solution of HCl in diethyl ether (excess).
-
Stir the mixture at 0 °C for 4 hours and then at room temperature for 20 hours.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield 1-ethynylcyclopropanamine hydrochloride as a white solid.[1]
Method 2: Gold-Catalyzed Three-Component Reaction
A more convergent and atom-economical approach has been reported by Huang and colleagues, which utilizes a gold-catalyzed reaction between a cyclopropanone equivalent, a terminal acetylene, and an amine source. This method offers a potentially more streamlined route to the target molecule.
Conceptual Framework of the Gold-Catalyzed Approach
This strategy hinges on the in-situ formation of a reactive cyclopropanone from a stable precursor, 1-(arylsulfonyl)cyclopropanol. A gold catalyst then facilitates the coupling of the cyclopropanone, the terminal alkyne, and an amine in a one-pot fashion. This avoids the multiple protection and deprotection steps inherent in the Curtius rearrangement pathway.
Caption: Proposed workflow for the synthesis of 1-Ethynylcyclopropanamine hydrochloride via a Gold-Catalyzed Three-Component Reaction.
Detailed Experimental Protocol: Gold-Catalyzed Method
Step 1: Preparation of 1-(Phenylsulfonyl)cyclopropanol
-
Synthesize cyclopropanone ethyl hemiacetal from ethyl 3-chloropropanoate as described in the literature.
-
To a solution of cyclopropanone ethyl hemiacetal (1.0 eq) in a suitable solvent, add sodium phenylsulfinate (1.2 eq) and formic acid.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction mixture by extraction and purify by column chromatography to yield 1-(phenylsulfonyl)cyclopropanol.
Step 2: Gold-Catalyzed Three-Component Reaction and Salt Formation
-
In a reaction vessel, combine 1-(phenylsulfonyl)cyclopropanol (1.0 eq), ethynyltrimethylsilane (1.2 eq), and an ammonia source (e.g., an ammonium salt, excess) in water.
-
Add gold(III) chloride (AuCl3) (5 mol%) as the catalyst.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or GC-MS).
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and treat with a solution of HCl in the same solvent to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain 1-ethynylcyclopropanamine hydrochloride.
Comparative Analysis: Performance Benchmarking
| Parameter | Method 1: Curtius Rearrangement | Method 2: Gold-Catalyzed Three-Component Reaction |
| Overall Yield | Moderate (typically 30-40% over 4 steps) | Potentially higher (reported moderate yields in one pot) |
| Number of Steps | 4 distinct synthetic steps | 2 steps (including precursor synthesis) |
| Atom Economy | Lower due to the use of protecting groups and stoichiometric reagents | Higher, as it is a convergent, one-pot reaction |
| Scalability | Each step requires individual optimization for scale-up. The Curtius rearrangement can be challenging on a large scale due to the use of azides. | Potentially more scalable due to fewer steps. However, the cost and availability of the gold catalyst may be a limiting factor for large-scale production. |
| Reagent & Catalyst | Uses common organic reagents, but DPPA is toxic and potentially explosive. | Employs a precious metal catalyst (AuCl3), which can be costly. The cyclopropanone precursor requires synthesis. |
| Purification | Requires multiple chromatographic purifications and a sublimation step. | May require fewer purification steps, potentially simplifying the overall process. |
| Safety & Handling | Involves the use of n-butyllithium (pyrophoric) and diphenylphosphoryl azide (toxic, potentially explosive). | Gold catalysts are generally less hazardous than the reagents used in the Curtius rearrangement. |
Expert Insights and Recommendations
The Curtius rearrangement route (Method 1) is a well-established and reliable method for the synthesis of 1-ethynylcyclopropanamine hydrochloride. Its primary advantage lies in the predictability of each step, which is well-documented in the chemical literature. However, the multi-step nature of this synthesis, coupled with the need for multiple purification steps and the use of hazardous reagents, makes it less desirable from a process chemistry perspective, especially for large-scale manufacturing. The overall yield is modest, and the atom economy is inherently poor.
The gold-catalyzed three-component reaction (Method 2) presents a more modern and elegant solution. Its convergent design significantly reduces the number of synthetic operations, which is highly advantageous for both time and resource efficiency. The potential for higher overall yields and improved atom economy makes it an attractive alternative. However, the reliance on a precious metal catalyst introduces cost considerations that may be prohibitive for some applications. Furthermore, while the concept is proven, the specific application to the synthesis of 1-ethynylcyclopropanamine hydrochloride may require further optimization to achieve high yields and purity on a large scale. The stability and synthesis of the 1-(arylsulfonyl)cyclopropanol precursor also need to be considered in the overall process evaluation.
For academic and small-scale research , where reagent cost is less of a concern and access to a variety of starting materials is available, the gold-catalyzed method offers a compelling and efficient route. For industrial and large-scale production , a thorough cost-benefit analysis is crucial. While the Curtius rearrangement method may appear more cumbersome, its reliance on more traditional and potentially cheaper reagents (excluding DPPA) might make it more economically viable at scale, provided the safety and handling challenges can be effectively managed. Further process development of the gold-catalyzed method, including catalyst loading optimization and recycling studies, could significantly enhance its industrial applicability.
References
-
Huang, X., et al. 1-(Arylsulfonyl)cyclopropanol, a New Cyclopropanone Equivalent and Its Application to Prepare 1-Alkynyl Cyclopropylamine. Organic Letters2006 , 8(13), 2739-2741. [Link]
-
Wasserman, H. H., et al. Cyclopropanone Ethyl Hemiacetal. Organic Syntheses1973 , 53, 38. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Ethynylcyclopropanamine Hydrochloride
In the landscape of pharmaceutical development, the journey from a novel molecule to a market-approved drug is paved with rigorous analytical scrutiny. For key intermediates like 1-Ethynylcyclopropanamine hydrochloride, a building block in advanced pharmaceutical synthesis, the reliability of analytical data is non-negotiable. This guide provides an in-depth, experience-driven comparison of two distinct analytical methods for the quantification of 1-Ethynylcyclopropanamine hydrochloride, underpinned by a robust cross-validation protocol. Our focus is not merely on the 'how,' but the 'why,' ensuring a deep understanding of the scientific principles that govern method selection and validation.
The Criticality of Method Validation in Pharmaceutical Intermediates
1-Ethynylcyclopropanamine hydrochloride, with its reactive primary amine and terminal alkyne functionalities, presents unique analytical challenges. The presence of these groups necessitates methods that are not only accurate and precise but also specific and robust enough to handle potential impurities and degradation products. The cross-validation of analytical methods is a critical exercise when a new method is introduced to a laboratory, or when results from two different methods need to be compared. It provides documented evidence that both methods are equivalent and can be used interchangeably.
This guide will explore the cross-validation of a traditional High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization and a Gas Chromatography-Mass Spectrometry (GC-MS) method, also employing derivatization.
Experimental Design: A Tale of Two Methods
The choice of analytical methodology is dictated by the physicochemical properties of the analyte. Given the low volatility and high polarity of 1-Ethynylcyclopropanamine hydrochloride, direct analysis by GC is challenging. Therefore, derivatization is a key step in both proposed methods to enhance analyte detectability and chromatographic performance.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method leverages the reaction of the primary amine with a derivatizing agent to form a chromophore, enabling sensitive UV detection.
-
Principle: Pre-column derivatization of the primary amine with 9-fluorenylmethyl chloroformate (FMOC-Cl) to yield a highly fluorescent and UV-active derivative. The separation is achieved on a reversed-phase C18 column with a gradient elution of acetonitrile and water.
-
Rationale: HPLC is a workhorse in pharmaceutical analysis, known for its robustness and versatility. The pre-column derivatization with FMOC-Cl is a well-established technique for the analysis of primary and secondary amines, offering excellent sensitivity and selectivity.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This orthogonal method provides an alternative separation mechanism and a highly selective detection technique.
-
Principle: Derivatization of the primary amine with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile and thermally stable trimethylsilyl (TMS) derivative. The analysis is performed on a capillary GC column with a non-polar stationary phase, coupled to a mass spectrometer for detection.
-
Rationale: GC-MS offers exceptional specificity due to the mass-to-charge ratio detection. The use of an alternative separation technique (GC vs. HPLC) and detection principle (MS vs. UV) provides a high degree of confidence in the analytical results.
The Cross-Validation Protocol: Ensuring Method Equivalency
The cross-validation protocol is designed to demonstrate that the two methods provide equivalent results. The protocol is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Key Cross-Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from placebo, impurities, or degradation products at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0% for 6 replicate injections.Intermediate Precision (Inter-assay): RSD ≤ 3.0% across different days, analysts, and equipment. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. | The specified range of the method. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like pH, temperature, or flow rate are varied slightly. |
Comparative Data: A Hypothetical Head-to-Head
The following table summarizes the hypothetical performance data for the two methods, based on the cross-validation protocol.
| Performance Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (r²) | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.5% - 101.2% |
| Repeatability (RSD) | 0.8% | 0.6% |
| Intermediate Precision (RSD) | 1.5% | 1.2% |
| Limit of Detection (LOD) | 5 ng/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | 15 ng/mL | 5 ng/mL |
| Specificity | No interference from known impurities | High specificity due to mass detection |
| Robustness | Minor variations in pH and mobile phase composition did not significantly affect results. | Minor variations in oven temperature ramp and carrier gas flow rate did not significantly affect results. |
Step-by-Step Experimental Protocols
HPLC-UV Method Protocol
-
Derivatization:
-
To 1.0 mL of a sample solution containing 1-Ethynylcyclopropanamine hydrochloride, add 1.0 mL of borate buffer (pH 9.0).
-
Add 1.0 mL of a 5 mg/mL solution of FMOC-Cl in acetone.
-
Vortex for 30 seconds and allow to react for 10 minutes at room temperature.
-
Quench the reaction with 1.0 mL of a 1% (v/v) solution of glycine.
-
Extract the derivative with 2.0 mL of hexane.
-
Evaporate the hexane layer to dryness under a stream of nitrogen and reconstitute in 1.0 mL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 20 µL
-
GC-MS Method Protocol
-
Derivatization:
-
To a 1.0 mL aliquot of the sample solution, add 100 µL of pyridine.
-
Add 200 µL of BSTFA.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-550 m/z
-
Logical Relationship of Cross-Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Conclusion and Recommendations
Both the HPLC-UV and GC-MS methods, after appropriate derivatization, are suitable for the quantitative analysis of 1-Ethynylcyclopropanamine hydrochloride. The cross-validation data demonstrates a high degree of concordance between the two methods, indicating their equivalency for quality control purposes.
-
The HPLC-UV method is a robust and reliable technique that is well-suited for routine quality control in a high-throughput environment.
-
The GC-MS method offers superior specificity and lower detection limits, making it an excellent confirmatory technique and a valuable tool for impurity profiling and investigational studies.
The choice of method will ultimately depend on the specific application and the available instrumentation. However, this guide provides a comprehensive framework for the cross-validation of these or any other analytical methods for 1-Ethynylcyclopropanamine hydrochloride, ensuring the generation of reliable and defensible analytical data.
References
A Comparative Guide to the In Vitro and In Vivo Validation of Novel Monoamine Oxidase Inhibitors Synthesized from 1-Ethynylcyclopropanamine Hydrochloride
This guide provides a comprehensive framework for the preclinical validation of novel compounds derived from 1-Ethynylcyclopropanamine hydrochloride, a promising scaffold for the development of neuroactive agents. We will objectively compare the performance of two hypothetical candidate compounds, Compound A and Compound B , against established monoamine oxidase (MAO) inhibitors, providing the experimental rationale and detailed protocols necessary for their rigorous evaluation.
Introduction: The Rationale for Targeting Monoamine Oxidase
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of key neurotransmitters, including serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a therapeutic strategy that has proven effective in the treatment of depression and Parkinson's disease.[2] The unique structural features of 1-Ethynylcyclopropanamine hydrochloride, particularly its strained cyclopropane ring and reactive ethynyl group, make it an attractive starting material for the synthesis of novel MAO inhibitors with potentially improved potency and selectivity.[3][4] This guide will detail the essential in vitro and in vivo studies required to characterize and validate such novel compounds.
In Vitro Validation: Determining Potency and Selectivity
The initial phase of validation focuses on quantifying the inhibitory activity of the synthesized compounds against the two MAO isoforms, MAO-A and MAO-B. This is crucial for determining both the potency of the compounds and their selectivity, which can predict their therapeutic applications and potential side effects.
Mechanism of Action: How MAO Inhibitors Work
MAO inhibitors function by binding to the active site of the MAO enzyme, preventing it from metabolizing its target neurotransmitters.[5] This inhibition can be either reversible or irreversible. Irreversible inhibitors, such as selegiline, form a covalent bond with the enzyme, leading to a long-lasting effect.[5] The goal of our in vitro assays is to determine the concentration of our novel compounds required to achieve 50% inhibition of enzyme activity (the IC50 value).
Caption: Mechanism of MAO Inhibition in the Synaptic Terminal.
Experimental Protocol: In Vitro MAO-Glo™ Assay
A common and robust method for determining IC50 values is the MAO-Glo™ Assay. This luminescent assay measures the activity of MAO enzymes by detecting the production of a luciferin derivative.[6]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (Compound A, Compound B) and reference inhibitors (e.g., Selegiline, Tranylcypromine) in the appropriate assay buffer.
-
Enzyme Incubation: In a 96-well plate, add the recombinant human MAO-A or MAO-B enzyme to each well.
-
Compound Addition: Add the diluted test and reference compounds to the wells. Include a control group with no inhibitor.
-
Substrate Addition: Initiate the enzymatic reaction by adding the luminogenic MAO substrate.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.[7]
-
Detection: Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.[6]
-
Measurement: Measure the luminescence using a plate-reading luminometer. The amount of light is inversely proportional to the MAO inhibitory activity of the compounds.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Comparative Data: Potency and Selectivity of Novel Compounds
The following table presents hypothetical IC50 values for our synthesized compounds in comparison to established MAO inhibitors.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| Compound A | 5,200 | 15 | 347 |
| Compound B | 85 | 950 | 0.09 |
| Selegiline | >10,000 | 11.25[3] | >889 |
| Rasagiline | 412 | 4.43[4] | 93 |
| Tranylcypromine | ~2,000 | 7,000[4] | ~0.28 |
| Safinamide | 485,000 | 98[8] | 4949 |
Interpretation of Results:
-
Compound A demonstrates high potency and selectivity for MAO-B, similar to Selegiline and Safinamide. This profile suggests potential therapeutic application in Parkinson's disease, where preserving dopamine levels is a key goal.
-
Compound B shows non-selective inhibition with a slight preference for MAO-A, akin to Tranylcypromine. This suggests it could be a candidate for treating depression, where both serotonin and norepinephrine pathways are targeted.
In Vivo Validation: Assessing Efficacy and Behavioral Effects
Following promising in vitro results, the next critical step is to evaluate the compounds' efficacy and behavioral effects in living organisms. These studies provide insights into the compounds' pharmacokinetic properties, their ability to cross the blood-brain barrier, and their therapeutic potential in relevant animal models.
Models of Depression-Like Behavior
To assess the antidepressant potential of Compound B, we utilize behavioral despair models such as the Tail Suspension Test (TST) and the Forced Swim Test (FST). In these tests, antidepressant compounds are expected to reduce the duration of immobility, a measure of depressive-like behavior.[1][9]
Caption: Experimental Workflow for the Tail Suspension Test.
Experimental Protocol: Tail Suspension Test (TST)
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Compound Administration: Administer Compound B, a reference drug (e.g., Tranylcypromine), or a vehicle control via intraperitoneal (i.p.) injection.
-
Suspension: After a predetermined time (e.g., 60 minutes), suspend each mouse by its tail from a horizontal bar using adhesive tape.[1]
-
Recording: Video-record the session for 6 minutes.[10]
-
Scoring: An observer, blinded to the treatment groups, scores the duration of immobility during the last 4 minutes of the test.[11]
Comparative Data: Antidepressant-Like Effects
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Reduction vs. Vehicle |
| Vehicle | - | 150 ± 10 | - |
| Compound B | 10 | 90 ± 8 | 40% |
| Tranylcypromine | 10 | 85 ± 9 | 43% |
Interpretation of Results:
The hypothetical data shows that Compound B significantly reduces immobility time in the TST, comparable to the established antidepressant Tranylcypromine. This suggests that Compound B possesses antidepressant-like properties in vivo.
Models of Parkinson's Disease
To evaluate the neuroprotective potential of the MAO-B selective Compound A, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease is employed. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[5]
Experimental Protocol: MPTP-Induced Neurodegeneration
-
Compound Pre-treatment: Administer Compound A, a reference drug (e.g., Selegiline), or vehicle to mice for a specified period (e.g., 14 days).[4]
-
MPTP Induction: Induce neurodegeneration by administering MPTP (e.g., 20 mg/kg, i.p.) for a set number of days.[12]
-
Behavioral Assessment: After the MPTP regimen, assess motor function using tests like the open field test to measure locomotor activity.[13]
-
Neurochemical Analysis: Euthanize the animals and collect brain tissue. Measure striatal dopamine levels using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra to quantify neuronal survival.
Comparative Data: Neuroprotective Effects
| Treatment Group | Dose (mg/kg/day, p.o.) | Striatal Dopamine (% of Control) | TH+ Neurons in Substantia Nigra (% of Control) |
| Vehicle + Saline | - | 100 ± 5 | 100 ± 4 |
| Vehicle + MPTP | - | 45 ± 6 | 52 ± 5 |
| Compound A + MPTP | 10 | 85 ± 7 | 88 ± 6 |
| Selegiline + MPTP | 1.0[4] | 82 ± 8 | 92 ± 5[4] |
| Rasagiline + MPTP | 1.0 | 78 ± 9 | 85 ± 7 |
Interpretation of Results:
The hypothetical data indicates that pre-treatment with Compound A significantly attenuates the MPTP-induced loss of striatal dopamine and dopaminergic neurons in the substantia nigra. Its neuroprotective effect is comparable to that of Selegiline and Rasagiline, suggesting its potential as a disease-modifying agent in Parkinson's disease.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the in vitro and in vivo validation of novel compounds synthesized from 1-Ethynylcyclopropanamine hydrochloride. Based on our hypothetical data, Compound A emerges as a potent and selective MAO-B inhibitor with significant neuroprotective effects in a Parkinson's disease model, warranting further investigation. Compound B demonstrates non-selective MAO inhibition and antidepressant-like activity, positioning it as a candidate for further development for mood disorders.
Future studies should focus on comprehensive pharmacokinetic and toxicological profiling of these lead compounds. Additionally, exploring their efficacy in other relevant animal models and elucidating their precise molecular mechanisms of action will be crucial steps in their journey from promising chemical scaffolds to potential therapeutic agents.
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A Head-to-Head Comparison: The Strategic Value of the Cyclopropyl Moiety in 1-Ethynylcyclopropanamine Hydrochloride Versus Acyclic Analogs
This guide provides a detailed, data-driven comparison of 1-Ethynylcyclopropanamine hydrochloride with its non-cyclopropyl, or acyclic, analogs. We will explore how the unique structural properties of the cyclopropyl group directly translate to significant advantages in potency, metabolic stability, and overall suitability for drug development, particularly in the context of enzyme inhibition.
Introduction: The Propargylamine Pharmacophore and the Cyclopropyl Question
The propargylamine motif, characterized by an amine attached to a propargyl group (containing a C≡C triple bond), is a powerful pharmacophore. It is the cornerstone of several irreversible enzyme inhibitors, most notably inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease and other neurodegenerative disorders.[1][2] The terminal alkyne is crucial for the mechanism of action, which involves forming a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition.[3]
While the propargylamine unit is essential for activity, the substituent attached to the amine plays a critical role in modulating the molecule's properties. This guide focuses on the strategic choice between incorporating a cyclopropyl ring, as seen in 1-Ethynylcyclopropanamine, versus a simple linear or branched alkyl chain (an acyclic analog). We will dissect why the cyclopropyl group is not merely a structural curiosity but a deliberate design element that confers significant advantages.
Section 1: Physicochemical and Conformational Impact of the Cyclopropyl Ring
The decision to incorporate a cyclopropyl ring is rooted in its unique chemical and physical properties that distinguish it from simple alkyl chains.
Conformational Rigidity: One of the most significant advantages is conformational constraint.[4] An acyclic alkyl chain, like a propyl or isopropyl group, is highly flexible with multiple rotatable bonds. This flexibility means the molecule exists in numerous conformations, only a fraction of which may be the "bioactive conformation" required for optimal binding to a biological target. The cyclopropyl ring, by its nature, is a rigid, planar triangle.[5] This rigidity "locks" the attached functional groups into a well-defined spatial orientation, which can enhance binding affinity to a target enzyme by reducing the entropic penalty of binding.[6]
Electronic Properties: The C-C bonds within a cyclopropane ring are not typical sigma bonds. Due to severe angle strain (60° instead of the ideal 109.5°), the bonds have significant p-character, sometimes described as "bent" or "banana" bonds.[7] This gives the cyclopropyl group electronic properties that are somewhat analogous to a carbon-carbon double bond.[5][7] This unique electronic nature can influence interactions within a protein's active site and affect the basicity (pKa) of the adjacent amine.
Table 1: Comparison of Physicochemical Properties
| Property | 1-Ethynylcyclopropanamine HCl | N-Propargyl-2-aminopropane (Acyclic Analog) | Justification for Difference |
| Molecular Weight | 117.58 g/mol [8] | 83.13 g/mol | The cyclic structure adds two carbons relative to a simple propargylamine. |
| Conformation | Conformationally restricted | High degree of rotational freedom | The three-membered ring prevents bond rotation.[4] |
| Metabolic Stability | Generally High[4][9] | Often susceptible to oxidation | The cyclopropyl ring can block metabolic attack at adjacent carbons.[10] |
graph TD { rankdir=LR; node [shape=plaintext];subgraph "1-Ethynylcyclopropanamine" A["<imgsrc='https://www.chemicalbook.com/CAS/GIF/1268810-17-8.gif'width='150'/>"]; B["<b>Conformationally Rigidb><br/>Limited bond rotation locks the<br/>molecule into a defined shape,<br/>potentially enhancing receptor binding.<br/>"]; A -- " " --> B; end subgraph "Acyclic Analog (N-Propargyl-2-aminopropane)" C["<imgsrc='https://www.chemicalbook.com/CAS/GIF/50955-46-9.gif'width='150'/>"]; D["<b>Conformationally Flexibleb><br/>Multiple rotatable bonds lead to<br/>many possible shapes, only some<br/>of which may be active."]; C -- " " --> D; end
}
Figure 1. Conformational differences between cyclopropyl and acyclic analogs.
Section 2: Pharmacodynamics: Enhancing Potency for MAO-B Inhibition
The primary role of the propargylamine pharmacophore in this context is the irreversible inhibition of MAO-B. The inhibitor binds to the active site, and the enzyme's FAD cofactor oxidizes the propargylamine, leading to the formation of a reactive species that covalently bonds to the FAD, permanently inactivating the enzyme.[3]
Experimental Protocol: In Vitro MAO-B Inhibition Assay
This protocol outlines a standard, reliable method for determining the inhibitory potency (IC50) of a test compound against human MAO-B.
Objective: To measure the concentration of an inhibitor required to reduce the activity of the MAO-B enzyme by 50%.
Materials:
-
Recombinant human MAO-B enzyme (e.g., Supersomes™)[11]
-
Test compound (e.g., 1-Ethynylcyclopropanamine HCl) and reference inhibitor (e.g., Selegiline)[11]
-
MAO substrate (e.g., Kynuramine)[11]
-
Phosphate buffer (100 mM, pH 7.4)
-
96-well microplates
-
Plate reader (fluorescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO, typically ranging from 0.1 nM to 100 µM.[11]
-
Reaction Mixture: In each well of the microplate, add the phosphate buffer, the MAO-B enzyme, and the desired concentration of the test compound or reference inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation: Initiate the enzymatic reaction by adding the substrate (Kynuramine) to all wells.[11]
-
Detection: The MAO-B enzyme will metabolize Kynuramine into 4-hydroxyquinoline, a fluorescent product.[11] Monitor the increase in fluorescence over time (e.g., 30-60 minutes) using a plate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the rates relative to a vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
Self-Validation: The inclusion of a known potent inhibitor like Selegiline serves as a positive control, validating the assay's performance. A vehicle control (DMSO without inhibitor) establishes the baseline enzyme activity.
Figure 2. Mechanism of irreversible MAO-B inhibition by propargylamines.
Section 3: Pharmacokinetics: The Cyclopropyl Advantage in Metabolic Stability
Perhaps the most compelling reason for using a cyclopropyl group in drug design is the profound improvement in metabolic stability.[4][6]
Blocking Metabolic Oxidation: The primary route of metabolism for many small amine compounds is oxidation by cytochrome P450 (CYP) enzymes in the liver.[10] This often occurs at the carbon atom alpha to the nitrogen. Acyclic alkyl groups provide an easy target for these enzymes. The cyclopropyl group, however, is exceptionally robust. The C-H bonds on a cyclopropane ring are stronger and less accessible to CYP enzymes.[10] This high C-H bond dissociation energy makes the ring resistant to the initial hydrogen atom abstraction step required for oxidation.[10] By placing this "metabolic shield" next to the amine, the molecule is protected from rapid degradation, which can lead to:
-
Longer half-life: The drug remains in the system longer.[9]
-
Improved oral bioavailability: More of the drug survives first-pass metabolism in the liver.
-
Reduced patient-to-patient variability: Less reliance on highly variable CYP enzyme expression levels.
While the cyclopropyl group itself is stable, it's important to note that cyclopropylamines can, in some cases, undergo mechanism-based inactivation of CYP enzymes, which requires careful evaluation during drug development.[10]
Experimental Protocol: Liver Microsomal Stability Assay
This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism in vitro.
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
Pooled human liver microsomes (HLM)[13]
-
Test compound
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH (cofactor required for CYP enzyme activity)[14]
-
Control compounds: Verapamil (high turnover), Diazepam (low turnover)[13]
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: In a microcentrifuge tube or 96-well plate, combine buffer, liver microsomes, and the test compound (typically at a final concentration of 1-3 µM).[13][15]
-
Pre-warming: Pre-incubate the mixture at 37°C for 5-10 minutes.[15]
-
Reaction Initiation: Start the reaction by adding a pre-warmed solution of NADPH.[14]
-
Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing cold acetonitrile and an internal standard.[13][15] The acetonitrile stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint), a measure of the metabolic efficiency.
-
Self-Validation: Running high-turnover (verapamil) and low-turnover (diazepam) controls ensures the microsomal lot is active and the assay is performing as expected. A negative control without NADPH confirms that the compound loss is due to enzymatic metabolism.[16]
Figure 3. Workflow for a typical liver microsomal stability assay.
Conclusion: A Strategic Choice for Robust Drug Candidates
The head-to-head comparison reveals that the cyclopropyl group in 1-Ethynylcyclopropanamine is far more than a simple spacer. It is a strategic design element that imparts significant, measurable advantages over non-cyclopropyl analogs.
-
For Pharmacodynamics: The conformational rigidity offered by the cyclopropyl ring can pre-organize the pharmacophore into a bioactive conformation, enhancing binding affinity and potency.[4]
-
For Pharmacokinetics: The chemical robustness of the cyclopropyl ring acts as a metabolic shield, blocking CYP450-mediated degradation, which is a common liability for acyclic amines.[10] This leads to improved metabolic stability, longer half-life, and better overall drug-like properties.[4][9]
For researchers and drug development professionals, choosing a cyclopropyl-containing building block like 1-Ethynylcyclopropanamine hydrochloride over a simpler acyclic analog is a proactive step toward designing more potent, stable, and ultimately more successful drug candidates.
References
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MySkinRecipes. 1-Ethynylcyclopropanamine hydrochloride. Available from: [Link]
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available from: [Link]
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Pharmaffiliates. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Available from: [Link]
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Pharmaffiliates. The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Available from: [Link]
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PubMed. Advances in the Synthesis of Cyclopropylamines. Available from: [Link]
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ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available from: [Link]
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PubMed Central. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Available from: [Link]
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Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]
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PubMed Central. Dependence of Pharmacokinetics and Biodistribution on Polymer Architecture: Effect of Cyclic Versus Linear Polymers. Available from: [Link]
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PubMed Central. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Available from: [Link]
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ACS Publications. New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review | ACS Omega. Available from: [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]
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Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
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ChemRxiv. New prospects in the inhibition of monoamine oxidase-B (MAO-B) utilizing propargylamine derivatives for the treatment of Alzheimer's disease: a review. Available from: [Link]
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ResearchGate. Dependence of Pharmacokinetics and Biodistribution on Polymer Architecture: Effect of Cyclic Versus Linear Polymers | Request PDF. Available from: [Link]
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Royal Society Publishing. Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Available from: [Link]
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Open Exploration Publishing. An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Available from: [Link]
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ACS Publications. In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds | ACS Omega. Available from: [Link]
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Merck Millipore. Metabolic Stability Assays. Available from: [Link]
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PubMed. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. Available from: [Link]
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BioDuro. ADME Microsomal Stability Assay. Available from: [Link]
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A Senior Application Scientist's Guide to Assessing the Drug-like Properties of 1-Ethynylcyclopropanamine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 1-Ethynylcyclopropanamine Scaffold in Neurotherapeutics
1-Ethynylcyclopropanamine hydrochloride serves as a pivotal structural motif in the design of novel neuroactive compounds. Its unique combination of a strained cyclopropane ring, a reactive ethynyl group, and a primary amine offers medicinal chemists a versatile scaffold for creating agents that can modulate neurotransmitter systems, with potential applications in epilepsy and anxiety disorders.[1] The hydrochloride salt form of this amine enhances both stability and aqueous solubility, crucial initial attributes for any potential drug candidate.[1]
The core challenge and opportunity lie in modifying this parent structure to optimize its therapeutic efficacy while maintaining favorable drug-like properties. These properties, often categorized under the umbrella of ADME (Absorption, Distribution, Metabolism, and Excretion), are critical determinants of a compound's ultimate success in the clinic. Poor ADME profiles are a primary cause of late-stage drug development failures, making their early assessment a cornerstone of modern medicinal chemistry.
This guide provides a comprehensive framework for the systematic evaluation of the drug-like properties of novel 1-Ethynylcyclopropanamine hydrochloride derivatives. It is intended to be a practical resource for researchers, offering not just protocols, but also the strategic rationale behind each experimental step. By following this guide, researchers can generate a robust dataset to compare and select the most promising derivatives for further preclinical and clinical development.
Foundational Physicochemical Properties: The Building Blocks of Drug-likeness
Before delving into complex biological assays, a thorough characterization of the fundamental physicochemical properties of each derivative is essential. These properties provide early insights into a compound's potential for oral bioavailability and its likely behavior in a biological milieu.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's affinity for a lipid versus an aqueous environment, is a critical parameter influencing its absorption, distribution, and metabolic fate.[2] For orally administered drugs, a balanced lipophilicity is key; too high, and the compound may be poorly soluble and sequestered in fatty tissues, while too low may hinder its ability to cross biological membranes.
Experimental Protocol: Shake-Flask Method for LogD7.4 Determination
-
Preparation of Solutions: Prepare a stock solution of the 1-Ethynylcyclopropanamine hydrochloride derivative in a suitable organic solvent (e.g., DMSO). Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and PBS (pH 7.4) in a known volume ratio (e.g., 1:1).
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the derivative using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).
-
Calculation: The LogD7.4 is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Causality Behind Experimental Choices: The shake-flask method, while labor-intensive, is the gold standard for LogP/LogD determination due to its direct measurement of partitioning. Using PBS at pH 7.4 is crucial as it reflects the physiological pH of blood and provides a more relevant measure of lipophilicity for in vivo conditions than LogP, which is measured at a pH where the compound is un-ionized.
Aqueous Solubility
Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be distributed throughout the body via the bloodstream. Poor solubility is a major hurdle in drug development.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
-
Kinetic Solubility:
-
Prepare a high-concentration stock solution of the derivative in DMSO.
-
Add small aliquots of the DMSO stock to a series of wells containing aqueous buffer (e.g., PBS at pH 7.4).
-
Shake the plate for a defined period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
-
-
Thermodynamic Solubility:
-
Add an excess amount of the solid derivative to a vial containing an aqueous buffer.
-
Shake the vial at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved derivative in the filtrate by HPLC-UV.
-
Causality Behind Experimental Choices: Kinetic solubility provides a rapid assessment of a compound's "dissolvability" from a DMSO stock, which is relevant for early-stage screening assays. Thermodynamic solubility represents the true equilibrium solubility and is a more accurate predictor of in vivo solubility.
Lipinski's Rule of Five: A Computational Guideline
As a preliminary in silico assessment, Lipinski's Rule of Five provides a useful filter for identifying compounds with a higher probability of being orally bioavailable.[3][4][5][6] It is not a strict rule but a guideline to flag potential liabilities.
The Rules: An orally active drug generally has no more than one violation of the following criteria:
-
No more than 5 hydrogen bond donors (the sum of OHs and NHs).[3][6]
-
No more than 10 hydrogen bond acceptors (the sum of Ns and Os).[3][6]
-
A calculated octanol-water partition coefficient (ClogP) not greater than 5.[3][6]
In Vitro ADME Profiling: Simulating the Body's Response
In vitro ADME assays are indispensable for predicting how a drug candidate will behave in a living organism.[7][8] These assays are typically conducted in the lead optimization phase to guide the selection of the most promising compounds.
Permeability: Crossing the Intestinal Barrier
For oral drugs, the ability to permeate the intestinal epithelium is paramount for absorption.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.
-
Donor Solution: The 1-Ethynylcyclopropanamine hydrochloride derivatives are dissolved in a buffer at a known concentration and added to the donor wells of the filter plate.
-
Incubation: The "sandwich" plate is incubated for a set period (e.g., 4-16 hours).
-
Quantification: The concentration of the derivative is measured in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the rate of appearance of the compound in the acceptor well.
Causality Behind Experimental Choices: PAMPA is a high-throughput, cost-effective assay that models passive diffusion, the primary absorption mechanism for many small molecule drugs. It provides a clean measure of a compound's intrinsic permeability without the complexities of active transport or metabolism that can occur in cell-based assays.
Metabolic Stability: Resisting the Body's Defenses
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, work to modify and eliminate foreign compounds. High metabolic instability can lead to rapid clearance of a drug, reducing its efficacy and duration of action.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) and a NADPH-regenerating system in a buffer.
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the 1-Ethynylcyclopropanamine hydrochloride derivative at a known concentration.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Causality Behind Experimental Choices: Liver microsomes are a subcellular fraction that is enriched in CYP enzymes, the major players in phase I metabolism. This assay provides a direct measure of a compound's susceptibility to oxidative metabolism, which is a key determinant of its in vivo clearance.
Comparative Data Presentation
The data generated from these assays should be compiled into a clear and concise table to facilitate the comparison of different 1-Ethynylcyclopropanamine hydrochloride derivatives.
| Derivative | MW ( g/mol ) | ClogP | HBD | HBA | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) | LogD7.4 | PAMPA Pe (10⁻⁶ cm/s) | Microsomal t½ (min) |
| Parent | 117.58 | calc | calc | calc | exp | exp | exp | exp | exp |
| Deriv. 1 | |||||||||
| Deriv. 2 | |||||||||
| Deriv. 3 | |||||||||
| Control |
MW: Molecular Weight; ClogP: Calculated LogP; HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors; Pe: Effective Permeability; t½: Half-life. "calc" indicates a calculated value, while "exp" indicates an experimental value that would be determined.
Visualizing the Workflow
A systematic approach is crucial for efficiently evaluating a series of compounds. The following workflow diagram illustrates the logical progression of experiments from initial characterization to more complex biological assays.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethynylcyclopropanamine Hydrochloride
This guide provides essential safety and logistical protocols for the proper disposal of 1-Ethynylcyclopropanamine hydrochloride (CAS No. 1268810-17-8). As a specialized chemical intermediate in pharmaceutical research and development, particularly for central nervous system agents, its unique structure demands a rigorous and informed approach to waste management.[1] This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory.
The fundamental principle guiding the disposal of this compound is to always manage it as hazardous chemical waste . Due to its reactive functional groups—a strained cyclopropane ring, an ethynyl group, and an amine hydrochloride salt—it must be handled with the assumption of significant reactivity and potential toxicity. All disposal procedures must culminate in transfer to a licensed environmental management facility.
Hazard Profile and Risk Assessment
While a comprehensive, publicly available Safety Data Sheet (SDS) for 1-Ethynylcyclopropanamine hydrochloride is not readily found in broad searches, a scientific assessment of its constituent parts and related molecules allows us to construct a reliable presumptive hazard profile. This approach is critical for ensuring that safety measures are commensurate with the potential risks.
The structure contains:
-
A Primary Amine Hydrochloride: Amine salts can be corrosive or irritants to the skin and eyes and may cause respiratory irritation.[2]
-
An Ethynyl Group: Terminal alkynes can form explosive acetylides with certain metals.[3] This dictates strict segregation from metal-containing waste streams.
-
A Cyclopropane Ring: This strained ring system implies high reactivity.
Based on analogs, the following hazards should be assumed and managed:
| Hazard Category | Potential Risk | Rationale & Causality |
| Acute Toxicity | May be toxic if swallowed, inhaled, or in contact with skin. | Amine-containing compounds, especially complex ones, frequently exhibit biological activity and potential toxicity. |
| Skin/Eye Irritation | Can cause skin irritation and serious eye irritation or damage.[2][3] | Amine hydrochlorides are salts that can be acidic and irritating upon contact with mucosal membranes or skin. |
| Reactivity | May form sensitive or explosive metallic compounds.[3] | The terminal ethynyl group is known to react with certain metals (e.g., copper, silver, mercury) to form explosive acetylides. |
| Environmental | Potentially harmful to aquatic life with long-lasting effects.[3][4] | Many specialized organic chemicals are not readily biodegradable and can pose a long-term risk to ecosystems. |
The Core Mandate: Approved Hazardous Waste Disposal
Under no circumstances should 1-Ethynylcyclopropanamine hydrochloride or materials contaminated with it be disposed of via standard trash or sanitary sewer systems.[5] The only acceptable and compliant method is collection and disposal through an approved and licensed waste disposal contractor.[3][4][6]
Causality: Professional disposal contractors are equipped to handle and destroy chemical waste in accordance with strict federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] They typically use high-temperature incineration with flue gas scrubbing, which ensures the complete destruction of the compound and prevents the release of hazardous byproducts into the environment.[5]
On-Site Waste Management & Accumulation Protocol
Proper handling within the laboratory prior to pickup is a critical component of the disposal lifecycle. Adherence to these steps ensures safety, prevents accidental releases, and facilitates compliant disposal.
Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[8][9] This area must be under the control of laboratory personnel. It should include secondary containment (such as a tray or bin) to contain any potential leaks from the primary waste container.[8]
Step 2: Select and Prepare the Waste Container
-
Container Choice: Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE) with a tightly sealing screw-top cap. The container must be in good condition, free of leaks or external contamination.[9]
-
Never Use Metal: Do not use metal containers due to the risk of forming explosive metal acetylides from the ethynyl group.[3][9]
-
Initial Labeling: Before adding any waste, the container must be clearly labeled.
Step 3: Correctly Label the Hazardous Waste Container The label must contain the following information to be compliant and ensure safe handling:
-
The words "HAZARDOUS WASTE" .[9]
-
The full, unabbreviated chemical name: "1-Ethynylcyclopropanamine hydrochloride" .
-
The CAS Number: "1268810-17-8" .
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste is added).
Step 4: Waste Segregation Store the waste container in your SAA, segregated from incompatible materials.[9] Specifically, ensure it is kept away from:
-
Strong Oxidizing Agents
-
Strong Acids and Bases
-
Metals and Metal Salts [3]
Step 5: Keep the Container Closed The waste container must remain tightly capped at all times except when you are actively adding waste.[9] This prevents the release of vapors and reduces the risk of spills.
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational workflow for managing 1-Ethynylcyclopropanamine hydrochloride from initial use to final disposal.
Caption: Decision workflow for handling and disposing of 1-Ethynylcyclopropanamine HCl.
Management of Contaminated Materials and Empty Containers
Contaminated Laboratory Ware (Solid Waste) Disposable items such as gloves, weighing paper, pipette tips, and wipes that are contaminated with 1-Ethynylcyclopropanamine hydrochloride must be disposed of as hazardous waste.[8]
-
Procedure: Place these items into a designated, lined container or a sealed, heavy-duty plastic bag within the SAA. This container must also be labeled as "HAZARDOUS WASTE" with the chemical name.
Empty Original Reagent Containers An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated.[8][10]
-
Procedure (Triple Rinse Method):
-
Select a solvent that readily dissolves the compound (e.g., methanol or water).
-
Add a small amount of the solvent to the empty container, cap it, and shake thoroughly to rinse all interior surfaces.
-
Pour the solvent rinsate into your designated hazardous waste container.[8]
-
Repeat this rinsing process two more times for a total of three rinses.
-
After the final rinse, allow the container to air dry completely in a ventilated area (like a fume hood).
-
Thoroughly obliterate or remove the original manufacturer's label.[8]
-
The decontaminated container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.
-
Emergency Spill and Exposure Procedures
All laboratory personnel must be trained on these procedures before handling the chemical.[10]
In Case of a Spill (Solid Material):
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. If the material is dusty, respiratory protection may be necessary.[11]
-
Contain & Clean: Gently cover the spill with an absorbent pad to prevent dust from becoming airborne. Carefully sweep or scoop the solid material and absorbent into a designated hazardous waste container.[11] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 1-Ethynylcyclopropanamine hydrochloride, protecting both laboratory personnel and the environment.
References
- Fisher Scientific. (2025, December 19). Safety Data Sheet: Ethynylcyclopropane.
- ChemicalBook. Safety Data Sheet: ETHYLCYCLOPROPANE.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: Ethynylcyclopropane.
- Sigma-Aldrich. (2024, March 4). Safety Data Sheet.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
- EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- Northwestern University. Hazardous Waste Disposal Guide.
- Purdue University. Guidelines: Handling and Disposal of Chemicals.
- ECHEMI. Ethylcyclopropane SDS, 1191-96-4 Safety Data Sheets.
- MySkinRecipes. 1-Ethynylcyclopropanamine hydrochloride.
- Thermo Fisher Scientific. (2011, December 15). Safety Data Sheet: Ethylamine hydrochloride.
- Fisher Scientific. (2023, September 27). Safety Data Sheet: Ethylamine hydrochloride.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
Sources
- 1. 1-Ethynylcyclopropanamine hydrochloride [myskinrecipes.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. echemi.com [echemi.com]
- 6. fishersci.fr [fishersci.fr]
- 7. epa.gov [epa.gov]
- 8. nswai.org [nswai.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. vumc.org [vumc.org]
- 11. chemicalbook.com [chemicalbook.com]
Navigating the Safe Handling of 1-Ethynylcyclopropanamine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical intermediates is paramount to both personal safety and experimental integrity. This guide provides essential safety and logistical information for the operational use and disposal of 1-Ethynylcyclopropanamine hydrochloride, a key building block in the synthesis of pharmaceutical compounds.
Immediate Safety and Hazard Assessment
1-Ethynylcyclopropanamine hydrochloride is a solid substance with a molecular weight of 117.58 g/mol and the chemical formula C₅H₈ClN.[1] While specific toxicity data is unavailable, the presence of an amine hydrochloride group suggests potential for skin and eye irritation, and possible toxicity if ingested or inhaled. The strained cyclopropane ring and the reactive ethynyl group are key functionalities for its use in pharmaceutical synthesis, particularly for neuroactive drugs.[1]
Assumed Hazards:
-
Corrosive Effects: Amine hydrochlorides can be corrosive and may cause irritation or burns upon contact with skin and eyes.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Toxicity: Harmful if swallowed.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 1-Ethynylcyclopropanamine hydrochloride. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Full-face respirator with a particulate filter or a half-mask respirator with P100 (or N100) filters- Chemical splash goggles- Nitrile or neoprene gloves (double-gloving recommended)- Chemical-resistant lab coat or apron- Closed-toe shoes |
| Solution Preparation and Transfers | - Full-face shield over chemical splash goggles- Nitrile or neoprene gloves- Chemical-resistant lab coat- Closed-toe shoes |
| Reaction Work-up and Purification | - Full-face shield over chemical splash goggles- Nitrile or neoprene gloves- Chemical-resistant lab coat or apron- Closed-toe shoes |
| Spill Cleanup | - Air-purifying respirator with appropriate cartridges (particulate and organic vapor)- Chemical splash goggles and face shield- Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)- Disposable, chemical-resistant coveralls- Chemical-resistant boots |
It is essential to always work within a properly functioning chemical fume hood to minimize the risk of inhalation.[2][3]
Operational Plans: From Receipt to Disposal
A systematic workflow is critical to ensure the safe handling of 1-Ethynylcyclopropanamine hydrochloride at every stage.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Recommended storage temperature is between 2-8°C.[1] The container should be kept tightly sealed.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and has been inspected for integrity. An emergency eyewash station and safety shower should be accessible.[3]
-
Weighing: To prevent inhalation of dust, conduct all weighing and solid transfers within a chemical fume hood or a glove box. Use anti-static weighing paper or a container.
-
Dissolution: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reaction: Carry out all reactions in a chemical fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
The following diagram illustrates the key decision points and safety protocols in the handling workflow.
Caption: Workflow for Safe Handling of 1-Ethynylcyclopropanamine Hydrochloride.
Disposal Plan
All waste containing 1-Ethynylcyclopropanamine hydrochloride, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.
Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 1-Ethynylcyclopropanamine hydrochloride, ensuring a safe and productive laboratory environment.
References
-
MySkinRecipes. (n.d.). 1-Ethynylcyclopropanamine hydrochloride. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
